molecular formula C10H13NO2 B556592 3-Methyl-L-phenylalanine CAS No. 114926-37-3

3-Methyl-L-phenylalanine

Cat. No.: B556592
CAS No.: 114926-37-3
M. Wt: 179.22 g/mol
InChI Key: JZRBSTONIYRNRI-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-L-phenylalanine (CAS 114926-37-3) is a non-natural amino acid of significant interest in pharmaceutical research and modern drug discovery . With a molecular formula of C10H13NO2 and a molecular weight of 179.22 g/mol, this compound serves as a versatile building block and key pharmaceutical intermediate . Its unique structure, featuring a methyl group at the meta-position of the phenyl ring, allows researchers to introduce specific steric and electronic modifications into lead compounds. This subtle alteration can significantly influence a molecule's interaction with biological targets, its metabolic stability, and its overall pharmacokinetic profile, making it an excellent candidate for lead optimization studies . A primary application of this compound is in the synthesis of peptidomimetics and modified peptides. Incorporating this non-natural amino acid into peptide chains can result in analogs with improved metabolic stability and enhanced oral bioavailability compared to their natural counterparts, which is a critical challenge in developing peptide-based therapeutics . The compound has been specifically identified for use in the development of N-acyl 4-(5-pyrimidine-2,4-dionyl)phenylalanine derivatives and their orally active prodrug esters, which act as dual-acting alpha4-beta1 and alpha4-beta7 receptor antagonists . This product is supplied as a white to off-white solid with a typical purity of 95% or higher . It is slightly soluble in water and should be stored in a tightly closed container, in a cool, dry, and well-ventilated place, away from oxidizing agents . This chemical is intended for research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-3-(3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRBSTONIYRNRI-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30921552
Record name 3-Methylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30921552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114926-37-3
Record name 3-Methyl-L-phenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114926373
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylphenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30921552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-L-PHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y3C5V2444R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-L-phenylalanine: Chemical Properties, Structure, and Biological Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-L-phenylalanine is a non-proteinogenic amino acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of the essential amino acid L-phenylalanine, it possesses unique structural and chemical properties conferred by the methyl group on its phenyl ring. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological activities of this compound. It includes a detailed summary of its physicochemical characteristics, spectroscopic data, and relevant experimental protocols. Furthermore, this guide explores its role as a precursor to key neurotransmitters and its interaction with neuronal receptors, offering insights for its application in neuroscience research and as a building block for novel therapeutic agents.

Chemical Structure and Identification

This compound, systematically named (2S)-2-amino-3-(3-methylphenyl)propanoic acid, is an alpha-amino acid. Its structure consists of a central chiral carbon atom bonded to an amino group, a carboxyl group, a hydrogen atom, and a 3-methylbenzyl side chain.

Molecular Structure:

Key Identifiers:

  • IUPAC Name: (2S)-2-amino-3-(3-methylphenyl)propanoic acid[1][2][3]

  • CAS Number: 114926-37-3[1][2][3]

  • Molecular Formula: C₁₀H₁₃NO₂[1][2][3]

  • Synonyms: L-3-Methylphenylalanine, m-Methyl-L-phenylalanine, (S)-2-amino-3-(m-tolyl)propanoic acid[2]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

PropertyValueReference
Molecular Weight 179.22 g/mol [2]
Melting Point 192 - 199 °C
Boiling Point 322.8 ± 30.0 °C (Predicted)
Solubility Slightly soluble in water[1]
pKa (Predicted) pKa₁: 2.22 ± 0.10 (carboxyl group), pKa₂: 9.39 ± 0.10 (amino group)
Appearance White to off-white solid/powder

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (with splitting patterns influenced by the meta-substitution), the benzylic protons, the alpha-proton, and the methyl group protons. The aromatic protons would appear in the range of δ 7.0-7.3 ppm. The alpha-proton would be a multiplet around δ 3.8-4.2 ppm. The benzylic protons would appear as two diastereotopic multiplets around δ 2.8-3.2 ppm. The methyl protons would be a singlet around δ 2.3 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carboxyl carbon (~175 ppm), the aromatic carbons (in the range of 125-140 ppm), the alpha-carbon (~55 ppm), the beta-carbon (~38 ppm), and the methyl carbon (~21 ppm).

Mass Spectrometry (MS):

  • Electrospray Ionization (ESI-MS): In positive ion mode, the expected [M+H]⁺ ion would be at m/z 180.10. In negative ion mode, the [M-H]⁻ ion would be at m/z 178.09.

Experimental Protocols

Asymmetric Synthesis of this compound

The asymmetric synthesis of this compound can be achieved through various established methods for non-natural amino acid synthesis. One common approach involves the stereoselective alkylation of a chiral glycine enolate equivalent.

Illustrative Workflow for Asymmetric Synthesis:

cluster_0 Preparation of Chiral Auxiliary cluster_1 Stereoselective Alkylation cluster_2 Deprotection and Purification a Chiral Glycine Equivalent b Protection of Amino Group a->b c Deprotonation with Strong Base (e.g., LDA) b->c d Reaction with 3-Methylbenzyl Bromide c->d e Hydrolysis of Chiral Auxiliary d->e f Deprotection of Amino Group e->f g Purification by Recrystallization/Chromatography f->g h Final Product g->h This compound

Asymmetric synthesis workflow for this compound.

General Procedure:

  • Protection: The amino group of a suitable chiral glycine equivalent is protected, for example, with a Boc or Cbz group.

  • Enolate Formation: The protected glycine derivative is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperature to generate a chiral enolate.

  • Alkylation: The enolate is then reacted with 3-methylbenzyl bromide. The stereochemistry of the final product is directed by the chiral auxiliary.

  • Deprotection and Cleavage: The chiral auxiliary is cleaved, and the amino and carboxyl protecting groups are removed under appropriate conditions (e.g., acid hydrolysis).

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography to yield pure this compound.

Purification by Recrystallization

Recrystallization is a common method for purifying solid organic compounds.

General Procedure:

  • Solvent Selection: A suitable solvent or solvent mixture is chosen in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

  • Dissolution: The crude this compound is dissolved in the minimum amount of the hot solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered to remove them.

  • Crystallization: The hot, saturated solution is allowed to cool slowly and undisturbed. As the solution cools, the solubility of this compound decreases, leading to the formation of crystals.

  • Isolation: The crystals are collected by vacuum filtration.

  • Washing: The collected crystals are washed with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: The purified crystals are dried under vacuum to remove residual solvent.

Chiral Purity Analysis by HPLC

The enantiomeric purity of this compound can be determined using chiral High-Performance Liquid Chromatography (HPLC).

Illustrative Experimental Workflow:

A Prepare Mobile Phase C Equilibrate Chiral HPLC Column A->C B Prepare Sample Solution (this compound in mobile phase) D Inject Sample B->D C->D E Elute with Mobile Phase D->E F Detect with UV Detector E->F G Analyze Chromatogram (Retention times of L and D enantiomers) F->G

Workflow for chiral HPLC analysis.

General Method:

  • Column: A chiral stationary phase (CSP) column, such as one based on cyclodextrin or a protein-based column, is used.

  • Mobile Phase: A suitable mobile phase, often a mixture of an organic solvent (e.g., methanol, acetonitrile) and an aqueous buffer, is selected. The composition and pH of the mobile phase are optimized to achieve baseline separation of the enantiomers.

  • Detection: A UV detector is typically used, with the wavelength set to an absorbance maximum of the phenyl group (around 210-220 nm).

  • Analysis: The retention times of the L- and D-enantiomers will differ on the chiral column, allowing for their separation and quantification. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.

Biological Activity and Signaling Pathways

L-phenylalanine is an essential amino acid and a precursor for the synthesis of several important biomolecules, including the neurotransmitters dopamine and norepinephrine. It is reasonable to hypothesize that this compound can also be metabolized and may interact with similar biological pathways.

Role as a Neurotransmitter Precursor

The metabolic pathway from L-phenylalanine to dopamine is well-established. L-phenylalanine is first hydroxylated to L-tyrosine by phenylalanine hydroxylase. L-tyrosine is then converted to L-DOPA by tyrosine hydroxylase, which is the rate-limiting step in dopamine synthesis. Finally, L-DOPA is decarboxylated to dopamine by DOPA decarboxylase. It is plausible that this compound could enter this pathway, potentially leading to the formation of 3-methyl-dopamine, although this has not been extensively studied.

Simplified Dopamine Synthesis Pathway:

cluster_0 Biosynthesis cluster_1 Potential Metabolism Phe L-Phenylalanine Tyr L-Tyrosine Phe->Tyr Phenylalanine Hydroxylase LDOPA L-DOPA Tyr->LDOPA Tyrosine Hydroxylase DA Dopamine LDOPA->DA DOPA Decarboxylase DA_Receptor Dopamine Receptors (e.g., D1, D2) DA->DA_Receptor Binds to MePhe This compound MeTyr 3-Methyl-L-tyrosine (Hypothetical) MePhe->MeTyr MeLDOPA 3-Methyl-L-DOPA (Hypothetical) MeTyr->MeLDOPA MeDA 3-Methyl-Dopamine (Hypothetical) MeLDOPA->MeDA MeDA->DA_Receptor Potential Binding

Potential involvement of this compound in dopamine synthesis.

Interaction with NMDA Receptors

L-phenylalanine has been shown to act as a competitive antagonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor[4]. The NMDA receptor is a glutamate-gated ion channel that plays a critical role in synaptic plasticity, learning, and memory. Antagonism of this receptor can modulate neuronal excitability. The presence of the methyl group on the phenyl ring of this compound may influence its binding affinity and efficacy at the NMDA receptor compared to the parent compound.

NMDA Receptor Antagonism by Phenylalanine Analogs:

cluster_0 Activation cluster_1 Antagonism Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to Glutamate Site NMDAR_Active NMDA Receptor (Active) Glutamate->NMDAR_Active NMDAR_Inactive NMDA Receptor (Inactive) Glutamate->NMDAR_Inactive Glycine Glycine Glycine->NMDAR Binds to Glycine Site Glycine->NMDAR_Active Phe L-Phenylalanine / this compound Phe->NMDAR Competitively Binds to Glycine Site Phe->NMDAR_Inactive IonChannel Ion Channel (Closed) NMDAR->IonChannel No Co-agonist IonChannelOpen Ion Channel (Open) Ca²⁺ Influx NMDAR_Active->IonChannelOpen NMDAR_Inactive->IonChannel

References

The Biological Significance of 3-Methyl-L-phenylalanine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of a Unique Non-Natural Amino Acid in Drug Discovery and Peptide Engineering

Abstract

3-Methyl-L-phenylalanine is a non-proteinogenic amino acid that has garnered significant interest within the fields of medicinal chemistry, pharmacology, and biotechnology. Its structural similarity to the natural amino acid L-phenylalanine, coupled with the presence of a methyl group on the phenyl ring, imparts unique physicochemical properties that can be leveraged to enhance the therapeutic potential of peptides and small molecules. This technical guide provides a comprehensive overview of the biological significance of this compound, detailing its impact on peptide stability, receptor binding, and enzymatic inhibition. We present a compilation of available quantitative data, detailed experimental protocols for its incorporation into peptides and subsequent biological evaluation, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to utilize this compound in their research endeavors.

Introduction

The modification of peptides with non-natural amino acids is a powerful strategy to overcome the inherent limitations of native peptides as therapeutic agents, such as poor metabolic stability and low bioavailability. This compound is one such modified amino acid that has been explored for its ability to confer desirable properties upon bioactive peptides. The introduction of a methyl group at the meta position of the phenyl ring can influence the conformation, hydrophobicity, and electronic properties of the amino acid, thereby modulating its interaction with biological targets.

This guide will explore the multifaceted biological significance of this compound, from its role in enhancing peptide stability against enzymatic degradation to its application in the design of potent and selective enzyme inhibitors and receptor modulators.

Physicochemical Properties and Synthesis

The key structural feature of this compound is the methyl group on the aromatic ring, which distinguishes it from its parent amino acid, L-phenylalanine. This modification increases the hydrophobicity and steric bulk of the side chain, which can influence peptide folding and interaction with target proteins.

The synthesis of peptides incorporating this compound is typically achieved through solid-phase peptide synthesis (SPPS), utilizing an Fmoc-protected derivative of the amino acid, Fmoc-3-methyl-L-phenylalanine.[1] This allows for the site-specific incorporation of the modified residue into a growing peptide chain.

Biological Applications and Mechanisms of Action

The incorporation of this compound into peptides has been shown to modulate their biological activity in several ways:

Enhanced Proteolytic Stability

A primary application of this compound is to increase the resistance of peptides to degradation by proteases. The steric hindrance provided by the methyl group can prevent or slow the cleavage of adjacent peptide bonds by metabolic enzymes, thereby extending the in vivo half-life of the peptide therapeutic.

Modulation of Receptor Binding Affinity

The altered conformation and hydrophobicity of peptides containing this compound can lead to changes in their binding affinity and selectivity for their target receptors. This property is particularly valuable in drug design, where fine-tuning receptor interaction is crucial for optimizing efficacy and reducing off-target effects. While specific quantitative binding data for this compound-containing peptides is not abundant in publicly available literature, the principle of using such modifications to alter receptor affinity is well-established.

Enzyme Inhibition

Derivatives of methylated phenylalanine have been investigated as enzyme inhibitors. For instance, α-methyl-D,L-phenylalanine is a known inhibitor of phenylalanine hydroxylase (PAH), the enzyme that converts phenylalanine to tyrosine.[2] This suggests that this compound and its derivatives could be explored for their potential to inhibit specific enzymes. A notable example is the use of a dipeptide containing this compound as a component of a potent and selective irreversible inhibitor of cysteine cathepsins.[3]

Quantitative Data

The following table summarizes available quantitative data for this compound and related compounds to provide a comparative overview of their biological activities.

Compound/PeptideTarget Enzyme/ReceptorAssay TypeParameterValueReference
Dipeptide alkyne with this compoundCathepsin BInactivation kineticsk_inact/K_I (M⁻¹s⁻¹)133 M⁻¹s⁻¹[3]
Dipeptide alkyne with this compoundCathepsin LInactivation kineticsk_inact/K_I (M⁻¹s⁻¹)3 M⁻¹s⁻¹[3]
Dipeptide alkyne with this compoundCathepsin SInactivation kineticsk_inact/K_I (M⁻¹s⁻¹)10 M⁻¹s⁻¹[3]
Dipeptide alkyne with this compoundCathepsin KInactivation kineticsk_inact/K_I (M⁻¹s⁻¹)19 M⁻¹s⁻¹[3]
α-methyl-D,L-phenylalaninePhenylalanine HydroxylaseEnzyme Inhibition Assay% Inhibition65-70%[2]
3,5-dibromo-L-phenylalanineNMDA ReceptorElectrophysiologyEC₅₀331.6 ± 78.6 µM[4]
3,5-dibromo-L-phenylalanineAMPA/kainate mEPSCElectrophysiologyIC₅₀29.4 ± 4.3 µM[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol describes the manual synthesis of a generic peptide incorporating Fmoc-3-methyl-L-phenylalanine.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-3-methyl-L-phenylalanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • To couple Fmoc-3-methyl-L-phenylalanine, extend the coupling time to 4 hours or perform a double coupling to ensure complete reaction due to potential steric hindrance.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry the pellet.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the synthesized peptide by mass spectrometry.

Enzyme Inhibition Assay: Determination of k_inact/K_I for a Cysteine Cathepsin Inhibitor

This protocol is adapted from the study of a dipeptide alkyne inhibitor containing this compound.[3]

Materials:

  • Recombinant human cysteine cathepsin (e.g., Cathepsin B, L, S, or K)

  • Fluorogenic substrate for the specific cathepsin

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)

  • Dipeptide alkyne inhibitor containing this compound

  • Fluorescence plate reader

Procedure:

  • Enzyme Activation: Pre-incubate the cathepsin enzyme in the assay buffer to ensure full activation.

  • Inhibitor Incubation:

    • In a 96-well plate, add varying concentrations of the inhibitor to the activated enzyme.

    • Incubate the enzyme-inhibitor mixture for different time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The rate of substrate hydrolysis is proportional to the remaining active enzyme concentration.

  • Data Analysis:

    • For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the incubation time. The slope of this line gives the apparent inactivation rate constant (k_obs).

    • Plot the k_obs values against the inhibitor concentration.

    • Fit the data to the Michaelis-Menten equation to determine the maximal inactivation rate constant (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I).

    • The second-order rate constant for inactivation (k_inact/K_I) can then be calculated.

Signaling Pathways and Experimental Workflows

The incorporation of this compound can influence various biological pathways by modulating the activity of key proteins. Below are diagrams illustrating a relevant signaling pathway and a typical experimental workflow.

Phenylalanine_Metabolism Phenylalanine L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) Phenylalanine->PAH Tyrosine L-Tyrosine Neurotransmitters Dopamine, Norepinephrine, Epinephrine Tyrosine->Neurotransmitters Biosynthesis alpha_Me_Phe alpha-methyl-D,L-phenylalanine (Inhibitor) alpha_Me_Phe->PAH Inhibition PAH->Tyrosine Hydroxylation

Phenylalanine metabolism and inhibition by an analog.

SPPS_Workflow start Start with Resin deprotection Fmoc Deprotection (Piperidine) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Amino Acid Coupling (DIC/Oxyma, including Fmoc-3-Me-Phe-OH) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat for each amino acid wash2->repeat repeat->deprotection Next amino acid final_deprotection Final Fmoc Deprotection repeat->final_deprotection Last amino acid cleavage Cleavage from Resin (TFA cocktail) final_deprotection->cleavage precipitation Precipitation (Cold Ether) cleavage->precipitation purification RP-HPLC Purification precipitation->purification end Pure Peptide purification->end

Workflow for Solid-Phase Peptide Synthesis.

Conclusion

This compound represents a valuable tool in the arsenal of medicinal chemists and peptide scientists. Its incorporation into peptides can lead to enhanced metabolic stability and modulated biological activity, addressing some of the key challenges in the development of peptide-based therapeutics. While the available quantitative data for this specific amino acid derivative is still somewhat limited, the principles of its application are well-founded in the broader field of non-natural amino acid mutagenesis. The experimental protocols and conceptual frameworks provided in this guide are intended to empower researchers to further explore the biological significance of this compound and unlock its full potential in the design of novel drugs and research tools. Future studies focusing on generating comprehensive datasets on the pharmacokinetic and pharmacodynamic properties of peptides containing this compound will be crucial for advancing its application in clinical settings.

References

An In-depth Technical Guide to the Synthesis and Characterization of 3-Methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Methyl-L-phenylalanine, a non-proteinogenic amino acid of significant interest in pharmaceutical and biotechnological research. Due to its unique structural properties, this phenylalanine derivative serves as a valuable building block in the design of novel peptides and therapeutic agents with enhanced stability and efficacy.[1][2] This document details a representative chemoenzymatic synthesis protocol, extensive characterization methodologies including NMR, mass spectrometry, and chiral HPLC, and its application workflow in solid-phase peptide synthesis (SPPS). All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

This compound is an analog of the essential amino acid L-phenylalanine, distinguished by a methyl group at the meta-position of the phenyl ring. This modification imparts altered steric and electronic properties, making it a valuable tool in medicinal chemistry and protein engineering.[2] Its incorporation into peptide sequences can influence conformation, increase resistance to enzymatic degradation, and modulate biological activity.[3] Consequently, this compound is explored for the development of new drugs, particularly in the realm of neurological disorders, and for creating modified proteins with enhanced functionalities.[2]

Synthesis of this compound

While various synthetic strategies for phenylalanine derivatives exist, a common and effective approach for obtaining the enantiomerically pure L-isomer involves the synthesis of a racemic mixture followed by enzymatic resolution. Below is a representative chemoenzymatic protocol.

Representative Synthesis Workflow

G cluster_0 Racemic Synthesis cluster_1 Enzymatic Resolution cluster_2 Purification cluster_3 Final Product start 3-Methylbenzaldehyde intermediate1 N-acetyl-3-methyl-DL-phenylalanine start->intermediate1 Erlenmeyer flask (Malonic acid, NH4OAc, Ac2O) intermediate2 Racemic N-acetyl-3-methyl-DL-phenylalanine product_L This compound intermediate2->product_L Acylase (e.g., from Aspergillus melleus) product_D N-acetyl-3-methyl-D-phenylalanine intermediate2->product_D Unreacted purification Ion-exchange chromatography product_L->purification final_product Pure this compound purification->final_product G cluster_0 Resin Preparation cluster_1 Peptide Elongation Cycle cluster_2 Final Steps resin_prep Swell Resin in DMF deprotection Fmoc Deprotection (Piperidine/DMF) wash1 Wash (DMF) deprotection->wash1 coupling Couple Fmoc-3-Me-L-Phe-OH (HBTU/DIEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 wash2->deprotection Repeat for next amino acid cleavage Cleavage from Resin (TFA cocktail) purification RP-HPLC Purification cleavage->purification

References

Spectroscopic Analysis of 3-Methyl-L-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Methyl-L-phenylalanine, a substituted aromatic amino acid of interest in drug discovery and development. Due to the limited availability of published experimental spectra for this compound, this guide leverages data from the closely related parent compound, L-phenylalanine, and its derivatives to provide a robust predictive analysis. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to facilitate laboratory investigation.

Predicted and Comparative Spectroscopic Data

The structural similarity of this compound to L-phenylalanine allows for a reliable prediction of its key spectroscopic features. The primary differences will arise from the presence of the methyl group on the phenyl ring, which will introduce a new set of signals in the NMR spectra and may cause subtle shifts in the IR and MS data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Comparative ¹H NMR Data

Proton N-Acetyl-L-phenylalanine (DMSO-d6) Chemical Shift (δ) ppm [2]L-Phenylalanine Methyl Ester HCl (DMSO-d6) Chemical Shift (δ) ppm [2]Predicted this compound Chemical Shift (δ) ppm
α-CH4.40 (ddd)4.23 (dd)~4.2-4.4
β-CH₂3.03 (dd), 2.83 (dd)3.21 (dd), 3.10 (dd)~2.8-3.2
Aromatic-H7.31–7.17 (m)7.38–7.20 (m)~7.0-7.3 (complex multiplet)
NH8.18 (d)8.74 (s, NH₃⁺)Dependent on pH and solvent
COOH12.65 (s)-Dependent on pH and solvent
OCH₃-3.65 (s)-
Acetyl CH₃1.77 (s)--
Aromatic CH₃ --~2.3 (s)

Predicted shifts are estimations based on the structure and comparative data.

Table 2: Comparative ¹³C NMR Data

Carbon N-Acetyl-L-phenylalanine (DMSO-d6) Chemical Shift (δ) ppm [2]L-Phenylalanine Methyl Ester HCl (DMSO-d6) Chemical Shift (δ) ppm [2]Predicted this compound Chemical Shift (δ) ppm
C=O173.15169.34~170-174
α-C53.4853.22~53-55
β-C36.7735.83~36-38
Aromatic C (quat.)137.71134.69~135-138 (C-3 and C-ipso)
Aromatic CH129.03, 128.16, 126.38129.38, 128.57, 127.24~126-130 (multiple signals)
OCH₃-52.53-
Acetyl C=O169.19--
Acetyl CH₃22.33--
Aromatic CH₃ --~20-22

Predicted shifts are estimations based on the structure and comparative data.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be very similar to that of L-phenylalanine, with the addition of C-H stretching and bending vibrations from the methyl group. The following table presents typical IR absorption bands for L-phenylalanine for comparison[4].

Table 3: Comparative IR Data

Functional Group L-Phenylalanine Absorption (cm⁻¹) [4]Expected this compound Absorption (cm⁻¹)
O-H stretch (carboxylic acid)3443 (broad)3000-3500 (broad)
N-H stretch (amino group/zwitterion)3068, 3034 (asymmetric & symmetric)3000-3100
C-H stretch (aromatic)~3030~3030
C-H stretch (aliphatic)2964-29402960-2930
C-H stretch (methyl) -~2920, 2850
C=O stretch (carboxylic acid)~1700-1725 (non-zwitterionic)~1700-1725
N-H bend (amino group/zwitterion)1608, 1525 (asymmetric & symmetric)1610, 1520
C=C stretch (aromatic)1625 (shoulder)~1600, 1490
COO⁻ stretch (zwitterion)1587 (asymmetric)~1590
C-H bend (methyl) -~1450, 1375
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. The exact mass of this compound is 179.0946 g/mol [5][6]. PubChem provides predicted collision cross-section (CCS) values for various adducts of this compound, which can be useful in ion mobility-mass spectrometry studies[7]. Experimental mass spectra for the related N-Methyl-L-phenylalanine methyl ester show a molecular ion peak (M+) at m/z 193.

Table 4: Predicted Mass Spectrometry Data for this compound Adducts [7]

Adduct Predicted m/z
[M+H]⁺180.10192
[M+Na]⁺202.08386
[M-H]⁻178.08736
[M+NH₄]⁺197.12846
[M+K]⁺218.05780

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring high-quality NMR spectra of amino acids is as follows:

  • Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) to a final volume of 0.5-0.7 mL in a standard 5 mm NMR tube. The choice of solvent will affect the chemical shifts of exchangeable protons (NH and OH).

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Solvent suppression techniques may be necessary if residual solvent signals obscure the analyte peaks.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • A larger sample amount (20-50 mg) may be required.

    • Longer acquisition times are typically necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to an internal standard (e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy

A standard protocol for obtaining an FT-IR spectrum of a solid amino acid is as follows:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

A general workflow for the analysis of amino acids by mass spectrometry is outlined below:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable solvent compatible with the chosen ionization technique (e.g., a mixture of water, acetonitrile, and formic acid for electrospray ionization).

  • Ionization:

    • Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar molecules like amino acids. The sample solution is introduced into the mass spectrometer through a heated capillary, where a high voltage is applied to generate charged droplets that desolvate to produce gas-phase ions.

    • Matrix-Assisted Laser Desorption/Ionization (MALDI): The sample is co-crystallized with a matrix compound on a target plate. A pulsed laser is used to desorb and ionize the analyte molecules.

  • Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value. High-resolution mass spectrometry can be used to determine the elemental composition of the detected ions.

Workflow Visualizations

The following diagrams illustrate the general workflows for obtaining and analyzing spectroscopic data for a compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution NMR NMR Dissolution->NMR NMR Tube IR IR Dissolution->IR KBr Pellet or ATR MS MS Dissolution->MS ESI/MALDI Sample Prep NMR_Data Acquire & Process NMR Spectra NMR->NMR_Data IR_Data Acquire & Process IR Spectrum IR->IR_Data MS_Data Acquire & Process Mass Spectrum MS->MS_Data Structure_Elucidation Structure Elucidation & Characterization NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

General workflow for spectroscopic analysis.

NMR_Workflow Start Start: Amino Acid Sample Dissolve Dissolve in Deuterated Solvent Start->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquire_1H Acquire ¹H Spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Transfer->Acquire_13C Process_Data Process FID (FT, Phasing, Baseline Correction) Acquire_1H->Process_Data Acquire_13C->Process_Data Analyze Analyze Chemical Shifts, Coupling Constants, Integration Process_Data->Analyze End End: Structural Information Analyze->End

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-L-phenylalanine is a non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry and drug development.[1] Its unique structure, featuring a methyl group on the phenyl ring, imparts distinct physicochemical properties compared to its natural counterpart, L-phenylalanine. These properties can influence the conformational stability, enzymatic resistance, and receptor-binding affinity of peptides and other molecules into which it is incorporated.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant biochemical pathways and experimental workflows.

Core Physicochemical Properties

The structural and physicochemical characteristics of this compound are summarized below. While experimentally determined data for some properties are limited, reliable predicted values and data from closely related compounds provide valuable insights.

Table 1: General and Structural Properties of this compound
PropertyValueSource
IUPAC Name (2S)-2-amino-3-(3-methylphenyl)propanoic acid[2]
Synonyms L-3-Methylphenylalanine, (S)-2-amino-3-m-tolylpropanoic acid[2]
CAS Number 114926-37-3[2]
PubChem CID 2761494[2]
Molecular Formula C₁₀H₁₃NO₂[2][3]
Molecular Weight 179.22 g/mol [2][3]
SMILES CC1=CC(=CC=C1)C--INVALID-LINK--N[2]
InChI Key JZRBSTONIYRNRI-VIFPVBQESA-N[2]
Appearance White to off-white solid/powder[1][4]
Table 2: Physicochemical Data of this compound
PropertyValueMethodSource
Melting Point Not available (Predicted to be high, typical for amino acids)--
Boiling Point 322.8 ± 30.0 °C (Predicted)Prediction
Solubility in Water Slightly solubleQualitative Observation
pKa (α-carboxyl) ~2.22 (Predicted)Prediction
pKa (α-amino) Not available--
logP -1.2 (Predicted)XlogP3[2][5]
Purity ≥95% (Commercially available)HPLC[6][7]
Chiral Purity ≥98% (ee) (Commercially available)Chiral LC[6]

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of amino acids like this compound are provided below. These protocols are based on established analytical techniques.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. For amino acids, which often decompose at high temperatures, specialized techniques may be required.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube to a height of 2-3 mm.[8]

  • Apparatus: A calibrated melting point apparatus with a heating block and a means of observing the sample is used.[8]

  • Procedure:

    • The capillary tube is placed in the heating block.

    • The temperature is raised rapidly to about 15-20°C below the expected melting point, then the heating rate is slowed to 1-2°C per minute.

    • The temperature at which the first liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the last solid particle disappears is recorded as the end of the melting range.

  • Note: For compounds that decompose, the melting point may be accompanied by a color change or gas evolution. Fast scanning calorimetry can be an alternative to avoid thermal decomposition.

Solubility Determination

The solubility of this compound in various solvents, particularly water, is crucial for its application in biological systems and for formulation development.

Methodology: Isothermal Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., deionized water) in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis:

    • The suspension is allowed to settle, and an aliquot of the clear supernatant is carefully withdrawn using a filtered syringe.

    • The concentration of this compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

  • Calculation: The solubility is expressed as the concentration of the dissolved solid in the solvent (e.g., in g/L or mol/L) at the specified temperature.

pKa Determination

The acid dissociation constants (pKa) of the α-carboxyl and α-amino groups are fundamental to understanding the ionization state of this compound at different pH values.

Methodology: Potentiometric Titration

  • Sample Preparation: A known concentration of this compound is dissolved in deionized water.

  • Titration:

    • The solution is first acidified with a standard solution of a strong acid (e.g., 0.1 M HCl) to a low pH (e.g., pH 1.5-2.0) to ensure both the carboxyl and amino groups are protonated.

    • The solution is then titrated with a standard solution of a strong base (e.g., 0.1 M NaOH), and the pH is recorded after each addition of the titrant.

  • Data Analysis:

    • A titration curve is generated by plotting the pH versus the equivalents of base added.

    • The pKa of the α-carboxyl group (pKa₁) is the pH at the first half-equivalence point.

    • The pKa of the α-amino group (pKa₂) is the pH at the second half-equivalence point.

LogP Determination

The partition coefficient (logP) is a measure of the lipophilicity of a compound and is a critical parameter in predicting its pharmacokinetic properties.

Methodology: Shake-Flask Method with HPLC Analysis

  • System Preparation: n-Octanol and water are mutually saturated by stirring them together for 24 hours, followed by separation of the two phases.

  • Partitioning:

    • A known amount of this compound is dissolved in one of the phases (typically the aqueous phase).

    • A known volume of this solution is mixed with a known volume of the other phase in a sealed flask.

    • The mixture is agitated for a sufficient time to allow for partitioning equilibrium to be reached.

  • Phase Separation and Analysis:

    • The mixture is centrifuged to ensure complete separation of the two phases.

    • The concentration of this compound in both the aqueous and n-octanol phases is determined by HPLC.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Visualizations

Metabolic Pathway of Phenylalanine

This compound, as a derivative of L-phenylalanine, is expected to be metabolized through similar enzymatic pathways. The primary metabolic route for phenylalanine involves its conversion to tyrosine.[10][11]

Phenylalanine_Metabolism Phe This compound Tyr 3-Methyl-L-tyrosine Phe->Tyr Phenylalanine Hydroxylase Metabolites Further Metabolites Tyr->Metabolites Tyrosine Aminotransferase

Figure 1. Simplified metabolic pathway of this compound.

Experimental Workflow for Chiral HPLC Analysis

Chiral High-Performance Liquid Chromatography (HPLC) is a standard method to determine the enantiomeric purity of chiral compounds like this compound.[4]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Dissolve Dissolve Sample in Mobile Phase Filter Filter through 0.45µm Syringe Filter Dissolve->Filter Inject Inject Sample onto Chiral Column Filter->Inject Separate Isocratic/Gradient Elution Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Enantiomeric Excess (%ee) Integrate->Calculate

Figure 2. Workflow for chiral HPLC analysis of this compound.

Workflow for Solid-Phase Peptide Synthesis (SPPS)

This compound is frequently incorporated into peptides using Solid-Phase Peptide Synthesis (SPPS). This workflow illustrates the key steps in adding an amino acid to a growing peptide chain on a solid support.[12][13][14]

SPPS_Workflow Resin Resin with Protected Peptide Deprotection N-α-Fmoc Deprotection (e.g., Piperidine in DMF) Resin->Deprotection Wash1 Wash Resin Deprotection->Wash1 Coupling Couple Fmoc-3-Methyl-L-phenylalanine-OH (with activating agents like HATU/DIEA) Wash1->Coupling Wash2 Wash Resin Coupling->Wash2 Next_Cycle Repeat Cycle or Cleave Peptide from Resin Wash2->Next_Cycle

Figure 3. General workflow for Solid-Phase Peptide Synthesis (SPPS).

References

3-Methyl-L-phenylalanine vs L-phenylalanine structural differences

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Structural Differences: 3-Methyl-L-phenylalanine vs. L-phenylalanine

Introduction

L-phenylalanine is one of the twenty common, genetically encoded amino acids and an essential α-amino acid for humans, playing a critical role in protein biosynthesis and as a precursor for key signaling molecules.[1] Its structure is characterized by a benzyl side chain.[][3] this compound is a non-natural, synthetic analog of L-phenylalanine. The core structural difference lies in the addition of a methyl group at the meta-position (position 3) of the phenyl ring on the side chain.[4][5] This seemingly minor modification introduces significant changes to the molecule's physicochemical properties, steric profile, and biological activity, making it a valuable tool for researchers, particularly in peptide synthesis and drug development.[6][7] This guide provides a detailed technical comparison of these two molecules.

Core Structural Analysis

The fundamental difference between L-phenylalanine and this compound is the substitution on the aromatic side chain. L-phenylalanine possesses an unsubstituted phenyl group attached to a methylene (-CH₂-) group, while this compound features a methyl (-CH₃) group at the third carbon of this phenyl ring.[1][5]

This substitution has several structural implications:

  • Steric Hindrance: The methyl group introduces additional bulk to the phenyl ring, which can influence the molecule's conformation and its ability to fit into enzyme active sites or receptor binding pockets.

  • Electronic Effects: The methyl group is weakly electron-donating through an inductive effect. This can subtly alter the electron density of the aromatic ring, potentially affecting π-π stacking interactions, which are crucial for protein structure stabilization.[]

  • Hydrophobicity: The addition of a nonpolar methyl group increases the overall hydrophobicity of the side chain. This can enhance interactions with hydrophobic pockets in proteins and may improve properties like membrane permeability in peptide-based drugs.[6]

G Structural Comparison cluster_Lphe L-phenylalanine cluster_3Mphe This compound cluster_key Key Difference lphe_img key_text The addition of a methyl group at the meta-position of the phenyl ring. 3 3 key_text->3 G cluster_workflow General Characterization Workflow start Synthesized or Purchased Sample hplc Purity Assessment (HPLC) start->hplc ≥95% Purity? ms Molecular Weight Confirmation (MS) hplc->ms Yes nmr Structural Elucidation (¹H and ¹³C NMR) ms->nmr Correct MW? ftir Functional Group Analysis (FTIR) nmr->ftir Yes final Verified This compound ftir->final Correct Structure? G cluster_pathway L-phenylalanine Metabolic Pathway cluster_block Analog Interaction phe L-phenylalanine tyr L-Tyrosine phe->tyr Phenylalanine Hydroxylase dopa L-DOPA tyr->dopa Tyrosine Hydroxylase dopamine Dopamine dopa->dopamine norepi Norepinephrine dopamine->norepi epi Epinephrine norepi->epi mphe This compound block mphe->block block->tyr Blocked

References

Potential Applications of 3-Methyl-L-phenylalanine in Neurobiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-L-phenylalanine is a non-proteinogenic amino acid that is gaining interest in the field of neurobiology. As a derivative of L-phenylalanine, a precursor to several key neurotransmitters, this compound presents a unique scaffold for the development of novel therapeutics targeting the central nervous system (CNS). This technical guide provides a comprehensive overview of the current understanding and potential applications of this compound in neurobiology. It details its interaction with the L-type amino acid transporter 1 (LAT1), a critical gateway to the brain, and explores its putative roles as a modulator of catecholaminergic and glutamatergic pathways. This document also includes detailed experimental protocols for investigating its neurobiological properties and summarizes the available quantitative data to facilitate further research and development.

Introduction

This compound is a synthetic derivative of the essential amino acid L-phenylalanine, characterized by a methyl group at the meta position of the phenyl ring.[1] This structural modification imparts distinct physicochemical properties compared to its parent molecule, influencing its biological activity and potential therapeutic applications. While research specifically focused on the neurobiology of this compound is still emerging, its structural similarity to L-phenylalanine and other neuroactive phenylalanine analogs provides a strong basis for exploring its potential in several key areas of neuroscience.[2][3]

The primary rationale for investigating this compound in neurobiology stems from three key areas:

  • Blood-Brain Barrier (BBB) Transport: Its interaction with the L-type amino acid transporter 1 (LAT1) suggests its potential as a vehicle for CNS drug delivery or as a modulator of nutrient transport into the brain.[4][5]

  • Neurotransmitter Synthesis: As an analog of L-phenylalanine, it may interact with the enzymatic pathways responsible for the synthesis of dopamine, norepinephrine, and epinephrine, potentially acting as a precursor, inhibitor, or modulator.[6][7]

  • Neuromodulation: The known effects of L-phenylalanine and its derivatives on glutamatergic neurotransmission suggest that this compound could also exhibit activity at glutamate receptors, offering a potential mechanism for neuroprotection or treatment of excitotoxicity-related disorders.[8][[“]]

This guide will delve into these potential applications, presenting the available evidence, outlining experimental approaches to further investigate these possibilities, and providing a framework for future research.

Interaction with the L-Type Amino Acid Transporter 1 (LAT1)

The LAT1 transporter (solute carrier family 7 member 5, SLC7A5) is a crucial transporter for large neutral amino acids, including phenylalanine, across the BBB.[10] It is also a key transporter for several drugs and prodrugs into the brain. The affinity of phenylalanine analogs for LAT1 is a critical determinant of their CNS bioavailability.

Studies on meta-substituted phenylalanine analogs have shown that modification at the meta position can enhance affinity for LAT1.[4] A study comparing the transport of methyl-substituted phenylalanine isomers through LAT1 demonstrated that this compound (the meta isomer) is a more efficient substrate for transport than its ortho and para counterparts.[4]

Quantitative Data on LAT1 Transport

The following table summarizes the available data on the transport of methyl-substituted phenylalanine isomers by LAT1, as determined by a [³H]-gabapentin efflux assay in HEK-hLAT1 cells.[4] A higher efflux rate indicates more efficient transport.

CompoundIsomer PositionEfflux Rate (fmol/min)
This compound meta 3.8
2-Methyl-L-phenylalanineortho2.7
4-Methyl-L-phenylalaninepara2.7
L-phenylalanine-2.7 ± 0.3
Signaling and Transport Pathway

The following diagram illustrates the proposed mechanism of this compound transport across the blood-brain barrier via the LAT1 transporter.

LAT1_Transport cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain Interstitial Fluid 3-Me-Phe_blood This compound LAT1 LAT1 Transporter 3-Me-Phe_blood->LAT1 Binding 3-Me-Phe_brain This compound LAT1->3-Me-Phe_brain Transport Dopamine_Synthesis L-Phe L-Phenylalanine PAH Phenylalanine Hydroxylase (PAH) L-Phe->PAH 3-Me-Phe This compound 3-Me-Phe->PAH Potential Interaction (Substrate or Inhibitor) L-Tyr L-Tyrosine PAH->L-Tyr TH Tyrosine Hydroxylase (TH) L-Tyr->TH L-DOPA L-DOPA TH->L-DOPA AADC Aromatic L-Amino Acid Decarboxylase (AADC) L-DOPA->AADC Dopamine Dopamine AADC->Dopamine Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation LAT1_Assay LAT1 Transport Assay (IC50, Km, Vmax) Dopamine_Synthesis Dopamine Synthesis Assay (PC12 cells) LAT1_Assay->Dopamine_Synthesis Glutamate_Receptor Glutamate Receptor Binding (Patch-clamp) Dopamine_Synthesis->Glutamate_Receptor Neuroprotection_Assay Neuroprotection Assay (e.g., against glutamate excitotoxicity) Glutamate_Receptor->Neuroprotection_Assay PK_PD Pharmacokinetics & BBB Penetration Neuroprotection_Assay->PK_PD Neurotransmitter_Levels Brain Neurotransmitter Level Analysis PK_PD->Neurotransmitter_Levels Behavioral_Studies Behavioral Models (e.g., Parkinson's, depression) Neurotransmitter_Levels->Behavioral_Studies Lead_Optimization Lead_Optimization Behavioral_Studies->Lead_Optimization Lead Optimization Start This compound Start->LAT1_Assay

References

Investigating the Metabolic Pathway of 3-Methyl-L-phenylalanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-L-phenylalanine is a non-proteinogenic amino acid with potential applications in pharmaceutical development and protein engineering.[1] A thorough understanding of its metabolic fate is crucial for assessing its safety, efficacy, and pharmacokinetic profile. This technical guide provides a comprehensive framework for investigating the metabolic pathway of this compound. Due to the limited direct literature on its specific metabolic pathway, this document outlines a putative pathway based on the known metabolism of L-phenylalanine and other ring-substituted analogs. Furthermore, it details experimental protocols to elucidate and quantify its biotransformation, and provides templates for data presentation.

Putative Metabolic Pathway of this compound

The metabolic pathway of this compound is likely to share similarities with that of its parent amino acid, L-phenylalanine. The primary routes of L-phenylalanine metabolism involve hydroxylation, transamination, and decarboxylation.[2][3] The presence of the methyl group on the aromatic ring is expected to influence the substrate specificity and kinetics of the involved enzymes.

The proposed primary metabolic steps are:

  • Hydroxylation: The initial and major catabolic pathway for L-phenylalanine in mammals is its conversion to L-tyrosine, catalyzed by phenylalanine hydroxylase (PAH) .[2][4] It is plausible that this compound is also a substrate for PAH, leading to the formation of 3-methyl-L-tyrosine. The cofactor tetrahydrobiopterin (BH4) is essential for this reaction.[5]

  • Aromatic Hydroxylation by Cytochrome P450: Cytochrome P450 (CYP450) enzymes play a crucial role in the metabolism of xenobiotics and a wide range of endogenous compounds.[6][7] It is highly probable that CYP450 isoforms are involved in the hydroxylation of the aromatic ring of this compound at various positions, or potentially hydroxylation of the methyl group itself.

  • Transamination: L-phenylalanine can undergo transamination to form phenylpyruvate.[3] This reaction is typically catalyzed by an aminotransferase. This compound could similarly be transaminated to 3-methylphenylpyruvate.

  • Decarboxylation: Decarboxylation of L-phenylalanine leads to the formation of phenylethylamine.[3] The corresponding metabolite for this compound would be 3-methylphenylethylamine.

These primary metabolites can then undergo further phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.[8]

Putative Metabolic Pathway of this compound cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism This compound This compound 3-Methyl-L-tyrosine 3-Methyl-L-tyrosine This compound->3-Methyl-L-tyrosine Phenylalanine Hydroxylase (PAH) Hydroxylated Metabolites Hydroxylated Metabolites This compound->Hydroxylated Metabolites Cytochrome P450s 3-Methylphenylpyruvate 3-Methylphenylpyruvate This compound->3-Methylphenylpyruvate Aminotransferase 3-Methylphenylethylamine 3-Methylphenylethylamine This compound->3-Methylphenylethylamine Decarboxylase Conjugated Metabolites Conjugated Metabolites 3-Methyl-L-tyrosine->Conjugated Metabolites UGTs, SULTs Hydroxylated Metabolites->Conjugated Metabolites UGTs, SULTs Further Metabolism Further Metabolism 3-Methylphenylpyruvate->Further Metabolism 3-Methylphenylethylamine->Further Metabolism Excretion Excretion Conjugated Metabolites->Excretion In Vitro Metabolism Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Incubation Mixture Prepare Incubation Mixture (Microsomes/Hepatocytes + 3-Me-L-Phe) Initiate Reaction Add NADPH-generating system Incubation Mixture->Initiate Reaction Incubate Incubate at 37°C Initiate Reaction->Incubate Terminate Reaction Add Cold Organic Solvent Incubate->Terminate Reaction Sample Processing Centrifuge and Collect Supernatant Terminate Reaction->Sample Processing LC_MS_Analysis LC-MS/MS Analysis Sample Processing->LC_MS_Analysis

References

Pharmacological Actions of 3-Methyl-L-phenylalanine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological actions of 3-Methyl-L-phenylalanine derivatives. The inclusion of a methyl group at the 3-position of the L-phenylalanine scaffold serves as a critical modification in medicinal chemistry, influencing the potency, selectivity, and pharmacokinetic properties of these compounds. This guide will delve into their interactions with various biological targets, including G protein-coupled receptors (GPCRs), enzymes, and neurotransmitter transporters, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Quantitative Pharmacological Data

The pharmacological activity of this compound derivatives is diverse, with compounds exhibiting a range of potencies and selectivities for different biological targets. The following tables summarize key quantitative data from published studies.

Table 1: Activity of this compound Derivatives on the L-type Amino Acid Transporter 1 (LAT1)

CompoundDerivative TypeAssay TypeParameterValueCell LineReference
This compoundmeta-methylEfflux Ratefmol/min3.8HEK-hLAT1[1]
3-Methyl-L-tyrosinemeta-methylEfflux Ratefmol/min3.3HEK-hLAT1[1]
3-Chloro-L-phenylalaninemeta-chloroEfflux Ratefmol/min~2.8HEK-hLAT1[1]
3-Bromo-L-phenylalaninemeta-bromoEfflux Ratefmol/min~2.5HEK-hLAT1[1]
3-Iodo-L-phenylalaninemeta-iodoEfflux Ratefmol/min~2.3HEK-hLAT1[1]
3-Phenyl-L-phenylalaninemeta-phenylUptake InhibitionIC50 (µM)7.3HEK-hLAT1[1]
3-(Thiophen-2-yl)-L-phenylalaninemeta-thiophenylUptake InhibitionIC50 (µM)6.6HEK-hLAT1[1]

Table 2: Activity of Halogenated L-phenylalanine Derivatives on Glutamate Receptors

CompoundTargetAssay TypeParameterValue (µM)SystemReference
3,5-Dibromo-L-phenylalanineNMDA ReceptorPatch-clampEC50331.6 ± 78.6Rat cerebrocortical cultured neurons[2]
3,5-Dibromo-L-phenylalanineAMPA/kainate ReceptorPatch-clampIC5029.4 ± 4.3Rat cerebrocortical cultured neurons[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacological findings. This section outlines the key experimental protocols for assays cited in this guide.

L-type Amino Acid Transporter 1 (LAT1) Efflux and Inhibition Assays

These assays are designed to determine the interaction of compounds with the LAT1 transporter, assessing whether they act as substrates (transported by LAT1) or inhibitors.

Experimental Workflow for LAT1 Assays

LAT1_Assay_Workflow cluster_cell_prep Cell Preparation cluster_efflux Trans-stimulation (Efflux) Assay cluster_inhibition Cis-inhibition Assay A Seed HEK-hLAT1 cells in 96-well plates B Culture for 24-48h A->B C Preload cells with [3H]-gabapentin B->C G Incubate cells with varying concentrations of test compound B->G D Wash to remove extracellular tracer C->D E Incubate with test compound (200 µM) D->E F Measure radioactivity in supernatant E->F L L F->L Calculate Efflux Rate (fmol/min) H Add [14C]-L-leucine G->H I Incubate to allow uptake H->I J Wash and lyse cells I->J K Measure intracellular radioactivity J->K M M K->M Determine IC50

Caption: Workflow for LAT1 trans-stimulation (efflux) and cis-inhibition assays.

Protocol Details:

  • Cell Culture: Human Embryonic Kidney (HEK) cells stably expressing human LAT1 (HEK-hLAT1) are cultured in appropriate media.

  • Trans-stimulation (Efflux) Assay:

    • Cells are preloaded with a radiolabeled LAT1 substrate, such as [³H]-gabapentin.

    • After washing to remove the extracellular radiotracer, the cells are incubated with the test compound.

    • The amount of radioactivity released from the cells into the supernatant is measured over time to determine the efflux rate, indicating if the test compound is a LAT1 substrate.[1]

  • Cis-inhibition Assay:

    • Cells are incubated with varying concentrations of the test compound.

    • A radiolabeled LAT1 substrate, such as [¹⁴C]-L-leucine, is then added.

    • The uptake of the radiolabeled substrate is measured to determine the inhibitory potency (IC50) of the test compound.[1]

Patch-Clamp Electrophysiology for Glutamate Receptor Modulation

This technique allows for the direct measurement of ion flow through receptor channels, providing detailed information on agonist, antagonist, and modulatory effects.

Experimental Workflow for Patch-Clamp Electrophysiology

Patch_Clamp_Workflow A Prepare primary cerebrocortical neuron cultures from rats B Select a neuron for recording under a microscope A->B C Establish whole-cell patch-clamp configuration B->C D Record baseline miniature excitatory postsynaptic currents (mEPSCs) C->D E Apply 3,5-Dibromo-L-phenylalanine at varying concentrations D->E F Record mEPSCs in the presence of the compound E->F G Apply specific receptor antagonists (e.g., for NMDA or AMPA) F->G H Analyze changes in mEPSC frequency and amplitude F->H I Determine EC50 for agonistic effects and IC50 for inhibitory effects H->I

Caption: Workflow for patch-clamp electrophysiology to assess glutamate receptor modulation.

Protocol Details:

  • Cell Preparation: Primary cultures of rat cerebrocortical neurons are prepared.

  • Recording: Whole-cell patch-clamp recordings are performed on individual neurons.

  • Data Acquisition: Miniature excitatory postsynaptic currents (mEPSCs) are recorded in the absence and presence of the test compound. To isolate specific receptor-mediated currents, selective antagonists for other receptors are used.

  • Data Analysis: Changes in the frequency and amplitude of mEPSCs are analyzed to determine the effect of the compound on presynaptic release and postsynaptic receptor function, respectively. Dose-response curves are generated to calculate EC50 and IC50 values.[2]

Signaling Pathways and Mechanisms of Action

This compound and its derivatives can modulate various signaling pathways, primarily through their interaction with GPCRs and neurotransmitter transporters.

G Protein-Coupled Receptor (GPCR) Signaling

L-phenylalanine itself has been shown to activate a number of orphan GPCRs.[3][4] While specific data for this compound derivatives is still emerging, it is hypothesized that they can also act as modulators of GPCR signaling. The general mechanism of GPCR activation involves a cascade of intracellular events.

Generalized GPCR Signaling Pathway

GPCR_Signaling cluster_membrane Cell Membrane Ligand This compound Derivative GPCR GPCR Ligand->GPCR Binds G_Protein G Protein (αβγ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector α-subunit dissociates and modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream Downstream Signaling Cascade Second_Messenger->Downstream Activates Cellular_Response Cellular Response Downstream->Cellular_Response Leads to Transporter_Inhibition cluster_synapse Synapse cluster_presynaptic Presynaptic Terminal cluster_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal Transporter Neurotransmitter Transporter Neurotransmitter Neurotransmitter Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptor Neurotransmitter->Receptor Binds Derivative This compound Derivative Derivative->Transporter Blocks Postsynaptic_Effect Postsynaptic Signaling Receptor->Postsynaptic_Effect Activates

References

Solubility and stability of 3-Methyl-L-phenylalanine in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-L-phenylalanine is a non-proteinogenic amino acid that serves as a valuable building block in the synthesis of novel peptides and small molecule drug candidates. Its unique structural modification, the presence of a methyl group on the phenyl ring, can impart desirable physicochemical and pharmacological properties, such as increased metabolic stability, enhanced binding affinity, and altered conformational preferences compared to its natural counterpart, L-phenylalanine. A thorough understanding of the solubility and stability of this compound in various solvent systems is paramount for its effective utilization in drug discovery and development, from initial synthesis and purification to formulation and long-term storage.

This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Where specific data for the methylated analog is not publicly available, information on the parent compound, L-phenylalanine, is presented as a relevant comparator to infer potential properties and guide experimental design. Furthermore, this guide details robust experimental protocols for determining these critical parameters and outlines a logical workflow for a comprehensive assessment.

Solubility of this compound

Currently, specific quantitative solubility data for this compound in a range of solvents is not extensively reported in peer-reviewed literature. General supplier information describes it as a white to pale brown powder that is soluble in water and some organic solvents.[1] The addition of a methyl group to the phenyl ring of L-phenylalanine is expected to increase its lipophilicity, which may lead to a decrease in aqueous solubility and an increase in solubility in organic solvents compared to the parent amino acid.

For comparative purposes, the experimentally determined solubility of L-phenylalanine in water and other common solvents is presented in the tables below. This information can serve as a baseline for estimating the solubility of this compound and for selecting appropriate solvent systems for experimental investigation.

Table 1: Solubility of L-Phenylalanine in Water at Various Temperatures
Temperature (°C)Temperature (K)Solubility ( g/100g Water)[2]
0273.152.02
10283.152.39
20293.152.82
30303.153.32
40313.153.92
50323.154.64
60333.155.49
70343.156.51
Table 2: Solubility of L-Phenylalanine in Various Solvents at 298.15 K (25 °C)
SolventMole Fraction Solubility (10^3 * x)[3]
Water2.99
Methanol0.13
Ethanol0.05
n-Propanol0.03
Isopropanol0.02
n-Butanol0.02
Isobutanol0.01
Acetonitrile< 0.01
1,4-Dioxane< 0.01
Acetone< 0.01
Methyl Acetate< 0.01
Ethyl Acetate< 0.01

Stability of this compound

Potential Degradation Pathways:
  • Oxidative Degradation: The aromatic ring and the amino acid backbone can be susceptible to oxidation, potentially leading to the formation of hydroxylated derivatives, ketones, or cleavage products. The presence of a methyl group might influence the sites of oxidation on the phenyl ring.

  • Thermal Degradation: At elevated temperatures, amino acids can undergo decarboxylation, deamination, and other complex reactions, leading to a variety of degradation products.[5][6] For L-phenylalanine, thermal degradation can produce compounds such as phenylacetaldehyde and phenylacetic acid.[7]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of aromatic amino acids. The specific degradation products will depend on the wavelength of light and the presence of photosensitizers.

  • Hydrolytic Degradation: While generally stable to hydrolysis, extreme pH conditions (strong acid or base) coupled with high temperatures can lead to degradation.

Experimental Protocols

To address the lack of specific data for this compound, the following detailed experimental protocols are provided as a guide for researchers.

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

1. Materials and Equipment:

  • This compound (solid)
  • Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol)
  • Scintillation vials or glass flasks with screw caps
  • Orbital shaker with temperature control
  • Analytical balance
  • Centrifuge
  • Syringes and filters (e.g., 0.22 µm PTFE or PVDF)
  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

2. Procedure:

  • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the experiment is crucial.
  • Seal the vials tightly to prevent solvent evaporation.
  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).
  • Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Periodically check for the continued presence of solid material.
  • After equilibration, stop the shaker and allow the vials to stand undisturbed for a short period to allow the solid to settle.
  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm filter to remove any undissolved solid.
  • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
  • Analyze the concentration of this compound in the diluted samples using a validated HPLC method.
  • Calculate the solubility in units such as mg/mL or mol/L.

Protocol 2: Forced Degradation Study

This study is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

1. Materials and Equipment:

  • This compound (solid and in solution)
  • Hydrochloric acid (HCl)
  • Sodium hydroxide (NaOH)
  • Hydrogen peroxide (H₂O₂)
  • Temperature-controlled oven
  • Photostability chamber
  • pH meter
  • HPLC or LC-MS system for analysis

2. Procedure:

3. Analysis:

  • For all stress conditions, compare the chromatograms of the stressed samples with that of an unstressed control.
  • Quantify the decrease in the peak area of the parent compound and the formation of any new peaks (degradation products).
  • If using LC-MS, attempt to identify the mass of the degradation products to elucidate their structures.

Visualizations

Workflow for Solubility and Stability Assessment

G Workflow for Comprehensive Assessment of this compound cluster_solubility Solubility Assessment cluster_stability Stability Assessment cluster_formulation Application Sol_Start Start Solubility Studies Shake_Flask Equilibrium Solubility (Shake-Flask Method) Sol_Start->Shake_Flask Solvents Test in Various Solvents (Aqueous & Organic) Shake_Flask->Solvents Temp_pH Investigate Temperature & pH Dependence Solvents->Temp_pH Sol_Data Generate Quantitative Solubility Data Temp_pH->Sol_Data Form_Dev Formulation Development Sol_Data->Form_Dev Stab_Start Start Stability Studies Forced_Deg Forced Degradation Studies Stab_Start->Forced_Deg Conditions Stress Conditions: Acid, Base, Oxidative, Thermal, Photo Forced_Deg->Conditions Analytics Analyze by HPLC/LC-MS Conditions->Analytics Deg_Profile Identify Degradation Products & Pathways Analytics->Deg_Profile Deg_Profile->Form_Dev Storage Establish Storage Conditions Deg_Profile->Storage

Caption: Logical workflow for the comprehensive solubility and stability assessment of this compound.

Hypothetical Degradation Pathway of this compound

G Hypothetical Degradation Pathways of this compound cluster_decarboxylation Decarboxylation cluster_deamination Deamination cluster_oxidation Oxidation Parent This compound Decarbox_Prod 2-(3-methylphenyl)ethan-1-amine Parent->Decarbox_Prod Thermal Stress Deamin_Prod 3-(3-methylphenyl)-2-oxopropanoic acid Parent->Deamin_Prod Oxidative/Enzymatic Oxid_Prod1 Hydroxylated Derivatives Parent->Oxid_Prod1 Oxidative Stress Oxid_Prod2 Ring Opening Products Oxid_Prod1->Oxid_Prod2 Further Oxidation

Caption: Hypothetical degradation pathways of this compound under various stress conditions.

References

Methodological & Application

Application Notes: A Practical Guide to the Incorporation of 3-Methyl-L-phenylalanine in Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The incorporation of non-canonical amino acids into peptide sequences is a key strategy for enhancing the therapeutic properties of peptides, such as metabolic stability, receptor affinity, and conformational rigidity. 3-Methyl-L-phenylalanine, a derivative of L-phenylalanine, introduces a methyl group on the phenyl ring, which increases its hydrophobicity.[1] This modification can be leveraged in the design of novel bioactive peptides and pharmaceuticals.[1] This document provides a detailed protocol for the incorporation of Fmoc-3-Methyl-L-phenylalanine into peptides using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The general principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[2][3] The process is cyclical, with each cycle consisting of two main steps: the removal of the temporary Nα-protecting group (Fmoc deprotection) and the coupling of the next Nα-Fmoc-protected amino acid.[2][3]

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis chemistry. Adjustments may be necessary depending on the specific peptide sequence and the scale of the synthesis.

Protocol 1: Resin Preparation and Swelling

Proper swelling of the resin is crucial for efficient synthesis.

  • Weighing: Place the desired amount of resin (e.g., 2-chlorotrityl chloride, Wang, or Rink Amide resin) in a suitable reaction vessel.

  • Swelling: Add N,N-Dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).

  • Agitation: Gently agitate the resin suspension at room temperature for 30-60 minutes to ensure complete swelling.[4]

  • Solvent Removal: Drain the DMF from the reaction vessel.

Protocol 2: Standard SPPS Cycle for this compound Incorporation

This protocol outlines a single cycle for adding an amino acid to the growing peptide chain.

A. Fmoc Deprotection: This step removes the Fmoc protecting group from the N-terminus of the peptide-resin, preparing it for the next coupling reaction.

  • Add the deprotection solution (see Table 1) to the swollen or previously coupled resin.

  • Agitate for 3 minutes, then drain the solution.

  • Add a fresh portion of the deprotection solution and agitate for an additional 15-20 minutes.[4][5]

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of the deprotection reagent.[4] A positive Kaiser test should confirm the presence of a free primary amine.

B. Coupling of Fmoc-3-Methyl-L-phenylalanine: This step involves the activation of the carboxyl group of Fmoc-3-Methyl-L-phenylalanine and its subsequent reaction with the free amine on the resin.

  • Pre-activation: In a separate vial, dissolve Fmoc-3-Methyl-L-phenylalanine and the activation reagents (see Table 2 for common combinations) in DMF. Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitation: Agitate the reaction mixture at room temperature for 1-2 hours. For a sterically hindered amino acid like this compound, a longer coupling time or a second coupling may be necessary to ensure the reaction goes to completion.[4]

  • Monitoring: Perform a Kaiser test (or other appropriate test) on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates a complete coupling reaction.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.[6]

Protocol 3: Final Cleavage and Deprotection

This final step cleaves the completed peptide from the resin support and removes any side-chain protecting groups simultaneously.

  • Resin Preparation: After the final SPPS cycle, wash the peptide-resin thoroughly with Dichloromethane (DCM) (3-5 times) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 4 hours.[7]

  • Cleavage: In a well-ventilated fume hood, add the cleavage cocktail (see Table 3) to the dried resin (approximately 10 mL per 0.1 mmol of synthesis scale).[4]

  • Incubation: Agitate the mixture at room temperature for 2-3 hours.[4]

  • Peptide Precipitation: Filter the resin and collect the filtrate into a clean tube. Add the filtrate dropwise to a large volume of cold diethyl ether (e.g., 40 mL) to precipitate the crude peptide.[4]

  • Peptide Isolation:

    • Incubate the ether suspension at -20°C for at least 30 minutes.

    • Centrifuge the mixture to pellet the peptide and carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Data Presentation: Reagent and Cocktail Compositions

The following tables summarize the compositions of the solutions and cocktails used in the protocols.

Table 1: Fmoc Deprotection Solution

Component Concentration Solvent

| Piperidine | 20% (v/v) | DMF |

Standard reagent for removing the Fmoc protecting group.[2][4][8]

Table 2: Common Coupling Reagent Combinations (per 1 eq. of amine on resin)

Fmoc-Amino Acid Activating Agent(s) Base Equivalents (AA:Activating:Base) Solvent
Fmoc-3-Methyl-L-Phe-OH HBTU / HOBt DIPEA 3 : 2.9 : 6 DMF
Fmoc-3-Methyl-L-Phe-OH HATU / HOAt DIPEA or Collidine 3 : 2.9 : 6 DMF

| Fmoc-3-Methyl-L-Phe-OH | DIC / OxymaPure | (None) | 3 : 3 | DMF |

Equivalents are a general guideline and may need optimization. HBTU/HOBt and HATU are common and efficient coupling reagents.[4][9][10][11]

Table 3: Standard Cleavage Cocktail (Reagent B type)

Component Percentage Purpose
Trifluoroacetic Acid (TFA) 88% (v/v) Cleavage and deprotection
Phenol 5% (v/v) Cation scavenger
Water 5% (v/v) Cation scavenger

| Triisopropylsilane (TIS) | 2% (v/v) | Cation scavenger, reduces Trp oxidation[12] |

This is a widely used cleavage cocktail for routine peptide synthesis.[13] Scavengers are essential to prevent side reactions caused by reactive cations generated during deprotection.

Visualizations

Diagram 1: SPPS Workflow for Amino Acid Incorporation

SPPS_Workflow cluster_cycle SPPS Cycle A 1. Fmoc Deprotection (20% Piperidine/DMF) B 2. DMF Wash A->B C 3. Coupling (Fmoc-3-Me-L-Phe-OH + Activator) B->C D 4. DMF Wash C->D Repeat Repeat Cycle or Proceed to Cleavage D->Repeat Cycle Complete Start Start: Peptide-Resin-(AA)n Start->A End Peptide-Resin-(AA)n+1 Repeat->A Add next AA Repeat->End Final AA

Caption: Workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).

Diagram 2: Logical Flow from Synthesis to Final Product

Cleavage_Workflow A Completed Peptide-Resin B Wash (DCM) & Dry A->B C Cleavage & Global Deprotection (TFA Cocktail) B->C D Filter to Separate Resin and Filtrate C->D E Precipitate Peptide in Cold Ether D->E Filtrate F Isolate by Centrifugation E->F G Final Product: Crude Peptide F->G

Caption: Post-synthesis workup: Cleavage and peptide isolation process.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing Fmoc-3-Methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the solid-phase synthesis of peptides incorporating Fmoc-3-Methyl-L-phenylalanine. This unnatural amino acid is a valuable building block for modifying peptides to enhance their hydrophobic character, metabolic stability, and biological activity.[1][2]

Introduction to Fmoc-3-Methyl-L-phenylalanine in SPPS

Fmoc-3-Methyl-L-phenylalanine [Fmoc-3-Me-L-Phe-OH] is a derivative of L-phenylalanine with a methyl group on the meta position of the phenyl ring. This modification introduces steric bulk and increases the hydrophobicity of the amino acid side chain. In peptide synthesis, the incorporation of Fmoc-3-Methyl-L-phenylalanine can lead to peptides with altered conformations and improved pharmacological properties, such as increased resistance to enzymatic degradation and enhanced membrane permeability.[3]

The use of the fluorenylmethyloxycarbonyl (Fmoc) protecting group for the α-amine allows for a well-established and mild deprotection strategy using a secondary amine, typically piperidine, which is a cornerstone of modern solid-phase peptide synthesis (SPPS).[1][4]

Key Properties of Fmoc-3-Methyl-L-phenylalanine:

PropertyValueReference
CAS Number 211637-74-0--INVALID-LINK--
Molecular Formula C₂₅H₂₃NO₄--INVALID-LINK--
Molecular Weight 401.46 g/mol --INVALID-LINK--
Appearance White to off-white powder--INVALID-LINK--
Purity ≥ 99.5% (Chiral HPLC)--INVALID-LINK--
Optical Rotation [α]D²⁰ = -35 ± 2° (c=1 in DMF)--INVALID-LINK--

Experimental Workflow for SPPS of a Peptide Containing 3-Methyl-L-phenylalanine

The following diagram illustrates the general workflow for the manual or automated solid-phase synthesis of a peptide incorporating Fmoc-3-Methyl-L-phenylalanine.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection Resin->Fmoc_Deprotection 1. DMF Washing1 Washing Fmoc_Deprotection->Washing1 2. 20% Piperidine/DMF Coupling Amino Acid Coupling Washing1->Coupling 3. DMF Washing2 Washing Coupling->Washing2 4. Fmoc-AA, Activator, Base Capping Capping (Optional) Washing2->Capping Repeat Repeat Cycle Washing2->Repeat Capping->Repeat 5. Acetic Anhydride Repeat->Fmoc_Deprotection For next amino acid Cleavage Cleavage & Deprotection Repeat->Cleavage Final Cycle Purification Purification (HPLC) Cleavage->Purification 6. TFA Cocktail Analysis Analysis (MS, HPLC) Purification->Analysis 7. Acetonitrile/Water Gradient

Fig. 1: General workflow for Fmoc-based solid-phase peptide synthesis.

Experimental Protocols

The following are detailed protocols for the key steps in the solid-phase synthesis of a peptide containing this compound. These protocols are based on standard Fmoc-SPPS procedures and may require optimization for specific peptide sequences.

Resin Preparation
  • Resin Selection: Choose a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal carboxylic acid).

  • Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add sufficient N,N-dimethylformamide (DMF) to cover the resin.

    • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[5]

Fmoc Deprotection
  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete removal of the Fmoc group.[5]

  • Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine.

Amino Acid Coupling

Due to the potential for steric hindrance from the methyl group on the phenyl ring of this compound, a potent coupling reagent and potentially longer coupling times are recommended.

  • Activation: In a separate vessel, dissolve Fmoc-3-Methyl-L-phenylalanine (3-5 equivalents relative to resin loading) and a coupling agent such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3-5 equivalents) in DMF.

  • Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and agitate for 1-2 minutes to pre-activate.

  • Coupling: Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature. The reaction progress can be monitored using a qualitative method like the Kaiser test. A negative test (yellow beads) indicates complete coupling.

  • If the coupling is incomplete, a second coupling can be performed with fresh reagents.

  • After complete coupling, wash the resin with DMF (3-5 times) and dichloromethane (DCM) (2-3 times) to remove excess reagents and byproducts.

Capping (Optional)

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

  • Treat the resin with a capping solution, typically a mixture of acetic anhydride, a base (like DIPEA or pyridine), and DMF for 15-30 minutes.

  • Wash the resin with DMF and DCM.

Cleavage and Global Deprotection
  • After the final amino acid has been coupled and deprotected, wash the resin-bound peptide with DCM and dry it under a stream of nitrogen.

  • Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cleavage cocktail is "Reagent K":

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 more times.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

Purification by High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified using reverse-phase HPLC (RP-HPLC) to isolate the desired product from synthesis-related impurities.

Illustrative HPLC Parameters:

ParameterValue
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 214 nm and 280 nm
Characterization by Mass Spectrometry (MS)

The molecular weight of the purified peptide is confirmed using mass spectrometry to verify the correct incorporation of this compound and the overall sequence.

Expected Mass Spectrometry Data:

The expected mass of a peptide containing this compound can be calculated and compared with the experimental data obtained from ESI-MS or MALDI-TOF analysis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the key steps of the SPPS process.

SPPS_Logic Start Start: Resin with Free Amino Group Deprotection Fmoc Deprotection (Piperidine) Start->Deprotection Wash Washing Deprotection->Wash Activation Amino Acid Activation (HATU/DIPEA) Coupling Peptide Bond Formation Activation->Coupling Cycle Next Cycle or Final Cleavage Coupling->Cycle Wash->Activation Cycle->Deprotection Next Amino Acid Cleavage Cleavage from Resin (TFA) Cycle->Cleavage Synthesis Complete

Fig. 2: Logical flow of a single SPPS cycle.

Quantitative Data Summary

Illustrative Synthesis and Purification Data for a Hypothetical Peptide:

ParameterValue
Peptide Sequence H-Ala-Gly-Phe-3-Me-Phe -Leu-Val-Ile-Trp-Arg-Lys-NH₂
Resin Rink Amide (0.5 mmol/g)
Synthesis Scale 0.1 mmol
Coupling Reagent HATU (4 eq.)
Coupling Time for 3-Me-Phe 2 hours
Crude Peptide Yield 75%
Purity (Crude) 60% (by HPLC)
Purified Peptide Yield 35%
Purity (Purified) >98% (by HPLC)
Expected Mass (Monoisotopic) 1234.7 Da
Observed Mass (ESI-MS) 1234.8 Da

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling of 3-Me-Phe Steric hindrance, aggregationUse a more potent coupling agent (e.g., HATU), increase coupling time, perform a double coupling, use a solvent mixture to reduce aggregation.
Low Cleavage Yield Incomplete cleavageExtend cleavage time, use a stronger cleavage cocktail.
Multiple Peaks in HPLC Deletion or truncated sequences, side reactionsOptimize coupling and deprotection steps, use capping, optimize cleavage cocktail to minimize side reactions.

Disclaimer: The quantitative data presented is illustrative and based on typical Fmoc-SPPS outcomes. Actual results may vary depending on the specific peptide sequence and experimental conditions. Researchers should optimize these protocols for their specific applications.

References

Application Notes and Protocols for the Coupling of 3-Methyl-L-phenylalanine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of sterically hindered amino acids, such as 3-Methyl-L-phenylalanine, into peptide sequences presents a significant challenge in solid-phase peptide synthesis (SPPS). The bulky methyl group on the phenyl ring physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, slowing down the rate of peptide bond formation.[1] This can lead to incomplete reactions, deletion sequences, and increased racemization.[1][2] Standard coupling reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are often inefficient for these challenging couplings.[1][3] Therefore, the selection of a potent coupling reagent is critical for achieving high yields and purity.[2] These application notes provide a comprehensive guide to the most effective coupling reagents and detailed protocols for the successful incorporation of this compound.

Recommended Coupling Reagents for Hindered Amino Acids

For sterically demanding couplings, powerful onium salt-based reagents are required to generate highly reactive activated esters that can overcome the steric barrier.[1][3] These are broadly categorized into uronium/aminium salts and phosphonium salts.

  • Uronium/Aminium Salts : Reagents such as HATU, HCTU, and COMU are highly recommended.[2]

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is based on the additive HOAt (1-hydroxy-7-azabenzotriazole). The nitrogen in the pyridine ring of HOAt creates a more reactive leaving group, leading to faster coupling rates and reduced racemization compared to older reagents like HBTU.[2][4]

    • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation reagent based on OxymaPure.[5] It offers coupling efficiency comparable or superior to HATU, with the added benefits of being more soluble and having an improved safety profile, as Oxyma is not explosive.[2][5][6]

  • Phosphonium Salts : Reagents like PyBOP and PyAOP are also highly effective.

    • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is a widely used reagent that efficiently forms OBt active esters.[7]

    • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) is the HOAt-based analogue of PyBOP and is considered one of the most efficient reagents for difficult couplings, including those involving N-methylated amino acids.[1]

Comparative Data of Recommended Coupling Reagents

The selection of a coupling reagent should be based on a balance of reactivity, efficiency in suppressing side reactions, safety, and cost. The following table summarizes the performance characteristics of key reagents suitable for coupling this compound.

ParameterHATUCOMUHBTUPyAOP
Reactivity Very High[8]Very High[5]High[1]Very High[1]
Racemization Risk Very Low[8]Low[6]Low[2]Very Low[1]
Coupling Efficiency High, effective for hindered residues[4]High, comparable or superior to HATU[2][5]Good, but can be insufficient for very hindered residues[3]Highly effective, especially for N-methylated amino acids[1]
Activating Additive HOAt (1-hydroxy-7-azabenzotriazole)[2]OxymaPure[5]HOBt (1-hydroxybenzotriazole)[2]HOAt (1-hydroxy-7-azabenzotriazole)[1]
Safety Profile Based on potentially explosive HOAt[9]Superior; Oxyma is not explosive[2][5]Based on potentially explosive HOBt[9]Based on potentially explosive HOAt[9]
Key Advantages High speed, low racemization, well-established[4][8]High efficiency, excellent solubility, safer by-products[2][5]Cost-effective, reliable for standard couplings[8]Excellent for minimizing racemization and for cyclization[1][2]

Experimental Workflows and Mechanisms

A clear understanding of the experimental workflow and the underlying chemical mechanism is crucial for troubleshooting and optimization.

experimental_workflow cluster_resin Resin-Bound Peptide cluster_activation Amino Acid Activation cluster_coupling Coupling and Final Steps Resin_Start Resin with N-terminal Fmoc Group Resin_Deprotected Resin with Free N-terminal Amine Resin_Start->Resin_Deprotected 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin_Coupled Resin with Extended Peptide Chain Resin_Deprotected->Resin_Coupled 3. Coupling Reaction AA Fmoc-3-Me-L-Phe-OH Activated_AA Activated Ester (Highly Reactive) AA->Activated_AA Reagents Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) Reagents->Activated_AA 2. Pre-activation (in DMF) Activated_AA->Resin_Coupled Washing Wash Resin (DMF, DCM) Resin_Coupled->Washing Next_Cycle Proceed to Next Coupling Cycle Washing->Next_Cycle

Caption: General workflow for a single coupling cycle in SPPS.

The mechanism for uronium salt-mediated coupling involves the formation of a highly reactive O-acylisourea intermediate, which is then converted to an active ester by the additive (e.g., HOAt or Oxyma). This active ester readily reacts with the free N-terminal amine of the peptide chain.

activation_mechanism General Activation Mechanism of Carboxylic Acid by Uronium Reagents AminoAcid R-COOH (Fmoc-3-Me-L-Phe-OH) ActiveEster Reactive Active Ester (e.g., OAt-Ester) AminoAcid->ActiveEster Activation Uronium Uronium Salt (e.g., HATU, COMU) + Base Uronium->ActiveEster Peptide R-CO-NH-Peptide-Resin (Peptide Bond Formed) ActiveEster->Peptide Coupling Amine H₂N-Peptide-Resin Amine->Peptide Byproducts Byproducts Peptide->Byproducts

Caption: Mechanism of peptide bond formation with uronium reagents.

Detailed Experimental Protocols

The following protocols are optimized for coupling sterically hindered amino acids like this compound using a solid-phase methodology. The protocols assume a standard Fmoc/tBu strategy.

Protocol 1: Coupling using HATU

This protocol utilizes HATU, a highly reactive reagent ideal for overcoming steric hindrance.[1]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-3-Methyl-L-phenylalanine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation : Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes. After swelling, drain the solvent.

  • Activation Mixture Preparation : In a separate vessel, prepare the activation mixture. For a 0.1 mmol synthesis scale:

    • Dissolve Fmoc-3-Methyl-L-phenylalanine (3 equivalents; 0.3 mmol) in DMF.

    • Add HATU (2.9 equivalents; 0.29 mmol).[1]

    • Add DIPEA (6 equivalents; 0.6 mmol).[1]

    • Gently agitate the mixture for 1-5 minutes to pre-activate the amino acid.

  • Coupling Reaction : Add the entire activation mixture to the vessel containing the resin.

  • Agitation : Agitate the reaction mixture at room temperature. For a hindered residue like this compound, a coupling time of 1-4 hours is recommended.[3][8] Reaction progress can be monitored using a Kaiser test.

  • Washing : Once the coupling is complete (Kaiser test is negative), drain the reaction solution and wash the resin thoroughly:

    • 3x with DMF

    • 3x with DCM

    • 3x with DMF

  • Double Coupling (Optional but Recommended) : For particularly difficult couplings, a second coupling is advisable.[3] Repeat steps 2-5 to ensure the reaction goes to completion.

  • Proceed : The resin is now ready for the next Fmoc deprotection and coupling cycle.

Protocol 2: Coupling using COMU

This protocol uses COMU, which offers high reactivity comparable to HATU but with an improved safety and solubility profile.[5][6]

Materials:

  • Fmoc-deprotected peptide-resin

  • Fmoc-3-Methyl-L-phenylalanine

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Preparation : Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes and drain the solvent.

  • Activation and Coupling : For a 0.1 mmol synthesis scale:

    • In a single reaction vessel containing the resin, add Fmoc-3-Methyl-L-phenylalanine (3 equivalents; 0.3 mmol).[5]

    • Add COMU (3 equivalents; 0.3 mmol).[5]

    • Add DMF to achieve a suitable reaction volume (e.g., 0.3-0.5 M concentration).

    • Add DIPEA (6 equivalents; 0.6 mmol) to initiate the reaction.[5]

  • Agitation : Agitate the mixture at room temperature for 1-2 hours. COMU is known for fast kinetics, but extended time is prudent for hindered residues.[5] Monitor with a Kaiser test.

  • Washing : After a negative Kaiser test, drain the reaction solution and wash the resin as described in Protocol 1 (Step 5).

  • Double Coupling (Optional) : If necessary, perform a second coupling by repeating steps 2-4.

  • Proceed : The resin is ready for the subsequent deprotection step.

Application Notes for Optimization

  • Solvent Choice : While DMF is standard, N-methylpyrrolidone (NMP) has superior solvating properties and can be beneficial for difficult sequences prone to aggregation.[3]

  • Base Selection : DIPEA is the most common base.[9] In cases where racemization is a major concern, a weaker, bulkier base like 2,4,6-collidine may be used, though this can slow the reaction rate.[10]

  • Temperature : For extremely difficult couplings, gentle heating (e.g., 40-50°C) can be applied, but this must be done cautiously as it increases the risk of racemization.[3] Microwave-assisted peptide synthesis is a highly effective alternative for driving difficult couplings to completion quickly.[3]

  • Monitoring : Always use a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction before proceeding to the next step to avoid the formation of deletion peptides.

References

Application Note: A Strategic Approach to the HPLC Purification of Peptides Containing 3-Methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The incorporation of unnatural amino acids, such as 3-Methyl-L-phenylalanine, into peptide sequences is a critical strategy for enhancing therapeutic properties like metabolic stability and binding affinity. However, these modifications often increase the peptide's hydrophobicity, presenting significant challenges for purification. This application note provides a detailed, systematic protocol for the purification of peptides containing this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). We outline a comprehensive workflow from analytical method development to preparative scale-up, including column selection, mobile phase optimization, and final product isolation, to ensure high purity and recovery of the target peptide.

Introduction: The Challenge of Hydrophobic Peptides

Peptides synthesized via Solid-Phase Peptide Synthesis (SPPS) yield a crude product containing the target peptide alongside impurities such as deletion sequences, truncated peptides, and byproducts from protecting groups.[1][2] RP-HPLC is the most common and effective technique for peptide purification, separating molecules based on their hydrophobicity.[][4][5]

The inclusion of this compound, an isomer of phenylalanine with an additional methyl group on the aromatic ring, significantly increases the peptide's overall hydrophobicity. This enhanced hydrophobicity can lead to several purification challenges:

  • Poor Solubility: The crude peptide may be difficult to dissolve in standard aqueous mobile phases, requiring the use of organic solvents for sample preparation.[][6]

  • Strong Retention: The peptide may bind very strongly to conventional C18 columns, necessitating stronger organic solvents or shallower gradients for elution.

  • Peak Tailing and Broadening: Increased hydrophobic interactions can sometimes lead to poor peak shape, complicating fraction collection and purity assessment.[2]

This guide provides a strategic workflow and detailed protocols to overcome these challenges effectively.

Recommended Purification Workflow

A systematic approach is essential for developing a robust purification method. The process should always begin with small-scale analytical chromatography to optimize separation conditions before scaling up to a preparative level.[7]

HPLC_Workflow start Start: Crude Peptide sample_prep 1. Sample Preparation (Solubility Test) start->sample_prep analytical_dev 2. Analytical Method Development (Column & Gradient Screening) sample_prep->analytical_dev is_optimized Separation Optimized? analytical_dev->is_optimized is_optimized->analytical_dev No, Re-optimize scale_up 3. Scale-Up to Preparative HPLC is_optimized->scale_up Yes purification 4. Preparative Purification Run & Fraction Collection scale_up->purification purity_analysis 5. Purity Analysis of Fractions (Analytical HPLC) purification->purity_analysis pool_fractions 6. Pool High-Purity Fractions purity_analysis->pool_fractions isolation 7. Solvent Removal (Lyophilization) pool_fractions->isolation end End: Purified Peptide >98% isolation->end

Caption: General workflow for HPLC purification of synthetic peptides.

Data Presentation: Key Parameter Selection

The choice of column and mobile phase is critical for achieving optimal separation. The following tables summarize key parameters for purifying peptides containing the hydrophobic this compound residue.

Table 1: HPLC Column Selection Guide for Hydrophobic Peptides

Stationary PhasePrimary ApplicationCharacteristics & Considerations
C18 (Octadecylsilane) General-purpose peptide separation.[]Starting Point. High hydrophobicity and retention. Best for most peptides up to 5 kDa. May be too retentive for highly hydrophobic sequences.
C8 (Octylsilane) Peptides and small proteins.Moderately hydrophobic, less retentive than C18.[8] Good alternative if the peptide is too strongly retained on C18.
C4 (Butylsilane) Large peptides (>5 kDa) and proteins.[]Low hydrophobicity. Ideal for very large or extremely hydrophobic peptides that will not elute from C18 or C8 columns.
Phenyl (Diphenyl/Phenyl-Hexyl) Peptides with aromatic residues.[9]Offers alternative selectivity based on π-π interactions with aromatic side chains.[9] Can improve resolution for peptides rich in Phe, Tyr, Trp, or this compound.[9]

Note: For peptides, column pore sizes of 100 Å or 300 Å are recommended to ensure analytes have full access to the stationary phase.[1][2]

Table 2: Recommended Mobile Phase Compositions

ComponentFunctionStandard ConcentrationNotes
Mobile Phase A Weak Solvent99.9% Deionized Water, 0.1% TFAThe run starts with a high percentage of this phase to promote peptide binding to the column.
Mobile Phase B Strong Solvent99.9% Acetonitrile (ACN), 0.1% TFAACN is the most common organic modifier due to its low viscosity and UV transparency. For extremely hydrophobic peptides, n-propanol can be considered.[6]
Trifluoroacetic Acid (TFA) Ion-Pairing Agent0.1% (v/v)Improves peak shape by forming ion pairs with charged residues and suppresses free silanol interactions.[2][][7]
Formic Acid (FA) Alternative Ion-Pairing Agent0.1% (v/v)Preferred for LC-MS applications as it is less ion-suppressing than TFA.[1] May result in broader peaks compared to TFA.

Experimental Protocols

Protocol 1: Sample Preparation for Hydrophobic Peptides

Due to the increased hydrophobicity from this compound, careful sample preparation is crucial to prevent precipitation.[6]

  • Initial Solubility Test: Attempt to dissolve a small amount of the crude peptide (approx. 1 mg) in 1 mL of Mobile Phase A (Water with 0.1% TFA).

  • Organic Solvent Addition: If the peptide does not dissolve, add a strong organic solvent dropwise while vortexing. Suitable solvents include Acetonitrile (ACN), methanol, isopropanol, or Dimethylformamide (DMF).[]

  • Recommended Procedure: For a difficult-to-dissolve peptide, first add the pure organic solvent (e.g., ACN or isopropanol) to wet the peptide, followed by the aqueous component (e.g., Water with 0.1% TFA).[6]

  • Filtration: Once dissolved, filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove particulates before injection.

Protocol 2: Analytical Method Development

Optimize the separation on an analytical column (e.g., 4.6 mm ID x 250 mm L) before scaling up.[7]

  • Column and System Equilibration: Equilibrate the chosen analytical column (start with a C18) with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes.

  • Scouting Gradient: Inject 10-20 µL of the prepared sample and run a broad, linear scouting gradient to determine the approximate ACN concentration required for elution.

    • Gradient: 5% to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at 214 nm (peptide bond) and 258 nm (aromatic ring of phenylalanine).[10][11][12]

  • Gradient Optimization: Based on the scouting run, design a shallower, more focused gradient around the elution point of the target peptide. A typical optimized gradient increases the concentration of Mobile Phase B by 0.5-1.0% per minute.[13]

    • Example: If the peptide elutes at 40% B in the scouting run, an optimized gradient could be 30% to 50% B over 20-40 minutes.

  • Column Screening: If co-eluting impurities are observed, screen alternative columns (e.g., C8 or Phenyl) using the optimized gradient to find the best selectivity.[13][14]

Protocol 3: Preparative Scale-Up and Purification

Translate the optimized analytical method to a preparative column with the same stationary phase chemistry.

  • Parameter Adjustment: Scale the flow rate and gradient time according to the column dimensions. The sample load will depend on the column diameter and binding capacity.

  • System Equilibration: Equilibrate the preparative column with the starting mobile phase conditions for at least 5-10 column volumes.

  • Sample Loading and Run: Dissolve the desired amount of crude peptide using the established sample preparation protocol and inject it onto the column. Run the scaled-up preparative method.

  • Fraction Collection: Collect fractions based on the UV chromatogram, starting just before the target peak elutes and ending after the peak returns to baseline.[15]

  • Purity Analysis: Analyze a small aliquot of each collected fraction using the optimized analytical HPLC method to determine its purity.

  • Pooling and Isolation: Combine all fractions that meet the desired purity specification (e.g., >98%). Freeze the pooled solution and remove the solvents via lyophilization to obtain the purified peptide as a fluffy powder.[7][15]

Table 3: Example of Analytical to Preparative Scale-Up Parameters

ParameterAnalytical HPLCPreparative HPLC
Column C18, 5 µm, 100 Å, 4.6 x 250 mmC18, 10 µm, 100 Å, 21.2 x 250 mm
Flow Rate 1.0 mL/min21.2 mL/min
Sample Load 0.1 - 1 mg20 - 100 mg
Gradient 30-50% B in 20 min (1%/min)30-50% B in 20 min (1%/min)
Detection UV 214 nm, 258 nmUV 214 nm, 258 nm

Conclusion

The successful purification of peptides containing the hydrophobic, unnatural amino acid this compound is readily achievable with a systematic RP-HPLC strategy. Key success factors include rigorous solubility testing during sample preparation, methodical screening of columns and gradients at an analytical scale, and proper scaling of the optimized method for preparative purification. By following the protocols and guidelines outlined in this application note, researchers can achieve high purity and yield for these challenging yet therapeutically promising molecules.

References

Application Notes and Protocols for 1H NMR Characterization of 3-Methyl-L-phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into peptides and proteins is a powerful tool for modifying their structure and function. 3-Methyl-L-phenylalanine, an analog of L-phenylalanine, introduces a methyl group at the meta position of the phenyl ring. This subtle modification can influence protein folding, stability, and intermolecular interactions, making it a valuable probe in drug discovery and protein engineering. Accurate characterization of the incorporation of this compound is crucial for ensuring the homogeneity and desired properties of the modified biomolecule. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a primary analytical technique for this purpose, providing both qualitative and quantitative information on the successful incorporation of the UAA.

These application notes provide a comprehensive guide to the ¹H NMR characterization of this compound and its incorporation into peptide chains. Included are detailed experimental protocols for sample preparation, data acquisition, and analysis, along with expected chemical shift data to facilitate interpretation.

¹H NMR Characterization of this compound

The ¹H NMR spectrum of this compound provides characteristic signals that are essential for its identification and for monitoring its incorporation into a peptide. The key diagnostic signals are the methyl protons and the distinct aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityIntegration
3.9 - 4.2Doublet of doublets1H
2.9 - 3.2Multiplet2H
Aromatic H (2, 4, 5, 6)6.9 - 7.2Multiplet4H
Methyl (CH₃)~2.3Singlet3H

Note: Predicted chemical shifts can vary depending on the solvent, pH, and temperature. Experimental verification is recommended.

Upon incorporation into a peptide, the chemical environment of the this compound residue changes, leading to shifts in the proton resonances. The Hα proton will typically shift downfield into the amide region of the spectrum. The methyl and aromatic protons, being further from the peptide backbone, will experience smaller but still potentially observable shifts.

Experimental Protocols

Protocol 1: Sample Preparation for ¹H NMR Analysis

High-quality NMR data relies on meticulous sample preparation. The following protocol is recommended for peptides containing this compound.

Materials:

  • Lyophilized peptide sample

  • NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 7.0)

  • Deuterium oxide (D₂O, 99.9%)

  • Internal standard (optional, e.g., DSS or TSP)

  • High-quality 5 mm NMR tubes

Procedure:

  • Peptide Dissolution: Accurately weigh 1-5 mg of the lyophilized peptide and dissolve it in the chosen NMR buffer to a final volume of 500-600 µL. The final peptide concentration should ideally be in the range of 0.5-5 mM.[1]

  • Addition of D₂O: Add D₂O to a final concentration of 5-10% (v/v) to provide a lock signal for the NMR spectrometer.

  • Internal Standard (Optional): For quantitative analysis, add a known concentration of an internal standard that does not overlap with peptide signals.

  • pH Adjustment: Check the pH of the sample with a micro-pH electrode and adjust if necessary using dilute NaOH or HCl.

  • Transfer to NMR Tube: Carefully transfer the final solution to a clean, high-quality NMR tube, ensuring no air bubbles are trapped.

  • Equilibration: Allow the sample to equilibrate at the desired experimental temperature before data acquisition.

Protocol 2: ¹H NMR Data Acquisition

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

Typical Acquisition Parameters for a 1D ¹H Spectrum:

  • Pulse Program: A standard 1D pulse sequence with water suppression (e.g., presaturation or WATERGATE).

  • Temperature: 298 K (25 °C) or the temperature at which the peptide is most stable.

  • Spectral Width: 12-16 ppm, centered around 4.7 ppm.

  • Number of Scans: 64-256 scans, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

Protocol 3: Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum using the residual water signal (4.79 ppm at 298 K) or the internal standard (DSS/TSP at 0.00 ppm).

  • Peak Integration: Integrate the area of the characteristic this compound signals (e.g., the methyl singlet) and compare it to the integration of well-resolved signals from other amino acid residues in the peptide to confirm its presence and stoichiometry.

Quantifying Incorporation Efficiency

Quantitative ¹H NMR (qNMR) can be employed to determine the incorporation efficiency of this compound. This is achieved by comparing the integral of a unique signal from the unnatural amino acid to the integral of a signal from a known, fully incorporated residue in the peptide sequence.

Procedure for qNMR:

  • Acquire a high-quality 1D ¹H spectrum with a long relaxation delay (at least 5 times the longest T₁ of the protons being quantified) to ensure full relaxation of all signals.

  • Identify a well-resolved, non-overlapping signal corresponding to the methyl protons of this compound (~2.3 ppm).

  • Identify a well-resolved, non-overlapping signal from a natural amino acid residue that is known to be present in a 1:1 ratio with the peptide.

  • Carefully integrate both signals.

  • Calculate the incorporation efficiency using the following formula:

    Incorporation Efficiency (%) = [(Integral of 3-Me-Phe signal / Number of Protons) / (Integral of reference signal / Number of Protons)] x 100

Table 2: Example of qNMR Data for a Hypothetical Peptide

SignalChemical Shift (ppm)Integration ValueNumber of ProtonsNormalized IntegralIncorporation Efficiency (%)
3-Me-Phe (CH₃)2.312.8530.9595
Reference Ala (CH₃)1.453.0031.00100 (Reference)

Visualization of Workflows and Concepts

Caption: Workflow for ¹H NMR analysis of this compound incorporation.

logical_relationship Figure 2. Logic for Confirming Incorporation start Acquire 1H NMR Spectrum find_methyl Identify Methyl Singlet (~2.3 ppm) start->find_methyl find_aromatic Observe Modified Aromatic Multiplet start->find_aromatic integrate_signals Integrate Methyl vs. Reference Proton Signals find_methyl->integrate_signals calculate_ratio Calculate Molar Ratio integrate_signals->calculate_ratio confirm Incorporation Confirmed calculate_ratio->confirm Ratio ≈ 1:1 fail Incorporation Not Confirmed calculate_ratio->fail Ratio ≠ 1:1

Caption: Decision tree for confirming this compound incorporation.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the characterization of peptides and proteins containing this compound. By following the detailed protocols outlined in these application notes, researchers can confidently prepare high-quality samples, acquire and process ¹H NMR data, and accurately determine the incorporation efficiency of this unnatural amino acid. The unique chemical shifts of the methyl and aromatic protons of this compound provide clear diagnostic markers for its presence within a peptide, enabling robust quality control and facilitating further structural and functional studies.

References

Application Notes and Protocols for Enhancing Peptide Stability with 3-Methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide-based therapeutics offer high specificity and potency but are often limited by their poor in vivo stability, primarily due to rapid degradation by proteases. A key strategy to overcome this limitation is the incorporation of non-canonical amino acids. This document provides detailed application notes and protocols on the use of 3-Methyl-L-phenylalanine, a modified version of L-phenylalanine, to enhance the stability of therapeutic peptides. The addition of a methyl group to the phenyl ring provides steric hindrance, effectively shielding the peptide backbone from proteolytic enzymes like chymotrypsin, which preferentially cleaves at the C-terminus of aromatic amino acids such as phenylalanine.[1][2] This modification can lead to a significantly extended plasma half-life, improved bioavailability, and potentially altered receptor binding and signaling properties.[3][4]

Mechanism of Stability Enhancement

The primary mechanism by which this compound enhances peptide stability is through steric hindrance. Proteases, such as chymotrypsin, have specific binding pockets that recognize the side chains of their target amino acids. The methyl group on the phenyl ring of this compound creates a bulkier side chain that does not fit optimally into the active site of these enzymes.[1] This steric clash reduces the efficiency of enzymatic cleavage, thereby increasing the peptide's resistance to degradation.

Data Presentation

The following tables present illustrative data on the enhanced stability and potential changes in receptor binding affinity when L-phenylalanine is substituted with this compound in a hypothetical peptide.

Note: The following data is hypothetical and for illustrative purposes to demonstrate the expected outcomes based on established principles. Actual results will vary depending on the specific peptide sequence and experimental conditions.

Table 1: Serum Stability of a Hypothetical Peptide and its this compound Analog

Peptide VariantAmino Acid at Position XHalf-life (t½) in Human Serum (hours)Fold Increase in Stability
Native PeptideL-Phenylalanine2.5-
Modified PeptideThis compound15.06.0

Table 2: Enzymatic Degradation by Chymotrypsin

Peptide VariantAmino Acid at Position X% Peptide Remaining after 1 hour incubation
Native PeptideL-Phenylalanine15%
Modified PeptideThis compound85%

Table 3: Receptor Binding Affinity

Peptide VariantAmino Acid at Position XReceptor Binding Affinity (Ki in nM)
Native PeptideL-Phenylalanine5.2
Modified PeptideThis compound8.9

Experimental Protocols

Herein are detailed protocols for key experiments to evaluate the stability and function of peptides modified with this compound.

Protocol 1: In Vitro Serum Stability Assay

Objective: To determine and compare the half-life of a native peptide and its this compound analog in human serum.

Materials:

  • Native peptide and this compound modified peptide (lyophilized)

  • Pooled human serum (commercially available)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) solution (10% w/v)

  • Acetonitrile (ACN)

  • Formic acid (FA)

  • LC-MS grade water

  • Microcentrifuge tubes

  • Incubator/shaker at 37°C

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

Procedure:

  • Peptide Preparation: Prepare stock solutions (1 mg/mL) of both the native and modified peptides in an appropriate solvent (e.g., sterile water or PBS).

  • Incubation: a. Thaw the human serum at 37°C. b. In microcentrifuge tubes, add 475 µL of human serum. c. Add 25 µL of the peptide stock solution to each tube to achieve a final concentration of 50 µg/mL. d. Gently vortex to mix. e. Incubate the tubes at 37°C with gentle shaking.

  • Time-Point Sampling: At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw a 50 µL aliquot from each incubation tube.

  • Protein Precipitation and Sample Quenching: a. Immediately add the 50 µL aliquot to a new microcentrifuge tube containing 100 µL of ice-cold 10% TCA solution to precipitate serum proteins and stop enzymatic degradation. b. Vortex thoroughly and incubate on ice for 10 minutes. c. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Sample Analysis: a. Carefully collect the supernatant. b. Analyze the supernatant by reverse-phase HPLC-MS to quantify the amount of intact peptide remaining. Use a C18 column and a gradient of water with 0.1% FA (Mobile Phase A) and ACN with 0.1% FA (Mobile Phase B).

  • Data Analysis: a. Determine the peak area of the intact peptide at each time point from the HPLC chromatogram. b. Normalize the peak area at each time point to the peak area at time zero. c. Plot the percentage of intact peptide remaining against time. d. Calculate the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Protocol 2: Enzymatic Degradation Assay with Chymotrypsin

Objective: To assess the resistance of the modified peptide to cleavage by chymotrypsin compared to the native peptide.

Materials:

  • Native peptide and this compound modified peptide (lyophilized)

  • Sequencing grade chymotrypsin

  • Ammonium bicarbonate buffer (100 mM, pH 8.0)

  • Trifluoroacetic acid (TFA) solution (10% v/v)

  • HPLC-MS system

Procedure:

  • Peptide and Enzyme Preparation: a. Prepare 1 mg/mL stock solutions of the native and modified peptides in the ammonium bicarbonate buffer. b. Prepare a 1 mg/mL stock solution of chymotrypsin in 1 mM HCl.

  • Digestion Reaction: a. In separate microcentrifuge tubes, add the peptide stock solution to the ammonium bicarbonate buffer to a final concentration of 100 µg/mL. b. Add chymotrypsin to each tube at a 1:50 (enzyme:peptide) w/w ratio. c. Incubate the reaction mixtures at 37°C.

  • Time-Point Sampling and Quenching: a. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each reaction. b. Stop the reaction by adding 10% TFA to a final concentration of 1% to lower the pH and inactivate the enzyme.

  • Analysis: a. Analyze the samples by HPLC-MS to monitor the disappearance of the full-length peptide peak and the appearance of cleavage fragments.

  • Data Analysis: a. Quantify the peak area of the intact peptide at each time point. b. Plot the percentage of remaining intact peptide against time to compare the degradation rates of the native and modified peptides.

Protocol 3: Competitive Receptor Binding Assay

Objective: To determine the binding affinity (Ki or IC50) of the native and modified peptides to their target receptor.

Materials:

  • Cell line overexpressing the target receptor (e.g., a GPCR)

  • Radiolabeled or fluorescently labeled ligand for the target receptor

  • Native peptide and this compound modified peptide (unlabeled)

  • Binding buffer (specific to the receptor)

  • Filtration apparatus with glass fiber filters

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Membrane Preparation: Prepare cell membranes from the receptor-expressing cell line.

  • Assay Setup: a. In a 96-well plate, add a constant concentration of the labeled ligand. b. Add increasing concentrations of the unlabeled native or modified peptide (the competitor). c. Add the cell membrane preparation to initiate the binding reaction. d. Include control wells with no competitor (total binding) and with an excess of a known high-affinity unlabeled ligand (non-specific binding).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing: a. Rapidly filter the contents of each well through the glass fiber filters to separate bound from free ligand. b. Wash the filters with ice-cold binding buffer to remove unbound ligand.

  • Detection: a. For radiolabeled ligands, place the filters in scintillation vials with scintillation fluid and count using a scintillation counter. b. For fluorescently labeled ligands, measure the fluorescence of the filters using a plate reader.

  • Data Analysis: a. Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the labeled ligand) by fitting the data to a sigmoidal dose-response curve. d. If the Kd of the labeled ligand is known, the Ki value can be calculated using the Cheng-Prusoff equation.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification Synthesis Solid-Phase Peptide Synthesis (Native vs. 3-Me-L-Phe) Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Purification->Characterization Serum_Stability Serum Stability Assay Characterization->Serum_Stability Enzymatic_Degradation Enzymatic Degradation Assay (e.g., Chymotrypsin) Characterization->Enzymatic_Degradation Binding_Assay Receptor Binding Assay (Determine Ki/IC50) Characterization->Binding_Assay Signaling_Assay Downstream Signaling Assay (e.g., cAMP, Ca2+) Binding_Assay->Signaling_Assay

Caption: Experimental workflow for evaluating peptides containing this compound.

GPCR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Peptide Modified Peptide (with 3-Me-L-Phe) GPCR GPCR Peptide->GPCR Binding G_Protein G-protein (α, β, γ subunits) GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Protein Kinase (e.g., PKA) Second_Messenger->Kinase Activation Cellular_Response Cellular Response Kinase->Cellular_Response Phosphorylation of target proteins Logical_Relationship A Incorporate This compound B Increased Steric Hindrance at Cleavage Site A->B F Altered Peptide Conformation A->F C Reduced Protease (e.g., Chymotrypsin) Binding/Activity B->C D Enhanced Peptide Stability C->D E Longer Plasma Half-life D->E G Modified Receptor Interaction F->G H Altered Biological Activity/Signaling G->H

References

Application of 3-Methyl-L-phenylalanine in Drug Design and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic incorporation of unnatural amino acids into peptide-based therapeutics represents a powerful approach to overcome inherent pharmacological limitations. 3-Methyl-L-phenylalanine, a non-proteinogenic amino acid, has garnered significant interest as a valuable building block in peptidomimetics and drug design. Its structural modification—the addition of a methyl group to the phenyl ring of L-phenylalanine—confers unique properties that can enhance the stability, conformational rigidity, and biological activity of peptides.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging this compound for the development of novel therapeutics, particularly in targeting G protein-coupled receptors (GPCRs) and addressing neurological disorders.[2]

Rationale for Incorporation

The introduction of this compound into a peptide sequence is primarily motivated by the desire to improve its drug-like properties. The key advantages include:

  • Enhanced Enzymatic Stability: The methyl group provides steric hindrance, making the adjacent peptide bonds less susceptible to cleavage by proteases. This modification can significantly increase the in vivo half-life of the peptide.[1]

  • Conformational Constraint: The bulky methyl group can restrict the rotational freedom of the amino acid side chain, leading to a more defined peptide conformation. This can result in higher binding affinity and selectivity for the target receptor.

  • Improved Pharmacokinetic Profile: By increasing stability and potentially modulating lipophilicity, the incorporation of this compound can lead to more favorable absorption, distribution, metabolism, and excretion (ADME) properties, including improved bioavailability.[3]

Key Applications in Drug Design

The unique characteristics of this compound make it a versatile tool for medicinal chemists. Its applications span various therapeutic areas, including:

  • GPCR Ligand Design: As many peptide hormones and neurotransmitters that target GPCRs are susceptible to rapid degradation, the incorporation of this compound is a promising strategy for developing more stable and potent receptor agonists and antagonists.

  • Neurological Disorders: Due to its structural similarity to neurotransmitters, this modified amino acid is explored in the design of novel drugs for neurological conditions.[2]

  • Oncology: It serves as a building block in the design of peptide-based therapeutics targeting cancer-related pathways.[3]

Data Presentation: Quantitative Impact of this compound

The following tables summarize the quantitative effects of incorporating methylated phenylalanine derivatives into peptide sequences, demonstrating their impact on biological activity and stability.

Table 1: Biological Activity of Bradykinin B2 Receptor Analogs

CompoundSequenceModificationBiological Activity (Guinea Pig Lung Strip)
Bradykinin (BK)Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-ArgNative PeptideAgonist
[L-NMePhe2]-BKArg-​N-Me-Phe -Pro-Gly-Phe-Ser-Pro-Phe-ArgPro2 → N-Methyl-L-phenylalanineAntagonist

Data sourced from a study on bradykinin analogs, illustrating the conversion from an agonist to an antagonist upon substitution with N-methyl-phenylalanine.

Table 2: Enzymatic Stability of Modified Peptides

PeptideModificationHalf-life in Human Plasma (t½)Fold Increase in Stability
Native PeptideNone< 10 min-
Modified PeptideL-Phe → 3-Methyl-L-Phe> 60 min> 6-fold (estimated)

This table presents a representative example of the expected increase in plasma stability when a natural L-phenylalanine is replaced with this compound, based on the principle of steric hindrance to proteases.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and evaluation of peptides containing this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing this compound using the Fmoc/tBu strategy.

Workflow for Solid-Phase Peptide Synthesis

start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Amino Acid Coupling (Fmoc-3-Me-L-Phe-OH + Coupling Reagents) wash1->coupling wash2 Wash with DMF coupling->wash2 repeat Repeat for next amino acid wash2->repeat If not final residue final_deprotection Final Fmoc Deprotection wash2->final_deprotection If final residue repeat->deprotection cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage end End: Crude Peptide cleavage->end

Figure 1: General workflow for a single coupling cycle in SPPS.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-3-Methyl-L-phenylalanine-OH)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Scavengers: Triisopropylsilane (TIS), Water

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate Fmoc-3-Methyl-L-phenylalanine-OH (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2-4 hours. The increased steric hindrance of this compound may require longer coupling times.

  • Washing: Wash the resin with DMF (5 x 1 min).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vitro Enzymatic Degradation Assay

This protocol describes a method to assess the stability of a this compound-containing peptide in the presence of a protease.

Workflow for In Vitro Enzymatic Degradation Assay

start Prepare Peptide and Enzyme Solutions incubation Incubate Peptide with Enzyme at 37°C start->incubation sampling Collect Aliquots at Time Points (e.g., 0, 15, 30, 60, 120 min) incubation->sampling quenching Quench Reaction (e.g., add TFA) sampling->quenching analysis Analyze by LC-MS quenching->analysis quantification Quantify Remaining Intact Peptide analysis->quantification end Determine Half-life (t½) quantification->end

Figure 2: Workflow for assessing peptide stability against enzymatic degradation.

Materials:

  • Purified peptide (with and without this compound)

  • Protease solution (e.g., Trypsin, Chymotrypsin, or Human Serum)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA) or other quenching agent

  • LC-MS system

Procedure:

  • Prepare Solutions: Dissolve the peptide in PBS to a final concentration of 1 mg/mL. Prepare the protease solution in PBS at an appropriate concentration (e.g., 1:100 enzyme-to-substrate ratio).

  • Initiate Reaction: Mix the peptide and protease solutions and incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately quench the enzymatic activity by adding an equal volume of 1% TFA.

  • LC-MS Analysis: Analyze the samples by LC-MS to separate the intact peptide from its degradation products.

  • Quantification: Determine the peak area of the intact peptide at each time point.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) of the peptide.

Protocol 3: GPCR Activation Assay (Calcium Mobilization)

This protocol is for determining the agonist or antagonist activity of a this compound-containing peptide at a Gq-coupled GPCR by measuring changes in intracellular calcium.

Materials:

  • HEK293 cells stably expressing the target GPCR

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well black-walled, clear-bottom microplates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Test peptide and known agonist/antagonist

  • Fluorescence plate reader with kinetic read capabilities

Procedure:

  • Cell Seeding: Seed the HEK293 cells expressing the target GPCR into 96-well plates and grow to confluency.

  • Dye Loading: Load the cells with Fluo-4 AM dye according to the manufacturer's protocol, typically for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of the test peptide and control compounds in the assay buffer.

  • Assay Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Add the test peptide (for agonist activity) or the known agonist followed by the test peptide (for antagonist activity).

    • Continue to record the fluorescence intensity for 2-3 minutes to capture the transient calcium flux.

  • Data Analysis: Calculate the change in fluorescence (ΔF) from baseline and plot the response as a function of peptide concentration to determine EC50 (for agonists) or IC50 (for antagonists).

Signaling Pathway Visualization

The activation of a Gq-coupled GPCR by a peptide agonist, such as a modified bradykinin analog, initiates a signaling cascade leading to the release of intracellular calcium. This pathway is a common mechanism for many peptide hormones and neurotransmitters.

Gq-Coupled GPCR Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Ligand 3-Me-L-Phe Peptide (Agonist) GPCR Gq-Coupled Receptor Ligand->GPCR Binding G_protein Gαq/βγ GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylation Cascade ER_Ca Ca²⁺ ER_Ca->Cellular_Response Activates IP3R->ER_Ca Releases

Figure 3: Simplified signaling cascade for a Gq-coupled GPCR activated by a peptide agonist.

Conclusion

This compound is a powerful tool in the arsenal of medicinal chemists for the rational design of peptide-based drugs. Its ability to enhance enzymatic stability and impose conformational constraints can lead to the development of therapeutics with significantly improved pharmacokinetic and pharmacodynamic properties. The protocols and data presented in this document provide a foundational guide for researchers to effectively utilize this unnatural amino acid in their drug discovery and development programs. Further exploration of its impact on a wider range of peptide scaffolds and biological targets will undoubtedly continue to expand its utility in creating the next generation of peptide therapeutics.

References

Application Notes and Protocols for the Chiral Separation of 3-Methyl-L-phenylalanine Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomeric purity of amino acids and their derivatives is a critical parameter in the pharmaceutical industry, as the biological activity and toxicological profiles of enantiomers can differ significantly. 3-Methyl-L-phenylalanine is a synthetic amino acid derivative of interest in drug discovery and development. Consequently, a robust and reliable analytical method for the separation and quantification of its enantiomers is essential for quality control, pharmacokinetic studies, and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for chiral separations.[1] The most common approach for the direct enantioseparation of underivatized amino acids involves the use of Chiral Stationary Phases (CSPs).[2] Among the various types of CSPs, those based on macrocyclic glycopeptides, such as teicoplanin, have proven to be particularly effective for resolving the enantiomers of a broad range of amino acids in reversed-phase mode.[3][4]

These application notes provide a detailed protocol for the chiral separation of this compound enantiomers using a teicoplanin-based CSP. The methodology is based on established principles for the separation of structurally similar amino acids, such as phenylalanine.

Experimental Workflow

Chiral HPLC Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s_prep Prepare 3-Methyl-phenylalanine Standard Solution mp_prep Prepare Mobile Phase hplc_system Equilibrate HPLC System with Mobile Phase s_prep->hplc_system mp_prep->hplc_system inject Inject Sample hplc_system->inject separation Chiral Separation on CSP Column inject->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram analysis Determine Retention Times, Resolution, and Purity chromatogram->analysis

Caption: Experimental workflow for the chiral separation of this compound enantiomers by HPLC.

Representative HPLC Conditions

The following table summarizes typical HPLC conditions for the chiral separation of phenylalanine enantiomers on a teicoplanin-based chiral stationary phase. These conditions can serve as a starting point for the method development for this compound.

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Astec® CHIROBIOTIC® T, 25 cm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile / Water (75/25, v/v)
Flow Rate 0.8 mL/min
Column Temperature 23 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase

Detailed Experimental Protocol

This protocol describes the steps for the chiral separation of this compound enantiomers.

1. Materials and Reagents

  • Racemic 3-Methyl-phenylalanine standard

  • L-3-Methyl-phenylalanine standard

  • HPLC-grade Acetonitrile

  • Deionized water (18.2 MΩ·cm)

  • Methanol for cleaning

2. Instrument and Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Astec® CHIROBIOTIC® T column (25 cm x 4.6 mm, 5 µm) or equivalent teicoplanin-based CSP

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (0.45 µm)

  • HPLC vials

3. Preparation of Mobile Phase

  • Measure 750 mL of HPLC-grade acetonitrile.

  • Measure 250 mL of deionized water.

  • Combine the acetonitrile and water in a suitable container.

  • Mix thoroughly and degas the mobile phase using sonication or vacuum filtration.

4. Preparation of Standard Solutions

  • Racemic Standard (1 mg/mL): Accurately weigh 10 mg of racemic 3-Methyl-phenylalanine and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Enantiomerically Pure Standard (1 mg/mL): Accurately weigh 10 mg of L-3-Methyl-phenylalanine and dissolve it in 10 mL of the mobile phase in a volumetric flask.

  • Filter the solutions through a 0.45 µm syringe filter into HPLC vials.

5. HPLC System Setup and Analysis

  • Install the Astec® CHIROBIOTIC® T column in the HPLC system.

  • Set the column temperature to 23 °C.

  • Purge the HPLC system with the mobile phase.

  • Equilibrate the column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved (approximately 30-60 minutes).

  • Set the UV detector to a wavelength of 210 nm.

  • Inject 10 µL of the enantiomerically pure L-3-Methyl-phenylalanine standard to determine its retention time.

  • Inject 10 µL of the racemic 3-Methyl-phenylalanine standard to observe the separation of the two enantiomers.

  • Record the chromatograms and integrate the peaks.

6. Data Analysis

  • Identify the peaks corresponding to the D- and L-enantiomers based on the injection of the pure L-enantiomer standard.

  • Determine the retention time (t_R) for each enantiomer.

  • Calculate the resolution (R_s) between the two enantiomeric peaks using the following formula: R_s = 2(t_{R2} - t_{R1}) / (w_1 + w_2) where t_{R1} and t_{R2} are the retention times of the two enantiomers, and w_1 and w_2 are the peak widths at the base. A resolution of ≥ 1.5 indicates baseline separation.

  • Calculate the enantiomeric excess (% ee) if analyzing a non-racemic sample using the formula: % ee = (|Area_1 - Area_2| / (Area_1 + Area_2)) x 100

Expected Results

Based on the separation of phenylalanine under similar conditions, baseline resolution of the this compound enantiomers is expected. The L-enantiomer is typically expected to elute before the D-enantiomer on teicoplanin-based CSPs in reversed-phase mode. The exact retention times and resolution will need to be determined experimentally.

Table of Expected Performance:

ParameterExpected Value
Retention Time (L-form) To be determined
Retention Time (D-form) To be determined
Resolution (R_s) ≥ 1.5
Theoretical Plates (N) > 2000
Tailing Factor (T) 0.9 - 1.5

Troubleshooting

  • Poor Resolution:

    • Decrease the column temperature. Lower temperatures often enhance enantioselectivity on CSPs.

    • Adjust the mobile phase composition. Varying the acetonitrile/water ratio can impact resolution.

    • Ensure the column is not degraded.

  • Peak Tailing:

    • Ensure the sample is fully dissolved in the mobile phase.

    • Check for any blockages in the system.

  • No Separation:

    • Confirm the correct chiral stationary phase is being used.

    • Verify the mobile phase composition.

By following this protocol, researchers, scientists, and drug development professionals can effectively perform the chiral separation of this compound enantiomers, ensuring the quality and purity of this important compound.

References

Application Notes and Protocols for the Synthesis of Peptide Libraries with 3-Methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide libraries is a powerful strategy in modern drug discovery and chemical biology. These modifications can enhance the therapeutic potential of peptides by improving their stability, bioavailability, and target specificity. 3-Methyl-L-phenylalanine, a non-canonical amino acid, is a particularly valuable building block for peptide synthesis. The addition of a methyl group to the phenyl ring of phenylalanine increases its hydrophobicity and can introduce conformational constraints, leading to peptides with enhanced resistance to enzymatic degradation and potentially unique receptor-binding properties.

These application notes provide a comprehensive overview of the synthesis of peptide libraries incorporating this compound using Fmoc-based solid-phase peptide synthesis (SPPS). Detailed protocols for synthesis, cleavage, and analysis are provided, along with a summary of expected quantitative data and diagrams of relevant biological pathways and experimental workflows.

Key Applications

The unique properties of this compound make it a valuable component for designing peptide libraries with a wide range of applications:

  • Drug Discovery: The enhanced stability and unique conformational properties of peptides containing this compound make them ideal candidates for developing novel therapeutics. These libraries can be screened to identify potent and selective ligands for various biological targets.

  • Targeting Specific Biological Pathways: Peptide libraries incorporating this unnatural amino acid can be used to probe and modulate specific signaling pathways involved in disease. For example, screening such libraries could lead to the discovery of inhibitors or modulators of protein-protein interactions.

  • Enhanced Drug Delivery: The increased lipophilicity imparted by the methyl group can improve the ability of peptides to cross cellular membranes, including the blood-brain barrier. N-methyl phenylalanine-rich peptides have shown promise as shuttles for delivering drugs to the brain.

  • Development of Bioactive Peptides: The incorporation of this compound can lead to the development of peptides with enhanced biological activity, such as antimicrobial or anticancer properties.

Quantitative Data Summary

While specific quantitative data for the synthesis of peptide libraries exclusively containing this compound is not extensively published, the following table summarizes typical data for Fmoc-based solid-phase peptide synthesis. The coupling efficiency for Fmoc-3-Methyl-L-phenylalanine is expected to be high, similar to other Fmoc-protected amino acids, although slightly longer coupling times may be beneficial due to the potential for steric hindrance from the methyl group.

ParameterTypical ValueNotes
Coupling Efficiency >99%Monitored by qualitative methods like the Kaiser test. Incomplete coupling can lead to deletion sequences.
Cleavage Yield 70-95%Dependent on the peptide sequence, resin, and cleavage cocktail.
Purity of Crude Peptide 50-90%Highly sequence-dependent and influenced by the efficiency of each synthesis step.
Racemization <1%Phenylalanine and its derivatives are generally not at high risk for racemization during standard coupling conditions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Peptide Library with this compound

This protocol describes the manual synthesis of a peptide library using Fmoc/tBu chemistry on a Rink Amide resin.

Materials and Reagents:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-3-Methyl-L-phenylalanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if the sequence contains Cys, Met, or Trp)

  • Water (HPLC grade)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 1 hour in a solid-phase synthesis vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin with a fresh solution of 20% piperidine in DMF for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), DIC (3 equivalents), and OxymaPure® (3 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours. For Fmoc-3-Methyl-L-phenylalanine, extending the coupling time to 2-4 hours or performing a double coupling may be beneficial to ensure complete reaction.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection (Step 2) and wash the resin thoroughly with DMF, followed by DCM.

  • Drying: Dry the resin under a stream of nitrogen or in vacuo.

Protocol 2: Cleavage and Deprotection

Caution: Perform this step in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water. If the peptide contains Cys, Met, or Trp, add 1-2% DTT.

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per 0.1 mmol of synthesis scale).

  • Incubation: Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Pelleting and Washing: Centrifuge the mixture to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Purification and Analysis
  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).

    • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions corresponding to the main product peak.

  • Analysis:

    • Confirm the purity of the collected fractions by analytical RP-HPLC.

    • Verify the identity of the purified peptide by mass spectrometry (e.g., LC-MS or MALDI-TOF).

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the general workflow for peptide library synthesis and an example of a signaling pathway that could be targeted by peptides containing this compound.

G cluster_synthesis Peptide Library Synthesis cluster_screening Screening & Hit Validation Resin Resin Preparation SPPS Solid-Phase Peptide Synthesis (Incorporating 3-Me-L-Phe) Resin->SPPS Cleavage Cleavage & Deprotection SPPS->Cleavage Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (MS) Purification->Characterization Screening High-Throughput Screening Characterization->Screening Peptide Library Hit_ID Hit Identification Screening->Hit_ID Hit_Val Hit Validation Hit_ID->Hit_Val Lead_Opt Lead Optimization Hit_Val->Lead_Opt

Caption: General workflow for the synthesis and screening of a peptide library.

G cluster_pathway Potential Target Pathway: DUSP1/TNFSF9 in Prostate Cancer Peptide 3-Me-L-Phe Peptide (from library screen) DUSP1 DUSP1 Peptide->DUSP1 upregulates TNFSF9 TNFSF9 Peptide->TNFSF9 upregulates Proliferation Cell Proliferation DUSP1->Proliferation inhibits Metastasis Metastasis TNFSF9->Metastasis inhibits

Caption: Simplified DUSP1/TNFSF9 signaling pathway in prostate cancer.

Conclusion

The synthesis of peptide libraries incorporating this compound offers a promising avenue for the discovery and development of novel peptide-based therapeutics. The protocols and information provided herein serve as a comprehensive guide for researchers to successfully synthesize and characterize these valuable research tools. The enhanced stability and unique conformational properties imparted by this compound can lead to the identification of peptide leads with improved pharmacokinetic profiles and potent biological activities.

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Coupling Efficiency of Fmoc-3-Methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, Fmoc-3-Methyl-L-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: Why is Fmoc-3-Methyl-L-phenylalanine considered a "difficult" amino acid to couple in SPPS?

A1: The primary challenge in coupling Fmoc-3-Methyl-L-phenylalanine lies in its steric hindrance. The presence of a methyl group on the phenyl ring, in addition to the bulky Fmoc protecting group, physically obstructs the approach of the activated carboxyl group to the free N-terminal amine of the growing peptide chain. This steric bulk can lead to slower reaction kinetics and incomplete coupling reactions, resulting in deletion sequences in the final peptide product.

Q2: How can I detect incomplete coupling of Fmoc-3-Methyl-L-phenylalanine?

A2: Incomplete coupling can be monitored using qualitative colorimetric tests performed on the resin beads. The most common method is the Kaiser test, which detects the presence of free primary amines. A positive Kaiser test (a blue or purple color) after the coupling step indicates that unreacted amines are still present on the resin, signifying an incomplete reaction.[1][2][3][4][5] For a detailed protocol, please refer to the Experimental Protocols section.

Q3: What are the most effective coupling reagents for Fmoc-3-Methyl-L-phenylalanine?

A3: For sterically hindered amino acids like Fmoc-3-Methyl-L-phenylalanine, standard coupling reagents may not be sufficient. More potent uronium or phosphonium-based reagents are recommended to achieve higher coupling efficiencies. These include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

These reagents form highly reactive activated esters that can more effectively overcome the steric barrier.[2][3][5][6]

Q4: What is "double coupling" and when should I use it?

A4: Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents immediately after the first coupling.[2][6] This strategy is highly recommended when a positive Kaiser test indicates an incomplete initial coupling. By re-exposing the resin to fresh reagents, the reaction is driven further towards completion, significantly reducing the amount of deletion sequences.

Q5: Can racemization be a concern when coupling Fmoc-3-Methyl-L-phenylalanine?

A5: While phenylalanine derivatives are generally less prone to racemization than amino acids like histidine or cysteine, the use of highly activating coupling reagents and extended reaction times can increase the risk of epimerization.[7] It is crucial to use the appropriate base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, and to avoid unnecessarily long pre-activation and coupling times.[3]

Troubleshooting Guide

Problem 1: Positive Kaiser test after a single coupling of Fmoc-3-Methyl-L-phenylalanine.

  • Possible Cause: Incomplete reaction due to steric hindrance.

  • Recommended Solution:

    • Perform a Double Coupling: Immediately after the first coupling and a thorough wash with DMF, repeat the coupling step with a fresh solution of activated Fmoc-3-Methyl-L-phenylalanine and your chosen coupling reagent.[6]

    • Increase Reagent Excess: For the second coupling, consider using a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents).

    • Extend Reaction Time: Increase the coupling time for each step to 2-4 hours to allow more time for the reaction to proceed to completion.[8]

Problem 2: The Kaiser test is still positive after a double coupling.

  • Possible Cause: Severe steric hindrance or peptide aggregation on the resin.

  • Recommended Solution:

    • Switch to a More Potent Coupling Reagent: If you are not already using one, switch to HATU, HCTU, or COMU, as these are generally more effective for difficult couplings.[2][3][5]

    • Elevate the Temperature: Performing the coupling at a slightly elevated temperature (e.g., 40-50°C) can help overcome the activation energy barrier. However, this should be done with caution as it may increase the risk of racemization.[7]

    • Address Peptide Aggregation: If peptide aggregation is suspected, consider using a solvent mixture known as a "magic mixture" (e.g., DCM/DMF/NMP 1:1:1) to improve solvation. Microwave-assisted synthesis can also be effective in disrupting aggregation.

    • Capping: If a small number of free amines remain, you can "cap" them by acetylating with acetic anhydride. This will prevent the formation of deletion sequences, although it will result in a truncated peptide that will need to be purified out.

Problem 3: Low final peptide yield after cleavage.

  • Possible Cause: Accumulation of deletion sequences due to multiple incomplete coupling steps involving Fmoc-3-Methyl-L-phenylalanine.

  • Recommended Solution:

    • Systematic Double Coupling: For future syntheses containing this residue, preemptively use a double coupling protocol for the incorporation of Fmoc-3-Methyl-L-phenylalanine.

    • Careful Monitoring: Perform a Kaiser test after each coupling of this amino acid to ensure the reaction has gone to completion before proceeding to the next deprotection step.

    • Optimize Reagent Ratios: Ensure you are using an adequate excess of the amino acid and coupling reagent (at least 3 equivalents is a good starting point for difficult couplings).

Data Presentation

While direct, head-to-head quantitative comparisons of coupling efficiency for Fmoc-3-Methyl-L-phenylalanine are limited in the literature, the following table provides representative yields for sterically hindered amino acids with various common coupling reagents. These values can be used as a general guideline for what to expect.

Coupling ReagentReagent TypeRepresentative Yield (%) for Hindered CouplingsKey Advantages
HATU Uronium/Aminium Salt95 - 99Highly efficient for hindered couplings with rapid reaction times.[1]
HCTU Uronium/Aminium Salt93 - 98A cost-effective and highly reactive alternative to HATU.[1][9][10]
COMU Uronium/Aminium Salt94 - 99Performance comparable to HATU with a better safety profile (non-explosive byproducts).[1][4][11]
PyBOP Phosphonium Salt90 - 98A reliable and widely used reagent with low racemization potential.[1][6]

Note: The actual yields can vary depending on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-3-Methyl-L-phenylalanine using HATU
  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-3-Methyl-L-phenylalanine (3 equivalents relative to the resin loading), HATU (2.9 equivalents), and N,N-Diisopropylethylamine (DIPEA) (6 equivalents) in DMF.

  • Pre-activation: Gently agitate the activation mixture for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel at room temperature for 2 hours.

  • Monitoring: Perform a Kaiser test (see Protocol 3) to check for the presence of free primary amines.

  • Washing: If the Kaiser test is negative (yellow beads), wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts. If the test is positive, proceed to Protocol 2.

Protocol 2: Double Coupling of Fmoc-3-Methyl-L-phenylalanine
  • First Coupling: Perform the initial coupling as described in Protocol 1.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling: Prepare a fresh solution of activated Fmoc-3-Methyl-L-phenylalanine as described in steps 2 and 3 of Protocol 1.

  • Second Reaction: Add this fresh solution to the washed resin and allow the reaction to proceed for another 2 hours.

  • Final Wash and Monitoring: After the second coupling, wash the resin thoroughly with DMF (5-7 times). Perform a final Kaiser test to confirm the completion of the coupling.

Protocol 3: Kaiser Test for Monitoring Coupling Completion
  • Sample Preparation: Transfer a small sample of resin beads (10-15 beads) to a small glass test tube.

  • Reagent Preparation:

    • Reagent A: Dissolve 16.5 mg of KCN in 25 mL of deionized water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[4]

    • Reagent B: Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[4]

    • Reagent C: Dissolve 40 g of phenol in 20 mL of n-butanol.[4]

  • Reaction: Add 2-3 drops of each Reagent A, B, and C to the test tube containing the resin beads.

  • Heating: Heat the test tube at 110°C for 5 minutes.[4]

  • Observation: Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Intense blue or purple beads/solution.

    • Negative Result (Complete Coupling): Yellow or colorless beads/solution.

Visualizations

SPPS_Workflow start Start: Resin with Free N-terminal Amine activation Prepare Activation Mixture: Fmoc-3-Me-L-Phe + Coupling Reagent + Base start->activation coupling Single Coupling (2 hours) activation->coupling wash1 Wash with DMF coupling->wash1 kaiser1 Kaiser Test wash1->kaiser1 wash2 Wash with DMF kaiser1->wash2 Positive end Proceed to Next Deprotection Step kaiser1->end Negative double_coupling Double Coupling (Fresh Reagents, 2 hours) wash2->double_coupling wash3 Wash with DMF double_coupling->wash3 kaiser2 Kaiser Test wash3->kaiser2 capping Capping (Optional) (Acetic Anhydride) kaiser2->capping Positive kaiser2->end Negative stop Troubleshoot Further capping->stop

Caption: Troubleshooting workflow for coupling Fmoc-3-Methyl-L-phenylalanine.

Coupling_Factors cluster_Reagents Reagents cluster_Conditions Conditions cluster_Monitoring Monitoring Coupling_Efficiency High Coupling Efficiency Coupling_Reagent Potent Coupling Reagent (HATU, HCTU, COMU) Coupling_Reagent->Coupling_Efficiency Base Appropriate Base (DIPEA, Collidine) Base->Coupling_Efficiency Excess_Reagents Sufficient Excess (3-5 equivalents) Excess_Reagents->Coupling_Efficiency Reaction_Time Extended Time (2-4 hours) Reaction_Time->Coupling_Efficiency Double_Coupling Double Coupling Double_Coupling->Coupling_Efficiency Temperature Elevated Temperature (with caution) Temperature->Coupling_Efficiency Kaiser_Test Kaiser Test Confirmation Kaiser_Test->Coupling_Efficiency

Caption: Key factors influencing the coupling efficiency of sterically hindered amino acids.

References

Preventing racemization of 3-Methyl-L-phenylalanine during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing racemization during the coupling of the sterically hindered amino acid, 3-Methyl-L-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the coupling of this compound?

A1: Racemization is the conversion of a stereochemically pure substance (in this case, the L-enantiomer of this compound) into a mixture containing both L- and D-enantiomers.[1] During peptide synthesis, this leads to the incorporation of the incorrect D-amino acid into the peptide sequence, which can significantly alter the peptide's 3D structure, biological activity, and therapeutic efficacy. This compound is particularly susceptible to racemization due to the steric hindrance caused by the methyl group on the phenyl ring, which can slow down the desired coupling reaction and provide more opportunity for side reactions that lead to racemization.

Q2: What are the primary mechanisms that cause racemization during peptide coupling?

A2: There are two main base-catalyzed mechanisms responsible for racemization during peptide coupling:

  • Oxazolone (Azlactone) Formation: This is the most prevalent pathway.[1] The activated carboxyl group of the N-protected amino acid undergoes intramolecular cyclization to form a 5(4H)-oxazolone intermediate. The proton on the alpha-carbon of this intermediate is acidic and can be easily removed by a base. The resulting planar, achiral intermediate can then be attacked by the incoming amine from either side, leading to a mixture of L- and D-peptides.[1]

  • Direct Enolization: This mechanism involves the direct removal of the alpha-proton from the activated amino acid by a base, forming an achiral enolate intermediate.[1] Subsequent protonation can occur from either face, resulting in racemization. This pathway is more significant under strongly basic conditions.[1]

Q3: Which factors have the most significant impact on the racemization of this compound?

A3: Several factors critically influence the extent of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are paramount. Onium salts (Uronium/Aminium, Phosphonium) combined with additives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) are highly effective at minimizing racemization.[2]

  • Base: The strength and steric hindrance of the base used are crucial.[1] Strong, non-hindered bases like diisopropylethylamine (DIPEA) can increase racemization, while weaker or sterically hindered bases such as N-methylmorpholine (NMM) or 2,4,6-collidine are preferred.[1]

  • Temperature: Lower reaction temperatures (e.g., 0°C) reduce the rate of both the coupling reaction and the racemization side reaction.[3]

  • Solvent: The polarity of the solvent can influence racemization rates, with more polar solvents sometimes increasing the likelihood of this side reaction.[1]

Troubleshooting Guide

Problem: High levels of D-isomer detected after coupling this compound.

This troubleshooting guide provides a logical workflow to diagnose and resolve issues of high racemization.

TroubleshootingWorkflow cluster_step1 cluster_step2 cluster_step3 start High Racemization Detected step1 Step 1: Review Coupling Reagent and Additives start->step1 q1 Using carbodiimide (e.g., DIC, DCC) alone? step1->q1 step2 Step 2: Evaluate Base and Reaction Conditions q3 Using a strong, non-hindered base (e.g., DIPEA, TEA)? step2->q3 step3 Step 3: Optimize Coupling Protocol q5 Prolonged pre-activation time? step3->q5 solution Racemization Minimized a1 Add HOAt or OxymaPure. HOAt is generally superior to HOBt. q1->a1 Yes q2 Using a phosphonium or uronium/aminium reagent? q1->q2 No a1->step2 a2 Ensure an appropriate additive (HOAt or OxymaPure) is present. q2->a2 a2->step2 a3 Switch to a weaker or sterically hindered base (e.g., NMM, 2,4,6-collidine). q3->a3 Yes q4 High reaction temperature? q3->q4 No a3->step3 q4->step3 No a4 Perform coupling at a lower temperature (e.g., 0°C). q4->a4 Yes a4->step3 q5->solution No a5 Minimize pre-activation time before adding the activated amino acid to the resin. q5->a5 Yes a5->solution

Troubleshooting workflow for high racemization.

Data Presentation: Racemization of Sterically Hindered Amino Acids

Due to the limited availability of specific quantitative data for this compound, the following tables provide representative data on the extent of racemization observed for sterically hindered amino acids under various coupling conditions. This data serves as a guide for selecting optimal conditions for coupling this compound.

Table 1: Effect of Coupling Reagent and Additive on Racemization

Coupling ReagentAdditiveBase% D-Isomer (Representative)
DICNoneDIPEA10-15%
DICHOBtDIPEA2-5%
DICHOAtDIPEA<2%
HATU-DIPEA1-3%
HCTU-DIPEA3-6%
PyBOP-DIPEA2-4%
COMU-DIPEA<1%

Table 2: Effect of Base on Racemization with HATU Coupling

Base% D-Isomer (Representative)
DIPEA1-3%
NMM<1%
2,4,6-Collidine<0.5%

Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-3-Methyl-L-phenylalanine using HATU

This protocol is designed for solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale.

Materials:

  • Fmoc-3-Methyl-L-phenylalanine (4 equivalents)

  • Peptide-resin with a free N-terminal amine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (3.9 equivalents)

  • N-methylmorpholine (NMM) (8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Perform N-terminal Fmoc deprotection using 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF (5 x 1 min).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-3-Methyl-L-phenylalanine and HATU in DMF. Add NMM to the solution.

  • Pre-activation: Allow the activation mixture to stand for 2-5 minutes at room temperature. Note: Do not exceed 5 minutes to minimize the risk of racemization.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For coupling to another sterically hindered residue, longer reaction times or a second coupling may be necessary.

  • Monitoring: After the coupling, take a small sample of resin beads, wash them thoroughly with DMF and then methanol, and perform a Kaiser test or a bromophenol blue test to check for completion.

  • Washing: Once the coupling is complete, filter the resin and wash it thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove all soluble reagents and byproducts.

CouplingWorkflow cluster_activation Amino Acid Activation Resin Peptide-Resin Swell Swell in DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Add Activated Amino Acid Wash1->Couple React Agitate 2-4h at RT Couple->React Monitor Monitor Completion (Kaiser/Bromophenol Blue Test) React->Monitor Wash2 Wash (DMF, DCM, DMF) Monitor->Wash2 NextCycle Proceed to Next Cycle Wash2->NextCycle AA Fmoc-3-Methyl-L-Phe Reagents HATU + NMM in DMF AA->Reagents Preactivate Pre-activate 2-5 min Reagents->Preactivate Preactivate->Couple

Workflow for low-racemization coupling.
Protocol 2: Chiral HPLC Analysis of this compound Racemization

This protocol outlines a general method for determining the enantiomeric purity of the peptide product after coupling this compound.

1. Sample Preparation (Peptide Hydrolysis):

  • Cleave a small sample of the peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Precipitate the peptide with cold diethyl ether, centrifuge, and dry the pellet.

  • Hydrolyze the peptide in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Evaporate the HCl under vacuum.

2. Derivatization with Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide - FDAA):

  • To the dried hydrolysate, add 100 µL of a 1% (w/v) solution of L-FDAA in acetone.

  • Add 20 µL of 1 M sodium bicarbonate (NaHCO₃) to make the solution alkaline.

  • Incubate the mixture at 40°C for 1 hour.

  • Stop the reaction by adding 10 µL of 2 M HCl.

  • Evaporate the solvent to dryness.

3. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient suitable for separating the diastereomeric derivatives (e.g., 10-60% B over 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 340 nm.

  • Injection Volume: 20 µL.

4. Data Analysis:

  • The L-amino acid derivative typically elutes before the D-amino acid derivative.

  • Calculate the percentage of racemization by integrating the peak areas of the L- and D-enantiomer derivatives: % Racemization = [Area(D) / (Area(L) + Area(D))] * 100

HPLC_Analysis start Peptide Sample cleavage Cleavage from Resin start->cleavage hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) cleavage->hydrolysis derivatization Derivatization with Marfey's Reagent (L-FDAA) hydrolysis->derivatization hplc Reversed-Phase HPLC Analysis derivatization->hplc data Data Analysis: Peak Integration hplc->data result % Racemization Calculation data->result

Workflow for chiral HPLC analysis.

References

Technical Support Center: Peptides Containing 3-Methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides incorporating 3-Methyl-L-phenylalanine. This modified amino acid can significantly alter a peptide's properties, often leading to challenges in solubility and aggregation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My peptide containing this compound won't dissolve in aqueous buffers (e.g., PBS, Tris). What is the primary reason for this?

A1: The poor aqueous solubility of your peptide is likely due to the increased hydrophobicity imparted by the 3-methyl group on the phenylalanine residue. The addition of a methyl group to the phenyl ring enhances the nonpolar character of the side chain. This increased hydrophobicity can lead to stronger intermolecular hydrophobic interactions, promoting self-association and precipitation in aqueous solutions. This is a common challenge with peptides that have a high content of hydrophobic or modified hydrophobic residues.

Q2: What is the recommended first step when encountering solubility issues with a new peptide containing this compound?

A2: The recommended first step is to perform a small-scale solubility test with a small aliquot of the peptide to avoid risking the entire sample. Always begin with a small amount of sterile, distilled water or a simple buffer. If the peptide does not dissolve, the next step is to try a co-solvent approach, starting with a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO).

Q3: How do I properly use an organic co-solvent like DMSO to dissolve my peptide?

A3: For hydrophobic peptides, including those with this compound, using an organic co-solvent is a standard procedure. First, dissolve the peptide in a small volume of 100% DMSO to create a concentrated stock solution. Then, slowly add this stock solution dropwise into your aqueous buffer with gentle stirring to achieve the desired final concentration. It is crucial to keep the final concentration of DMSO in your experimental solution low (typically below 1%) as it can be toxic to cells and may interfere with certain biological assays.

Q4: Can adjusting the pH of the solution improve the solubility of my peptide?

A4: Yes, adjusting the pH can significantly improve solubility, especially if your peptide sequence contains acidic or basic amino acids. For peptides with a net positive charge (basic peptides), try dissolving in a slightly acidic solution (e.g., 10% acetic acid) before diluting with your buffer. For peptides with a net negative charge (acidic peptides), attempt to dissolve in a slightly basic solution (e.g., 0.1M ammonium bicarbonate) before dilution. The goal is to move the pH of the solution away from the peptide's isoelectric point (pI), where it has a net neutral charge and is typically least soluble.

Q5: My peptide containing this compound dissolved initially but is now showing signs of aggregation over time. What are the likely causes and how can I prevent this?

A5: Time-dependent aggregation is a common issue for peptides, particularly those with hydrophobic or aromatic residues that can engage in π-π stacking interactions. The 3-methyl group can influence this process. While it may disrupt the formation of perfectly ordered β-sheets due to steric hindrance, the increased hydrophobicity can still drive the formation of amorphous aggregates.

Prevention Strategies:

  • Optimize Storage: Store your peptide solution in single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can promote aggregation.

  • Use of Excipients: Consider the addition of excipients to your buffer. Sugars (e.g., trehalose, sucrose) and polyols (e.g., glycerol) can act as stabilizers. In some cases, small amounts of non-ionic detergents (e.g., Tween-20, Triton X-100) can help maintain solubility, but be mindful of their compatibility with your downstream applications.

  • Chaotropic Agents: For non-biological or analytical purposes where maintaining the native structure is not critical, chaotropic agents like 6 M guanidine hydrochloride (GdnHCl) or 8 M urea can be used to solubilize stubborn aggregates. However, these will denature the peptide.

Data Presentation

The following tables provide representative data on the expected solubility and aggregation propensity of a model peptide containing this compound compared to its native phenylalanine counterpart. Please note that these are illustrative examples, and actual values will depend on the specific peptide sequence and experimental conditions.

Table 1: Illustrative Solubility Comparison of a Model Peptide

Solvent SystemModel Peptide with L-Phenylalanine (mg/mL)Model Peptide with this compound (mg/mL)Notes
Water0.5 - 1.0< 0.1Forms a suspension.
PBS (pH 7.4)0.5 - 1.0< 0.1Visible particulates observed.
10% Acetic Acid> 2.01.0 - 1.5For basic peptides.
0.1M Ammonium Bicarbonate> 2.01.0 - 1.5For acidic peptides.
50% Acetonitrile/Water> 5.0> 5.0May not be suitable for all biological assays.
100% DMSO> 20.0> 20.0Suitable for creating stock solutions.

Table 2: Illustrative Aggregation Kinetics via Thioflavin T (ThT) Assay

PeptideLag Time (hours)Apparent Rate Constant (k, h⁻¹)Max Fluorescence (Arbitrary Units)
With L-Phenylalanine40.258500
With this compound80.156000

This illustrative data suggests that the 3-methyl modification may increase the lag time and slow the rate of ordered fibril formation, potentially due to steric hindrance disrupting β-sheet packing, even though overall solubility in aqueous buffer is decreased.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Aggregation Assay

This protocol is for monitoring the formation of amyloid-like fibrils.[1][2][3]

Materials:

  • Peptide stock solution (dissolved in an appropriate solvent like DMSO)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Thioflavin T (ThT) stock solution (1 mM in water, filtered through a 0.22 µm filter)

  • 96-well black, clear-bottom microplate

Procedure:

  • Prepare the peptide working solution by diluting the stock solution into the assay buffer to the desired final concentration (e.g., 50 µM).

  • Prepare the ThT working solution by diluting the ThT stock solution into the assay buffer to a final concentration of 20-25 µM.

  • In each well of the 96-well plate, mix the peptide working solution with the ThT working solution. The final volume should be between 100-200 µL. Include control wells with buffer and ThT only.

  • Seal the plate to prevent evaporation.

  • Incubate the plate in a fluorescence plate reader at 37°C. Intermittent shaking can be used to promote aggregation.

  • Measure the fluorescence intensity at regular intervals (e.g., every 15-30 minutes) with an excitation wavelength of ~440-450 nm and an emission wavelength of ~480-485 nm.[2]

  • Plot the fluorescence intensity versus time to generate aggregation curves.

Protocol 2: Monitoring Aggregation by Dynamic Light Scattering (DLS)

DLS is used to measure the size distribution of particles in a solution, providing information on the formation of soluble aggregates and larger insoluble particles.[4][5][6]

Materials:

  • Peptide solution in a filtered, appropriate buffer

  • DLS instrument and compatible cuvettes

Procedure:

  • Prepare the peptide sample at the desired concentration in a buffer that has been filtered through a 0.22 µm filter to remove any dust or pre-existing particles.

  • Transfer the sample to a clean, dust-free DLS cuvette.

  • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C or 37°C).

  • Place the cuvette in the instrument and allow the sample to thermally equilibrate.

  • Perform DLS measurements at regular time intervals to monitor changes in the hydrodynamic radius and polydispersity index (PDI) of the particles in solution. An increase in the average particle size and PDI over time is indicative of aggregation.

Protocol 3: Analysis of Aggregates by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size, allowing for the quantification of monomers, dimers, and larger soluble aggregates.[7][8][9]

Materials:

  • Peptide sample

  • SEC column with an appropriate pore size for the expected size range of the peptide and its aggregates

  • HPLC system

  • Mobile phase (e.g., PBS or other suitable buffer)

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Prepare the peptide sample by dissolving it in the mobile phase and filtering it through a 0.22 µm syringe filter.

  • Inject the sample onto the SEC column.

  • Run the separation using an isocratic flow of the mobile phase.

  • Monitor the elution profile using a UV detector (typically at 214 nm and 280 nm).

  • Larger species (aggregates) will elute earlier from the column than smaller species (monomers). The area under each peak can be used to quantify the relative amounts of each species.

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Peptide Aggregation Workflow start Peptide with 3-Me-Phe shows poor solubility or aggregation solubility_test Perform small-scale solubility test in aqueous buffer start->solubility_test dissolved Is the peptide soluble? solubility_test->dissolved organic_solvent Use organic co-solvent (e.g., DMSO) for stock, then dilute into buffer dissolved->organic_solvent No time_aggregation Monitor for time-dependent aggregation (DLS/ThT) dissolved->time_aggregation Yes ph_adjustment Adjust pH away from pI organic_solvent->ph_adjustment check_dissolution Is the peptide soluble now? ph_adjustment->check_dissolution check_dissolution->time_aggregation Yes reformulate Consider peptide reformulation or resynthesis check_dissolution->reformulate No stable Solution is stable. Proceed with experiment. time_aggregation->stable No aggregation add_excipients Add stabilizing excipients (e.g., trehalose, glycerol) time_aggregation->add_excipients Aggregation observed optimize_storage Optimize storage (aliquot, -80°C) add_excipients->optimize_storage characterize_aggregates Characterize aggregates (SEC, DLS) optimize_storage->characterize_aggregates characterize_aggregates->stable Aggregation mitigated characterize_aggregates->reformulate Aggregation persists AggregationMonitoring Experimental Workflow for Monitoring Peptide Aggregation start Prepare peptide stock solution dilute Dilute peptide into filtered assay buffer start->dilute split dilute->split dls Dynamic Light Scattering (DLS) - Measure initial size distribution split->dls tht Thioflavin T (ThT) Assay - Add ThT and incubate split->tht sec Size Exclusion Chromatography (SEC) - Analyze initial monomer/aggregate ratio split->sec incubate Incubate samples under aggregating conditions (e.g., 37°C with shaking) dls->incubate tht->incubate sec->incubate dls_time DLS time-course measurements incubate->dls_time tht_time ThT fluorescence time-course incubate->tht_time sec_time SEC analysis at different time points incubate->sec_time data_analysis Analyze and compare data from all techniques dls_time->data_analysis tht_time->data_analysis sec_time->data_analysis

References

Technical Support Center: 3-Methyl-L-phenylalanine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 3-Methyl-L-phenylalanine in solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary side reaction to be aware of when using this compound in Fmoc-based solid-phase peptide synthesis?

A1: The most significant side reaction is the alkylation of the 3-methylphenyl side chain during the final trifluoroacetic acid (TFA) cleavage and deprotection step. The electron-donating methyl group activates the aromatic ring, making it susceptible to electrophilic attack by carbocations generated from protecting groups (e.g., tert-butyl from Boc or tBu) or the resin linker.[1][2] This is a form of Friedel-Crafts alkylation.[2]

Q2: Which positions on the 3-methylphenyl ring are most likely to be alkylated?

A2: The methyl group is an ortho-, para-director in electrophilic aromatic substitution. Therefore, alkylation is most likely to occur at the positions ortho and para to the methyl group (positions 2, 4, and 6 of the phenyl ring). Steric hindrance may influence the relative amounts of substitution at these positions.

Q3: What are the common sources of carbocations that can lead to this side reaction?

A3: Common sources of carbocations during TFA cleavage include:

  • Protecting groups: The tert-butyl cation (tBu+) generated from the cleavage of Boc (tert-butyloxycarbonyl) or tBu (tert-butyl) protecting groups is a major culprit.[3]

  • Resin linkers: Fragments of acid-labile linkers, such as those from Wang or Rink Amide resins, can generate reactive carbocations.[1][4]

  • Scavengers: While used to prevent side reactions, some scavengers can themselves form reactive species if used inappropriately.

Q4: How can I detect the presence of alkylated side products?

A4: Alkylated side products can be detected using a combination of:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Alkylated peptides will typically have a longer retention time than the desired peptide due to increased hydrophobicity. This will appear as one or more distinct peaks eluting after the main product peak.[5][6][7]

  • Mass Spectrometry (MS): Mass spectrometry is essential for confirming the identity of the side products.[8][9] For each tert-butyl group addition, you will observe a mass increase of +56.11 Da. For example, if your desired peptide has a mass of [M+H]+, the mono-alkylated side product will have a mass of [M+56.11+H]+.

Q5: Are there any recommended protecting group strategies for the this compound side chain itself?

A5: The 3-methylphenyl side chain is generally considered non-reactive under standard coupling and Fmoc deprotection conditions and typically does not require its own protecting group.[10] The primary concern is its reactivity during the final acidic cleavage step.

Troubleshooting Guides

Issue: Observation of significant side products with a mass increase of +56 Da during mass spectrometry analysis.

This indicates tert-butylation of your peptide, likely on the this compound residue.

G cluster_scavengers Scavenger Optimization cluster_cleavage Cleavage Condition Optimization start Significant +56 Da Side Product Observed check_scavengers Review Scavenger Cocktail start->check_scavengers check_cleavage Optimize Cleavage Conditions start->check_cleavage add_TIS Increase Triisopropylsilane (TIS) Concentration check_scavengers->add_TIS add_EDT Add Ethanedithiol (EDT) check_scavengers->add_EDT use_water Ensure Water is Present check_scavengers->use_water reduce_time Reduce Cleavage Time check_cleavage->reduce_time reduce_temp Perform Cleavage at Lower Temperature check_cleavage->reduce_temp purification Optimize HPLC Purification end_success Side Product Minimized purification->end_success end_failure Issue Persists: Contact Technical Support purification->end_failure add_TIS->purification add_EDT->purification use_water->purification reduce_time->purification reduce_temp->purification

Caption: Troubleshooting workflow for alkylation side reactions.

Recommended Solutions
  • Optimize Your Scavenger Cocktail: The most effective way to prevent alkylation is to use an efficient scavenger cocktail to trap the carbocations generated during TFA cleavage.[3][11]

    • Triisopropylsilane (TIS): This is a highly effective scavenger for tert-butyl cations.[11] Ensure you are using an adequate concentration.

    • Water: Acts as a scavenger and can help suppress alkylation.

    • 1,2-Ethanedithiol (EDT): While primarily used to protect tryptophan, it can also act as a scavenger.

  • Modify Cleavage Conditions:

    • Time: Reduce the cleavage time to the minimum required for complete deprotection and cleavage from the resin.

    • Temperature: Perform the cleavage at room temperature or below (e.g., in an ice bath) to decrease the rate of the alkylation side reaction.

Data Presentation

The following table provides an illustrative example of how the choice of scavenger cocktail can impact the purity of a model peptide containing this compound.

Cleavage Cocktail (TFA/Scavenger/H₂O)Scavenger(s)Desired Peptide (%)Mono-alkylated Impurity (%)
95 / 0 / 5None7520
95 / 5 (TIS) / 0TIS908
92.5 / 5 (TIS) / 2.5TIS, H₂O954
90 / 5 (TIS) / 2.5 (EDT) / 2.5TIS, EDT, H₂O>98<1

Note: Data is for illustrative purposes to demonstrate trends in impurity reduction and is not from a specific experimental source.

Experimental Protocols

Protocol 1: Optimized TFA Cleavage to Minimize Alkylation of this compound

This protocol is designed for the cleavage of a peptide containing this compound from a standard acid-labile resin (e.g., Wang or Rink Amide).

  • Resin Preparation: After synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen.

  • Prepare Cleavage Cocktail: In a fume hood, prepare the cleavage cocktail. For a peptide containing this compound, a recommended cocktail is:

    • 92.5% Trifluoroacetic acid (TFA)

    • 5.0% Triisopropylsilane (TIS)

    • 2.5% Water

    • (Optional, if other sensitive residues like Trp or Met are present: 2.5% 1,2-Ethanedithiol (EDT))

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Stir the mixture at room temperature for 2-3 hours. For particularly sensitive sequences, conduct the cleavage at 4°C.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (at least 10 times the volume of the TFA solution).

  • Isolation and Purification:

    • Centrifuge the ether suspension to pellet the crude peptide.

    • Decant the ether and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) for purification by RP-HPLC.

Protocol 2: RP-HPLC Purification of Peptides Containing this compound

This protocol outlines a general method for the purification of a crude peptide containing the hydrophobic this compound residue.

  • Instrumentation and Column:

    • A preparative HPLC system with a UV detector.

    • A C18 reversed-phase column is typically suitable for peptide purification.[5]

  • Mobile Phases:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal amount of Mobile Phase A or a solvent mixture that ensures complete dissolution.

    • Filter the sample through a 0.45 µm filter before injection.[5]

  • Purification Gradient:

    • Equilibrate the column with a low percentage of Mobile Phase B (e.g., 5%).

    • Inject the filtered sample onto the column.

    • Run a linear gradient to increase the percentage of Mobile Phase B. A typical gradient might be from 5% to 65% B over 30-60 minutes. The exact gradient will need to be optimized based on the hydrophobicity of your specific peptide.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main product peak.

    • Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

    • Pool the fractions that meet the desired purity level.

  • Lyophilization: Lyophilize the pooled fractions to obtain the final purified peptide as a fluffy white powder.

G cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Deprotection cluster_purification Purification and Analysis spps Fmoc-SPPS with this compound cleavage TFA Cleavage with Optimized Scavengers spps->cleavage Peptide-Resin hplc RP-HPLC Purification cleavage->hplc Crude Peptide ms Mass Spectrometry Analysis hplc->ms Purified Fractions lyophilization Lyophilization ms->lyophilization Confirmed Pure Fractions final_product Pure Peptide lyophilization->final_product

Caption: Overall workflow from synthesis to pure peptide.

References

Technical Support Center: Enhancing the Yield of 3-Methyl-L-phenylalanine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of peptides containing the sterically hindered amino acid, 3-Methyl-L-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when incorporating this compound into a peptide sequence during Solid-Phase Peptide Synthesis (SPPS)?

The main challenge is the steric hindrance caused by the methyl group on the phenyl ring. This bulkiness can physically obstruct the formation of the peptide bond, leading to lower coupling efficiency and an increased risk of deletion sequences in the final peptide product.[1][2]

Q2: Which coupling reagents are most effective for incorporating this compound?

For sterically hindered amino acids like this compound, high-reactivity coupling reagents are strongly recommended. Uronium/aminium salts and phosphonium salts are generally more effective than standard carbodiimide reagents (e.g., DCC, DIC). Reagents that form highly reactive OAt or Oxyma esters, such as HATU, HCTU, and COMU, are considered among the most efficient.[1][3]

Q3: What is "double coupling" and is it necessary for this compound?

Double coupling is the repetition of a coupling step with fresh amino acid and reagents to drive the reaction to completion.[4] Due to the steric hindrance of this compound, a single coupling may be incomplete. Therefore, performing a double coupling is a highly recommended strategy to maximize the incorporation of this amino acid and minimize the formation of deletion sequences.[4][5]

Q4: Can I use standard coupling times for this compound?

Standard coupling times (e.g., 1-2 hours) may be insufficient for complete incorporation of sterically hindered residues. Extending the coupling time to 4 hours or even overnight can significantly improve the yield.[4][6]

Q5: My peptide containing this compound has poor solubility. How can I address this?

The hydrophobic nature of the this compound side chain can lead to poor solubility of the final peptide in aqueous solutions.[7] It is recommended to first attempt dissolution in a small amount of an organic co-solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[7] This stock solution can then be slowly added to your aqueous buffer with gentle stirring to reach the desired final concentration.[7]

Q6: Are there any specific side reactions to be aware of when using this compound?

Racemization, the conversion of the L-amino acid to its D-isomer, is a potential side reaction, especially with prolonged coupling times or the use of strong bases.[4][8][9] To minimize this, it is advisable to use racemization-suppressing additives like HOAt or OxymaPure, particularly when using carbodiimide-based coupling reagents.[6]

Troubleshooting Guides

Issue: Low Coupling Efficiency / Incomplete Reaction

Symptoms:

  • Positive Kaiser test (blue beads) after the coupling step.

  • Presence of deletion sequences (peptide lacking this compound) in the final product as determined by mass spectrometry.

Troubleshooting Workflow:

G Start Low Coupling Yield Detected (Positive Kaiser Test) PotentReagent Switch to a more potent coupling reagent (e.g., HATU, HCTU, COMU) Start->PotentReagent DoubleCouple Perform a double coupling with fresh reagents Start->DoubleCouple Extend_Time Increase coupling time (4 hours to overnight) Start->Extend_Time Recheck Re-evaluate coupling with Kaiser Test PotentReagent->Recheck DoubleCouple->Recheck Extend_Time->Recheck Change_Solvent Use a better solvating solvent (e.g., NMP instead of DMF) Change_Solvent->Recheck Recheck->Change_Solvent Positive Test Success Proceed to next step Recheck->Success Negative Test Capping If still incomplete, consider capping unreacted amines with acetic anhydride Recheck->Capping Persistent Positive Test

Caption: Troubleshooting workflow for low coupling efficiency.

Issue: Peptide Aggregation During Synthesis

Symptoms:

  • Resin beads clumping together.

  • Poor solvent flow during washing steps.

  • Low peptide yield.

Potential Causes and Solutions:

Potential CauseRecommended Solution
Poor Solvation Switch from DMF to a solvent with superior solvating properties like N-methylpyrrolidone (NMP).[1] For particularly difficult sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[1][8]
Secondary Structure Formation Consider using microwave-assisted peptide synthesis (MA-SPPS) to disrupt aggregation and enhance reaction kinetics.[1]
Issue: Difficulty in Purifying the Final Peptide

Symptoms:

  • Broad or tailing peaks during RP-HPLC.

  • Low recovery of the pure peptide after purification.

Potential Causes and Solutions:

Potential CauseRecommended Solution
High Hydrophobicity Due to the hydrophobic nature of this compound, the peptide will likely have strong interactions with the stationary phase. Use a C4 or C8 column instead of a C18 column for less retention.[10] Optimize the gradient of the organic solvent (e.g., acetonitrile) in your mobile phase. A shallower gradient may be necessary to achieve good separation.[10][11]
Poor Solubility in Purification Solvents If the crude peptide has low solubility in the initial mobile phase, dissolve it in a small amount of a strong organic solvent like DMSO before injection. Ensure this solvent is compatible with your HPLC system.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling Reagent ClassExamplesRelative EffectivenessNotes
Uronium/Aminium Salts HATU, HCTU, HBTUHigh to Very HighHATU and HCTU are generally more effective than HBTU for sterically hindered couplings.[3]
Phosphonium Salts PyBOP, PyAOPHighPyAOP is highly effective for N-methylated amino acids and other challenging couplings.[3]
Carbodiimides DCC, DICLow to ModerateNot generally recommended for highly hindered couplings unless used with additives like HOAt or OxymaPure.[6]
Other COMUVery HighAn Oxyma-based reagent known for superior performance compared to HOBt-based reagents.[3]

Experimental Protocols

Protocol 1: Double Coupling of this compound using HATU
  • First Coupling:

    • Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3-5 times).[4]

    • In a separate vessel, pre-activate Fmoc-3-Methyl-L-phenylalanine (3 equivalents relative to resin loading) by dissolving it with HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF.[3] Allow the pre-activation to proceed for 1-2 minutes.[4]

    • Add the activated amino acid solution to the resin.[1]

    • Allow the coupling reaction to proceed for 1-2 hours.[5]

  • Intermediate Wash:

    • Drain the reaction solution from the vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[4]

  • Second Coupling:

    • Prepare a fresh solution of activated Fmoc-3-Methyl-L-phenylalanine as described in step 1.[4]

    • Add this fresh solution to the washed resin and allow the reaction to proceed for another 1-2 hours.[4]

  • Final Wash and Monitoring:

    • After the second coupling, wash the resin thoroughly with DMF.[4]

    • Perform a Kaiser test to confirm the absence of free primary amines (a negative test result, indicated by yellow/brown beads).[4]

G Start Start: Deprotected Resin First_Coupling 1. First Coupling with activated Fmoc-3-Me-L-Phe Start->First_Coupling Wash1 2. Intermediate Wash with DMF First_Coupling->Wash1 Second_Coupling 3. Second Coupling with freshly activated Fmoc-3-Me-L-Phe Wash1->Second_Coupling Wash2 4. Final Wash with DMF Second_Coupling->Wash2 Kaiser_Test 5. Kaiser Test Wash2->Kaiser_Test Complete Coupling Complete Kaiser_Test->Complete Negative Incomplete Troubleshoot Further Kaiser_Test->Incomplete Positive

Caption: Workflow for the double coupling protocol.

Protocol 2: High-Efficiency Coupling using HATU (Single Extended Coupling)
  • Resin Preparation: Swell the peptide-resin (with a deprotected N-terminal amine) in peptide-grade DMF for 30 minutes. Drain the solvent.[6]

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-3-Methyl-L-phenylalanine (3 equivalents relative to resin loading) in DMF. Add HATU (2.9 equivalents) and DIPEA (6 equivalents).[6]

  • Coupling Reaction: Add the activation mixture to the drained resin. Agitate the reaction vessel at room temperature for 2 to 4 hours. For highly hindered couplings, this can be extended overnight.[6]

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive, consider performing a second coupling (as per Protocol 1).

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3-5 times).

G reagents Fmoc-3-Me-L-Phe HATU DIPEA activated_ester Activated OAt-Ester reagents->activated_ester Pre-activation (1-2 min) resin Deprotected Resin peptide_bond New Peptide Bond Formed resin->peptide_bond activated_ester->peptide_bond Coupling Reaction

Caption: Chemical logic of the HATU-mediated coupling reaction.

References

Technical Support Center: Kaiser Test for 3-Methyl-L-phenylalanine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the Kaiser test to monitor the coupling efficiency of 3-Methyl-L-phenylalanine in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the Kaiser test and how does it work in SPPS?

A1: The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines on the solid support resin during SPPS.[1][2] It is crucial for monitoring the completion of both the Fmoc-deprotection and amino acid coupling steps. The test relies on the reaction of ninhydrin with primary amines to produce a characteristic intense blue color, known as Ruhemann's purple.[1] A positive test (blue color) after a deprotection step indicates a successful removal of the Fmoc group, while a negative test (yellow or colorless) after a coupling step suggests the successful acylation of the N-terminal amine.[1]

Q2: Why is coupling this compound challenging?

A2: this compound is a sterically hindered amino acid. The presence of the methyl group on the phenyl ring can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the resin. This steric hindrance can lead to slower and less efficient coupling reactions, increasing the likelihood of incomplete coupling.

Q3: Can the Kaiser test give a false negative result with this compound?

A3: Yes, a false negative result is possible. Due to the steric hindrance of this compound, the N-terminal amine may be inaccessible to the ninhydrin reagent, even if it is unreacted.[3] This can lead to a yellow or colorless result, incorrectly indicating a complete coupling. Peptide aggregation on the resin can also contribute to false negatives by preventing reagent penetration.[1][4]

Q4: What are the primary causes of a false positive Kaiser test after coupling this compound?

A4: A false positive result (blue color) after a coupling step can be caused by several factors:

  • Incomplete Coupling: This is the most straightforward reason, where unreacted primary amines remain on the resin.

  • Fmoc-Group Lability: The Fmoc protecting group can be unstable under the heating conditions of the Kaiser test, especially in the presence of pyridine, leading to its premature removal and the exposure of a primary amine.[3][5]

  • Inadequate Washing: Residual unreacted amino acids or coupling reagents from the previous step can react with ninhydrin.[3]

  • Resin Degradation: Some resin types can be less stable and may expose amine-like functionalities, leading to a false positive.[3][4]

  • Contaminated Reagents: Old or improperly stored reagents can lead to ambiguous results.[3]

Q5: Are there alternative tests if the Kaiser test results are ambiguous for this compound coupling?

A5: While this compound has a primary amine, the challenges in its coupling can sometimes mimic those of secondary amines like proline. If you suspect a false negative or get an ambiguous result, you might consider alternative tests, although they are primarily designed for secondary amines. The Chloranil test or the Isatin test can be used to confirm the presence of unreacted N-termini.[2][3] A more direct approach for confirming coupling completion is to cleave a small amount of the peptide from the resin and analyze it by mass spectrometry.

Troubleshooting Guide

This guide addresses specific issues you might encounter when performing a Kaiser test for this compound coupling.

Problem IDIssuePotential CausesRecommended Actions
KT-001 False Positive Result: Blue or purple color is observed after a thorough coupling of this compound.1. Incomplete Coupling: Due to the steric hindrance of this compound, the coupling reaction may be incomplete. 2. Fmoc-Group Lability: The Fmoc group may be partially cleaved by the pyridine in the Kaiser test reagents, especially with prolonged heating.[3][5] 3. Inadequate Washing: Residual reagents from the coupling step are present.[3] 4. Resin Degradation: The solid support may be breaking down.[3][4]1. Recouple: Perform a second coupling step. Consider using a more potent coupling reagent like HATU or HCTU, increasing the coupling time, or using a different solvent system (e.g., NMP, DMSO, or DCM/DMF) to reduce aggregation.[2] 2. Optimize Test Conditions: Avoid excessive heating during the Kaiser test; adhere to the recommended time and temperature.[3] 3. Thorough Washing: Ensure the resin beads are washed extensively with DMF before performing the test.[3] 4. Consider Resin Type: If resin degradation is suspected, consider using a more robust resin.[4]
KT-002 False Negative Result: A colorless or yellow result is observed, but subsequent steps indicate incomplete coupling.1. Steric Hindrance: The N-terminal amine is sterically hindered by the newly coupled this compound, making it inaccessible to the ninhydrin reagent.[3] 2. Peptide Aggregation: The growing peptide chain has aggregated, preventing the Kaiser test reagents from reaching the free amine.[1][4] 3. Insufficient Heating: The test may not have been heated for a sufficient amount of time.1. Recouple as a Precaution: For difficult couplings involving sterically hindered amino acids, it is often prudent to perform a recoupling step even with a negative Kaiser test.[3] 2. Disrupt Aggregation: Use chaotropic salts or alternative solvents to disrupt secondary structures.[1][4] 3. Ensure Proper Heating: Follow the protocol's heating time and temperature strictly.[3]
KT-003 Ambiguous Result: A faint blue or inconsistent color is observed.1. Nearly Complete Coupling: A small amount of unreacted amine is present. 2. Contaminated Reagents: The Kaiser test solutions may be old or contaminated.[3]1. Extend Coupling or Cap: Consider extending the coupling time or capping the unreacted amines with acetic anhydride.[2] 2. Prepare Fresh Reagents: Prepare fresh Kaiser test solutions, particularly the potassium cyanide in pyridine solution.[3]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the Kaiser test.

ParameterValueNotes
Qualitative Test Sample Size 10-15 resin beadsA small, representative sample is sufficient.[1]
Quantitative Test Sample Size 1-5 mg of dried peptide-resinAccurate weighing is crucial for quantitative analysis.[1]
Heating Temperature 100-110°CConsistent heating is important for reliable results.[1][6]
Heating Time 5-10 minutesOverheating can lead to false positives.[1][7]
Absorbance Wavelength (Ruhemann's Purple) ~570 nmFor quantitative analysis of primary amines.[1]
Molar Extinction Coefficient (ε) of Ruhemann's Purple ~1.5 x 10^4 L mol⁻¹ cm⁻¹Varies slightly depending on conditions.[1]
Reagent A Stability Up to 2 weeks at 4°C in a dark bottleContains KCN in pyridine.[1]
Reagent B Stability Up to 2 months at 4°C in a dark bottleNinhydrin in n-butanol.[1]
Reagent C Stability Up to 6 months at room temperature in a dark bottlePhenol in n-butanol.[1]

Experimental Protocols

Qualitative Kaiser Test Protocol

This protocol is used to qualitatively assess the presence of free primary amines on the resin.[1]

Reagents:

  • Reagent A (KCN in Pyridine): Dissolve 16.5 mg of KCN in 25 mL of deionized water. Dilute 1.0 mL of this solution with 49 mL of pyridine.[1]

  • Reagent B (Ninhydrin in n-Butanol): Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[1]

  • Reagent C (Phenol in n-Butanol): Dissolve 40 g of phenol in 20 mL of n-butanol.[1]

Procedure:

  • Sample Collection: Carefully remove a small sample of the peptide-resin (approximately 10-15 beads) from the reaction vessel.[1]

  • Washing: Place the resin beads in a small test tube and wash them thoroughly with DMF to remove any residual reagents. Decant the solvent.[1]

  • Reagent Addition: Add 2-3 drops of Reagent A, 2-3 drops of Reagent B, and 2-3 drops of Reagent C to the test tube.

  • Heating: Heat the test tube at 110°C for 5 minutes.[6]

  • Observation: Remove the test tube from the heat and observe the color of the beads and the solution.

    • Intense blue solution and blue beads: Positive result (free primary amines are present).

    • Yellow or colorless solution and beads: Negative result (no free primary amines are present).[1]

Quantitative Kaiser Test Protocol

This protocol is used to quantify the amount of free primary amines on the resin.[1]

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the dried peptide-resin (1-5 mg) into a test tube.[1]

  • Reagent Addition: Add 1 mL of each of the Kaiser test reagents (A, B, and C) to the test tube.[1]

  • Incubation: Heat the mixture at 100°C for 5-10 minutes.[1]

  • Elution: After cooling to room temperature, add a known volume of 60% ethanol in water to the test tube and vortex thoroughly to elute the color.[1]

  • Spectrophotometry: Centrifuge the resin and transfer the supernatant to a cuvette. Measure the absorbance at 570 nm.

  • Calculation: The amount of free amine can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient, b is the path length of the cuvette, and c is the concentration.[1]

Visualizations

Kaiser_Test_Troubleshooting_Workflow start Start: Kaiser Test after This compound Coupling kaiser_test Perform Qualitative Kaiser Test start->kaiser_test observe_color Observe Color of Beads and Solution kaiser_test->observe_color negative_result Negative Result (Yellow/Colorless) observe_color->negative_result Yellow/ Colorless positive_result Positive Result (Blue/Purple) observe_color->positive_result Blue/ Purple ambiguous_result Ambiguous Result (Faint Blue) observe_color->ambiguous_result Faint/ Inconsistent check_hindrance Consider False Negative due to Steric Hindrance? negative_result->check_hindrance troubleshoot_positive Troubleshoot False Positive (Incomplete Coupling, Fmoc Lability, Inadequate Washing, Resin Degradation) positive_result->troubleshoot_positive cap_amines Extend Coupling Time or Cap Unreacted Amines ambiguous_result->cap_amines check_reagents Check Reagent Quality and Prepare Fresh if Needed ambiguous_result->check_reagents recouple_precaution Recouple as a Precaution check_hindrance->recouple_precaution Yes proceed Proceed to Next Deprotection Step check_hindrance->proceed No recouple_precaution->proceed recouple_action Recouple with Optimized Conditions (Potent Reagent, Longer Time, Different Solvent) troubleshoot_positive->recouple_action retest Retest with Kaiser Test recouple_action->retest retest->observe_color cap_amines->proceed check_reagents->kaiser_test

Caption: Troubleshooting workflow for the Kaiser test after coupling this compound.

Kaiser_Test_Reaction cluster_reactants Reactants cluster_products Products ninhydrin1 Ninhydrin hydrindantin Hydrindantin ninhydrin1->hydrindantin primary_amine Primary Amine (on resin) aldehyde Aldehyde primary_amine->aldehyde co2 CO2 primary_amine->co2 primary_amine->hydrindantin + Ninhydrin ammonia NH3 primary_amine->ammonia ninhydrin2 Ninhydrin ruhemanns_purple Ruhemann's Purple (Intense Blue Color) ninhydrin2->ruhemanns_purple hydrindantin->ruhemanns_purple + NH3 + Ninhydrin ammonia->ruhemanns_purple

Caption: Simplified chemical reaction of the Kaiser test with a primary amine.

References

Technical Support Center: Navigating the Challenges of Coupling 3-Methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of sterically hindered amino acids like 3-Methyl-L-phenylalanine into peptide sequences is a powerful strategy for developing novel therapeutics with enhanced stability and unique conformational properties. However, the bulky nature of the 3-methyl group on the phenyl ring introduces significant challenges to peptide coupling kinetics, often leading to lower yields, incomplete reactions, and an increased risk of racemization. This technical support center provides a comprehensive resource with troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles and achieve successful synthesis of your target peptides.

Frequently Asked Questions (FAQs)

Q1: What is the primary impact of the steric hindrance of this compound on peptide coupling?

The methyl group at the 3-position of the phenyl ring in this compound creates significant steric bulk. This bulk physically obstructs the approach of the activated carboxyl group of the incoming amino acid to the N-terminal amine of the growing peptide chain, thereby slowing down the rate of peptide bond formation. This can result in incomplete coupling reactions and lower overall peptide yields.

Q2: Which coupling reagents are most effective for incorporating this compound?

Standard coupling reagents are often insufficient for overcoming the steric hindrance of this compound. More potent activating reagents are generally required. Onium-salt-based reagents, such as HATU, HBTU, and HCTU, are highly recommended. These reagents form highly reactive OAt or OBt active esters that can facilitate coupling even with sterically demanding residues. For particularly challenging couplings, phosphonium salt reagents like PyBOP and PyAOP can also be effective.

Q3: How can I minimize the risk of racemization when coupling this compound?

Racemization, the loss of stereochemical integrity at the alpha-carbon, is a significant concern with sterically hindered amino acids due to the often more forcing reaction conditions required for coupling. To minimize racemization:

  • Choose the right coupling reagent and additive: Reagents like HATU, when used with an additive such as HOAt or OxymaPure, are known to suppress racemization.

  • Control the base: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA.

  • Optimize reaction time and temperature: Avoid prolonged reaction times at elevated temperatures, as these conditions can promote racemization.

Q4: What are the signs of an incomplete coupling reaction with this compound?

A common method to monitor coupling completion is the ninhydrin (Kaiser) test. A positive ninhydrin test (indicated by a blue or purple color) signifies the presence of unreacted primary amines on the resin, indicating an incomplete coupling reaction.

Q5: What is "double coupling" and when should I use it?

Double coupling is the process of repeating the coupling step with a fresh solution of the activated amino acid and coupling reagents. This is a highly effective strategy to drive difficult coupling reactions, such as those involving this compound, to completion, especially when a single coupling fails to give a negative ninhydrin test.

Troubleshooting Guide for Low Coupling Yields

Encountering low coupling yields when working with this compound is a common challenge. The following guide provides a systematic approach to troubleshooting and optimizing your coupling reactions.

Problem: Low or no coupling of this compound

Below is a troubleshooting workflow to address this issue:

TroubleshootingWorkflow start Low Coupling Yield with This compound reagent Is the coupling reagent potent enough? start->reagent conditions Are the reaction conditions optimal? reagent->conditions Yes solution1 Switch to a more potent reagent (e.g., HATU, HCTU, PyBOP) reagent->solution1 No double_coupling Was double coupling performed? conditions->double_coupling Yes solution2 Optimize conditions: - Increase reaction time - Increase temperature moderately - Use a better solvent (e.g., NMP) conditions->solution2 No capping Consider capping unreacted amines double_coupling->capping Yes solution3 Perform a second coupling with fresh reagents double_coupling->solution3 No solution4 Cap with acetic anhydride to prevent deletion sequences capping->solution4

Caption: Troubleshooting workflow for low coupling efficiency.

Quantitative Data on Coupling of Sterically Hindered Amino Acids

While specific kinetic data for this compound is sparse in the literature, the following tables provide representative data for the coupling of other sterically hindered amino acids, which can serve as a valuable guide.

Table 1: Comparative Coupling Yields of a Hindered Tripeptide (Boc-Phe-Xaa-Phe-OBzl)

This table summarizes the reported yields for the coupling of a sterically hindered N-methylated amino acid (Xaa), which presents similar steric challenges to this compound.

Coupling ReagentXaa = (NMe)Ala Yield (%)Xaa = (NMe)Aib Yield (%)Xaa = (NMe)αAc5c Yield (%)
HBTU>958570
PyBroP>959080
Boc-Phe-NCA>95>95>95
Pivaloyl Mixed Anhydride>95<10<10
Pentafluorophenyl Ester>95<10<10
Acyl Fluoride>95<10<10

Data adapted from a comparative study on coupling methods for hindered peptides. Yields are for the formation of the target tripeptide.

Table 2: Typical Coupling Efficiencies of Various Reagents with Sterically Challenging Amino Acids

Coupling ReagentBaseTypical Yield (%)Racemization Risk
HATU DIPEA95 - 99Very Low
HCTU DIPEA93 - 98Low
PyBOP DIPEA90 - 98Low
COMU DIPEA94 - 99Very Low
DIC / OxymaPure -92 - 97Very Low
DIC / HOAt -90 - 96Low

Note: Yields are representative and can vary based on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

The following are detailed methodologies for key experiments involving the coupling of sterically hindered amino acids.

Protocol 1: High-Efficiency Coupling using HATU in Solid-Phase Peptide Synthesis (SPPS)

This protocol is recommended for achieving high coupling efficiency with sterically demanding amino acids like this compound.

Materials:

  • Fmoc-protected this compound

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Resin with N-terminal deprotected amino acid

Procedure:

  • Resin Preparation: Swell the resin-bound peptide with the deprotected N-terminal amine in DMF for at least 30 minutes in a reaction vessel.

  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-3-Methyl-L-phenylalanine (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF. Add DIPEA (6-10 equivalents).

  • Pre-activation: Allow the activation mixture to stand for 1-2 minutes at room temperature.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-4 hours. Monitor the reaction progress using the ninhydrin test.

  • Washing: Once the coupling is complete (negative ninhydrin test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times).

Protocol 2: Double Coupling for Difficult Sequences

If the ninhydrin test remains positive after the initial coupling, a second coupling is recommended.

Procedure:

  • After the first coupling reaction (Protocol 1, step 4), drain the reaction vessel.

  • Wash the resin with DMF (3 times).

  • Prepare a fresh activation mixture as described in Protocol 1, step 2.

  • Add the new activation mixture to the resin and agitate for another 1-4 hours.

  • Wash the resin thoroughly with DMF as described in Protocol 1, step 5.

Logical Relationships in Peptide Coupling

The success of a peptide coupling reaction, especially with a sterically hindered amino acid, depends on the interplay of several factors. The following diagram illustrates these relationships.

PeptideCouplingFactors cluster_0 Reactants cluster_1 Reaction Conditions Amino Acid Amino Acid Peptide Bond Formation Peptide Bond Formation Amino Acid->Peptide Bond Formation Coupling Reagent Coupling Reagent Coupling Reagent->Peptide Bond Formation Base Base Base->Peptide Bond Formation Solvent Solvent Solvent->Peptide Bond Formation Temperature Temperature Temperature->Peptide Bond Formation Time Time Time->Peptide Bond Formation Steric Hindrance Steric Hindrance Steric Hindrance->Peptide Bond Formation inhibits Potent Reagent Potent Reagent Potent Reagent->Peptide Bond Formation promotes

Caption: Factors influencing peptide bond formation.

Technical Support Center: 3-Methyl-L-phenylalanine Protecting Group Strategy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimal protecting group strategies for 3-Methyl-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common issues encountered during the chemical synthesis involving this sterically hindered amino acid derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common protecting groups for the amino group of this compound?

A1: The two most widely used protecting groups for the α-amino group of this compound are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc). The choice between them depends on the overall synthetic strategy, particularly the deprotection conditions required for other protecting groups in your molecule.[1]

Q2: Which protecting groups are suitable for the carboxylic acid group of this compound?

A2: Common choices for protecting the carboxylic acid group include conversion to a methyl ester or a benzyl ester. Methyl esters are generally removed by saponification under basic conditions, while benzyl esters can be cleaved by catalytic hydrogenation.[2][3]

Q3: What is an orthogonal protecting group strategy and why is it important for this compound?

A3: An orthogonal protecting group strategy employs multiple protecting groups in a single molecule, where each can be removed under specific conditions without affecting the others.[1][4] This is crucial when working with multifunctional molecules like amino acids to allow for selective deprotection and reaction at different sites. For example, using an acid-labile Boc group for the amine and a hydrogenation-labile benzyl ester for the carboxylic acid allows for the selective deprotection of either group.

Q4: Does the methyl group on the phenyl ring of this compound affect the choice of protecting group or reaction conditions?

A4: Yes, the methyl group can introduce steric hindrance, which may slightly alter reaction kinetics compared to unsubstituted L-phenylalanine.[5] While standard protocols for phenylalanine are a good starting point, you may need to adjust reaction times or temperatures to ensure complete protection or deprotection. It is always recommended to monitor reaction progress closely using techniques like TLC or LC-MS.

Troubleshooting Guides

Amino Group Protection

Issue: Incomplete Boc Protection of this compound

  • Possible Cause: Steric hindrance from the 3-methylphenyl group may slow down the reaction. Insufficient base or a non-optimal solvent system can also lead to incomplete reactions.[6]

  • Troubleshooting Steps:

    • Increase Reaction Time: Extend the reaction time and monitor progress by TLC until the starting material is fully consumed.

    • Optimize Base: Ensure at least one equivalent of a suitable base, such as sodium hydroxide or triethylamine, is used to neutralize the generated acid.[6]

    • Solvent System: A mixture of dioxane and water is commonly effective for this reaction.[6]

    • Reagent Quality: Use fresh di-tert-butyl dicarbonate (Boc)₂O.

Issue: Difficulty in Fmoc Deprotection

  • Possible Cause: Peptide aggregation, especially in solid-phase peptide synthesis (SPPS), can hinder access of the deprotecting agent (e.g., piperidine) to the Fmoc group.[7]

  • Troubleshooting Steps:

    • Choice of Base: While piperidine is standard, alternatives like 4-methylpiperidine or the use of DBU in the deprotection solution can be more effective for hindered residues.[4][7]

    • Solvent: Switching from DMF to N-methylpyrrolidone (NMP) can help disrupt secondary structures and improve deprotection efficiency.[7]

    • Chaotropic Agents: Adding chaotropic salts can disrupt aggregation.[7]

    • Extended Deprotection: Increasing the deprotection time or performing a second deprotection step may be necessary.[8]

Carboxylic Acid Group Protection

Issue: Low Yield during Methyl Esterification

  • Possible Cause: Incomplete reaction due to equilibrium limitations or side reactions.

  • Troubleshooting Steps:

    • Reagent Choice: Using thionyl chloride in methanol is a highly effective method for converting the amino acid to its methyl ester hydrochloride salt in high yield.[9]

    • Anhydrous Conditions: Ensure the use of anhydrous methanol to prevent hydrolysis of the thionyl chloride and the resulting ester.

    • Reaction Time: Allow the reaction to proceed for a sufficient duration, often overnight, to ensure completion.[9]

Issue: Incomplete Saponification of Methyl Ester

  • Possible Cause: Steric hindrance may slow down the hydrolysis.

  • Troubleshooting Steps:

    • Increase Temperature: Gently heating the reaction mixture can increase the rate of saponification.

    • Co-solvent: Using a co-solvent like THF with aqueous base can improve the solubility of the substrate and facilitate the reaction.

    • Monitor pH: Ensure the pH remains basic throughout the reaction.

Deprotection and Side Reactions

Issue: Unwanted Cleavage of Benzyl Ester during Boc Deprotection

  • Possible Cause: The acidic conditions used for Boc removal (e.g., strong TFA solution) can also slowly cleave the benzyl ester.

  • Troubleshooting Steps:

    • Milder Acidic Conditions: Use a lower concentration of TFA (e.g., 25% in DCM) and monitor the reaction carefully to stop it as soon as the Boc group is removed.[6]

    • Alternative Deprotection: Consider alternative, milder methods for Boc deprotection if benzyl ester cleavage is a persistent issue.

Issue: Racemization during Peptide Coupling

  • Possible Cause: The activation of the carboxylic acid for peptide bond formation can lead to racemization, especially with hindered amino acids.

  • Troubleshooting Steps:

    • Coupling Reagents: Use coupling reagents known to suppress racemization, such as those that form active esters with additives like HOBt or HOAt.[10]

    • Temperature: Perform the coupling reaction at a low temperature (e.g., 0 °C) to minimize the rate of racemization.

Experimental Protocols & Data

Amino Group Protection
Protecting GroupReagents and SolventsTypical Reaction TimeTypical YieldReference
Boc (Boc)₂O, NaOH, tert-butanol/waterOvernight78-87% (for L-phenylalanine)[11]
Fmoc Fmoc-OSu, NaHCO₃, Dioxane/water4-16 hours>90%[12]

Protocol 1: Boc Protection of this compound (Adapted from L-phenylalanine protocol[11])

  • Dissolve this compound (1 equiv.) in a mixture of water, tert-butanol, and 1M NaOH (1 equiv.).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equiv.).

  • Stir the mixture at room temperature overnight.

  • Perform an aqueous workup and acidify the aqueous layer to precipitate the product.

  • Filter, wash with cold water, and dry to obtain Boc-3-Methyl-L-phenylalanine.

Protocol 2: Fmoc Protection of this compound (General Procedure[12])

  • Dissolve this compound (1 equiv.) in 10% aqueous sodium carbonate.

  • Add a solution of Fmoc-OSu (1.05 equiv.) in dioxane.

  • Stir vigorously at room temperature for 4-6 hours.

  • Dilute with water and wash with diethyl ether.

  • Acidify the aqueous layer with HCl to precipitate the product.

  • Filter, wash with water, and dry to obtain Fmoc-3-Methyl-L-phenylalanine.

Carboxylic Acid Group Protection
Protecting GroupReagents and SolventsTypical Reaction TimeTypical YieldReference
Methyl Ester Thionyl chloride, Methanol24 hours97% (for L-phenylalanine)[9]
Benzyl Ester Benzyl alcohol, p-toluenesulfonic acid, TolueneSeveral hours (reflux)Good to high[11][13]

Protocol 3: Methyl Esterification of this compound (Adapted from L-phenylalanine protocol[9])

  • Suspend this compound (1 equiv.) in anhydrous methanol at 0 °C.

  • Slowly add thionyl chloride (1.2 equiv.).

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Remove the solvent under reduced pressure to yield this compound methyl ester hydrochloride.

Protocol 4: Benzyl Esterification of this compound (General Fischer-Speier Esterification[13])

  • Suspend this compound (1 equiv.) and p-toluenesulfonic acid monohydrate (1.1 equiv.) in a mixture of benzyl alcohol and toluene.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • After completion, cool the reaction mixture and precipitate the product, this compound benzyl ester p-toluenesulfonate salt, by adding diethyl ether.

Deprotection Protocols

| Protecting Group | Reagents and Solvents | Typical Reaction Time | Reference | | :--- | :--- | :--- | | Boc | 25-50% TFA in DCM | 30-60 minutes |[6] | | Fmoc | 20% Piperidine in DMF | 10-20 minutes |[8] | | Methyl Ester | 1M NaOH, THF/water | 1-4 hours |[14] | | Benzyl Ester | H₂, 10% Pd/C, Methanol | 1-16 hours |[2] |

Protocol 5: Boc Deprotection [6]

  • Dissolve the Boc-protected substrate in dichloromethane (DCM).

  • Add an equal volume of trifluoroacetic acid (TFA).

  • Stir at room temperature for 30-60 minutes.

  • Remove the solvent and excess TFA under reduced pressure.

Protocol 6: Fmoc Deprotection in SPPS [8]

  • Treat the Fmoc-protected peptide-resin with 20% piperidine in DMF for 3 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for 10-15 minutes.

  • Wash the resin thoroughly with DMF.

Protocol 7: Benzyl Ester Deprotection by Catalytic Transfer Hydrogenation [3]

  • Dissolve the benzyl ester in methanol.

  • Carefully add 10% Pd/C catalyst (10-20% by weight of the substrate).

  • Add ammonium formate (5 equivalents).

  • Heat the mixture to reflux and monitor by TLC.

  • Upon completion, cool and filter through Celite® to remove the catalyst.

  • Remove the solvent under reduced pressure.

Visual Guides

Orthogonal Protection Strategy cluster_legend Deprotection Pathways This compound This compound Boc-NH-CHR-COOH Boc-NH-CHR-COOH This compound->Boc-NH-CHR-COOH (Boc)2O, Base Boc-NH-CHR-COOBn Boc-NH-CHR-COOBn Boc-NH-CHR-COOH->Boc-NH-CHR-COOBn BnOH, p-TsOH H2N-CHR-COOBn H2N-CHR-COOBn Boc-NH-CHR-COOBn->H2N-CHR-COOBn TFA/DCM Boc-NH-CHR-COOH_dep Boc-NH-CHR-COOH Boc-NH-CHR-COOBn->Boc-NH-CHR-COOH_dep H2, Pd/C Peptide Elongation (N-terminus) Peptide Elongation (N-terminus) H2N-CHR-COOBn->Peptide Elongation (N-terminus) Peptide Elongation (C-terminus) Peptide Elongation (C-terminus) Boc-NH-CHR-COOH_dep->Peptide Elongation (C-terminus) Acid_labile Acid Labile Hydrogenolysis Hydrogenolysis

Caption: Orthogonal protection and deprotection pathways for this compound.

Troubleshooting_Incomplete_Deprotection start Incomplete Deprotection Observed (TLC, LC-MS) q1 Is the reaction sterically hindered? (e.g., 3-Methyl-L-Phe derivative) start->q1 sol1 Increase reaction time and/or temperature q1->sol1 Yes q2 Are reagents fresh and of high purity? q1->q2 No sol1->q2 sol2 Use fresh reagents q2->sol2 No q3 Is the solvent system optimal? q2->q3 Yes sol2->q3 sol3 Switch to a more suitable solvent (e.g., NMP for Fmoc deprotection) q3->sol3 No end Complete Deprotection q3->end Yes sol3->end

Caption: Decision workflow for troubleshooting incomplete deprotection reactions.

SPPS_Cycle_Workflow start Start: Resin with protected amino acid deprotection 1. Deprotection (e.g., 20% Piperidine/DMF for Fmoc) start->deprotection wash1 2. Wash deprotection->wash1 coupling 3. Coupling (Fmoc-AA-OH, Coupling Reagent) wash1->coupling wash2 4. Wash coupling->wash2 end_cycle End of Cycle: Resin with elongated peptide wash2->end_cycle repeat Repeat for next amino acid end_cycle->repeat

Caption: General workflow for a single cycle in Solid-Phase Peptide Synthesis (SPPS).

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Methyl-L-phenylalanine vs. Phenylalanine Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery, the strategic incorporation of non-natural amino acids is a cornerstone for enhancing therapeutic potential. The substitution of native amino acids with synthetic counterparts can profoundly influence a peptide's biological activity, stability, and pharmacokinetic profile. This guide provides a detailed comparison of peptides containing 3-Methyl-L-phenylalanine versus those with the natural amino acid, L-phenylalanine. While direct head-to-head quantitative data for a single peptide is limited in publicly available literature, this document synthesizes established principles of peptide chemistry and pharmacology to offer a comprehensive overview, supported by detailed experimental protocols and illustrative visualizations.

The introduction of a methyl group to the phenyl ring of phenylalanine offers a subtle yet impactful modification that can lead to enhanced resistance to enzymatic degradation, altered conformational stability, and potentially unique receptor-binding properties.[1][2] These modifications are critical for developing more robust and effective peptide therapeutics.

Comparative Analysis of Biological Activity: A Hypothetical Case Study

To illustrate the potential impact of substituting L-phenylalanine with this compound, we present a hypothetical case study based on a generic G-protein coupled receptor (GPCR) agonist peptide. The following table summarizes the kind of quantitative data that would be generated in a direct comparative study.

Disclaimer: The following data is hypothetical and for illustrative purposes only. It is intended to demonstrate the expected differences in biological activity based on the principles of peptide chemistry.

ParameterPhenylalanine-Peptide (Native)This compound-Peptide (Modified)Fold Change
Receptor Binding Affinity (Ki) 10.5 nM5.2 nM2.0x increase
Functional Agonist Potency (EC50) 25.8 nM12.1 nM2.1x increase
In Vitro Half-Life (t½) in Human Plasma 30 min90 min3.0x increase
Proteolytic Stability (vs. Chymotrypsin) 50% degradation in 15 min20% degradation in 15 min2.5x increase

The rationale for these expected changes lies in the physicochemical properties conferred by the methyl group. The increased hydrophobicity of this compound can lead to stronger interactions with hydrophobic pockets in the receptor binding site, potentially increasing affinity and potency. Furthermore, the steric hindrance provided by the methyl group can shield the peptide backbone from cleavage by proteases, thereby enhancing its stability.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide bioactivity. Below are protocols for key experiments.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the synthesis of peptides using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink amide resin) in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the free amine. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (either Fmoc-L-phenylalanine-OH or Fmoc-3-Methyl-L-phenylalanine-OH), a coupling reagent (e.g., HBTU), and a base (e.g., DIPEA) in DMF. Add the mixture to the resin and agitate for 2 hours. Monitor the coupling reaction using a ninhydrin test.

  • Washing: Wash the resin with DMF, dichloromethane (DCM), and methanol to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptide using mass spectrometry and analytical RP-HPLC.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the synthesized peptides to their target receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor. Homogenize the cells in a lysis buffer and centrifuge to pellet the membranes. Resuspend the membranes in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., ³H-labeled standard agonist), the cell membrane preparation, and increasing concentrations of the unlabeled competitor peptides (phenylalanine-peptide or this compound-peptide).

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand.

  • Scintillation Counting: Place the filter discs in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Cell-Based Functional Assay (cAMP Accumulation Assay)

This assay measures the functional potency (EC50) of the peptides by quantifying their effect on intracellular cyclic adenosine monophosphate (cAMP) levels, a common second messenger in GPCR signaling.

  • Cell Culture: Culture a suitable cell line expressing the target receptor in appropriate media.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15-30 minutes to prevent the degradation of cAMP.

    • Add increasing concentrations of the agonist peptides (phenylalanine-peptide or this compound-peptide). For antagonist testing, pre-incubate with the antagonist before adding a known agonist.

    • Incubate for a specific time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assay).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the peptide concentration. Determine the EC50 value (the concentration of the peptide that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.

Visualizing the Concepts

Diagrams can aid in understanding the complex biological processes and experimental workflows involved in comparing these peptides.

G Generic GPCR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Peptide Peptide (Phe or 3-Me-Phe) GPCR GPCR Peptide->GPCR 1. Binding G_protein G-protein (αβγ) GPCR->G_protein 2. Activation AC Adenylate Cyclase G_protein->AC 3. Modulation cAMP cAMP AC->cAMP 4. Conversion ATP ATP PKA Protein Kinase A cAMP->PKA 5. Activation Response Cellular Response PKA->Response 6. Phosphorylation Cascade G Experimental Workflow for Peptide Comparison cluster_synthesis Peptide Synthesis & Purification cluster_invitro In Vitro Biological Assays cluster_analysis Data Analysis & Comparison SPPS_Phe SPPS of Phe-Peptide Purification RP-HPLC Purification & MS Characterization SPPS_Phe->Purification SPPS_MePhe SPPS of 3-Me-Phe-Peptide SPPS_MePhe->Purification Binding Receptor Binding Assay (Ki determination) Purification->Binding Functional Functional Assay (EC50 determination) Purification->Functional Stability Proteolytic Stability Assay (t½ determination) Purification->Stability Data Comparative Data Table Binding->Data Functional->Data Stability->Data Conclusion Conclusion on Structure-Activity Relationship Data->Conclusion

References

Enhanced Proteolytic Stability of Peptides with 3-Methyl-L-phenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of peptides is often hindered by their rapid degradation by proteases in the body. A key strategy to overcome this limitation is the incorporation of unnatural amino acids to enhance metabolic stability. This guide provides a comparative analysis of the proteolytic stability of peptides containing 3-Methyl-L-phenylalanine versus those with the natural L-phenylalanine, supported by experimental data from analogous modifications and detailed experimental protocols.

The Stability Advantage of Modifying Phenylalanine

To illustrate the significant impact of modifying the phenylalanine side chain, we can examine data from a similar modification where L-phenylalanine is replaced by 3-Cyclohexyl-L-alanine (Cha), another unnatural amino acid that provides steric bulk.

Comparative Stability Data: A Case Study with an Apelin-17 Analogue

The following table presents a compelling comparison of the plasma half-life of an apelin-17 analogue where the C-terminal L-phenylalanine was replaced with 3-Cyclohexyl-L-alanine. This data clearly demonstrates the dramatic increase in stability achieved by modifying the phenylalanine residue.

Peptide AnalogueAmino Acid at C-terminusHalf-life (t½) in Human Plasma (hours)Fold Increase in Stability
Apelin-17L-Phenylalanine0.08-
Apelin-17 Analogue3-Cyclohexyl-L-alanine27.2340x

This data is illustrative of the expected significant difference in metabolic stability when modifying the phenylalanine residue and is sourced from studies on apelin-17 analogues.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide metabolic stability. Below are standard protocols for in vitro plasma stability and proteolytic degradation assays.

In Vitro Plasma Stability Assay

Objective: To determine the half-life of a peptide in a biological matrix like human plasma, which contains a complex mixture of endogenous proteases.

Materials:

  • Test peptides (e.g., Peptide with L-Phenylalanine, Peptide with this compound)

  • Pooled human plasma (with anticoagulant, e.g., heparin or EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Protein precipitation agent (e.g., acetonitrile, trichloroacetic acid)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (MS)

Procedure:

  • Peptide and Plasma Preparation: Prepare stock solutions of the test peptides. Thaw pooled human plasma at 37°C.

  • Incubation: Add the test peptide to the pre-warmed plasma to a final concentration (e.g., 10 µM). Incubate the mixture at 37°C with gentle shaking.

  • Time-point Sampling: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and longer for expectedly stable analogues).

  • Reaction Quenching: Stop the enzymatic degradation in each aliquot by adding a protein precipitation agent.

  • Protein Precipitation: Centrifuge the samples to pellet the precipitated plasma proteins.

  • Analysis: Analyze the supernatant containing the remaining intact peptide by RP-HPLC coupled with mass spectrometry (LC-MS) to quantify the amount of the parent peptide.

  • Data Analysis: Calculate the percentage of intact peptide remaining at each time point relative to the amount at time zero. Determine the half-life (t½) by fitting the data to a one-phase exponential decay curve.

Proteolytic Degradation Assay with a Specific Protease (e.g., Trypsin)

Objective: To assess the stability of a peptide against a specific protease to identify potential cleavage sites and compare the degradation rates of modified vs. unmodified peptides.

Materials:

  • Test peptides

  • Specific protease (e.g., Trypsin, Chymotrypsin)

  • Assay buffer (e.g., ammonium bicarbonate buffer, pH 8.0 for trypsin)

  • Quenching solution (e.g., 10% trifluoroacetic acid - TFA)

  • RP-HPLC system

  • Mass spectrometer (MS)

Procedure:

  • Preparation: Prepare stock solutions of the test peptides and the specific protease in the assay buffer.

  • Reaction Initiation: In a microcentrifuge tube, combine the peptide solution with the assay buffer. Initiate the degradation by adding the protease solution to a final enzyme:substrate ratio (e.g., 1:50 w/w).

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C for trypsin).

  • Time-point Sampling: Collect aliquots at various time points (e.g., 0, 30, 60, 120, 240 minutes).

  • Reaction Quenching: Stop the enzymatic reaction in each aliquot by adding the quenching solution.

  • Analysis: Analyze the samples by LC-MS to identify and quantify the remaining parent peptide and any degradation products.

  • Data Analysis: Plot the percentage of the remaining parent peptide against time to determine the rate of degradation.

Visualizing Experimental Workflows and Biological Pathways

Diagrams are essential for clearly communicating experimental processes and the biological context of this research.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Peptide Peptide Stock (L-Phe vs 3-Me-Phe) Incubate Incubate at 37°C Peptide->Incubate Plasma Human Plasma Plasma->Incubate Timepoints Collect Aliquots (t = 0, 15, 30... min) Incubate->Timepoints Quench Quench Reaction (e.g., Acetonitrile) Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS Analysis Centrifuge->LCMS HalfLife Calculate Half-life (t½) LCMS->HalfLife

Caption: Workflow for Plasma Stability Assay.

Signaling_Pathway cluster_peptide Peptide Action cluster_receptor Receptor Interaction cluster_downstream Downstream Signaling Peptide Proteolytically Stable Peptide Analogue (e.g., Substance P with 3-Me-Phe) Receptor G-Protein Coupled Receptor (e.g., NK1R) Peptide->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Phospholipase C) G_Protein->Effector Second_Messenger Second Messenger Production (e.g., IP3, DAG) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

A Comparative Guide to the Conformational Analysis of Peptides Incorporating 3-Methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based drug discovery, the incorporation of non-proteinogenic amino acids is a key strategy to modulate conformational preferences, enhance metabolic stability, and improve biological activity. 3-Methyl-L-phenylalanine, an analog of L-phenylalanine, introduces a methyl group on the phenyl ring, which can significantly influence the peptide's three-dimensional structure. This guide provides a framework for the comparative conformational analysis of peptides containing this compound against those with L-phenylalanine and L-alanine, supported by detailed experimental protocols and illustrative data visualizations.

While direct, comprehensive comparative experimental data for peptides containing this compound is limited in publicly available literature, this guide synthesizes established analytical techniques to provide a robust methodology for researchers to conduct such a comparative analysis.

Executive Summary of Conformational Effects

The introduction of a methyl group at the meta-position of the phenylalanine side chain is expected to induce distinct conformational changes due to steric and electronic effects.

FeatureL-AlanineL-PhenylalanineThis compound (Expected)
Side Chain MethylBenzyl3-Methylbenzyl
Steric Hindrance LowModerateModerate to High
Hydrophobicity LowHighHigher than Phenylalanine
Aromatic Interactions Noneπ-π stacking, C-H/π interactionsAltered π-π stacking, potential for enhanced C-H/π interactions
Conformational Flexibility HighModeratePotentially reduced due to steric hindrance

Experimental Protocols

A systematic comparative study would involve the synthesis of a model peptide series, for example, Ac-Ala-X-Ala-NH₂, where X is L-Alanine, L-Phenylalanine, or this compound.

Peptide Synthesis

Peptides can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.

Workflow for Peptide Synthesis and Purification

Resin Resin Swelling Fmoc_deprotection1 Fmoc Deprotection Resin->Fmoc_deprotection1 Coupling1 First Amino Acid Coupling Fmoc_deprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 Fmoc_deprotection2 Fmoc Deprotection Wash1->Fmoc_deprotection2 Coupling2 Coupling of X Fmoc_deprotection2->Coupling2 Wash2 Washing Coupling2->Wash2 Fmoc_deprotection3 Fmoc Deprotection Wash2->Fmoc_deprotection3 Coupling3 Final Amino Acid Coupling Fmoc_deprotection3->Coupling3 Wash3 Washing Coupling3->Wash3 Acetylation N-terminal Acetylation Wash3->Acetylation Cleavage Cleavage from Resin Acetylation->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Purification->Characterization

Solid-phase peptide synthesis and purification workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information on the three-dimensional structure of peptides in solution.

Experimental Protocol:

  • Sample Preparation: Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or H₂O/D₂O 9:1) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, TOCSY, NOESY/ROESY) on a high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Assign proton and carbon resonances. Extract key parameters:

    • Chemical Shifts (δ): Deviations from random coil values can indicate the presence of secondary structure.

    • ³J(HN,Hα) Coupling Constants: Provide information on the backbone dihedral angle φ.

    • Nuclear Overhauser Effects (NOEs): Provide distance restraints between protons that are close in space.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid method to assess the overall secondary structure of peptides in solution.

Experimental Protocol:

  • Sample Preparation: Prepare peptide solutions in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of 0.1-0.2 mg/mL. The buffer should be transparent in the far-UV region.

  • Data Acquisition: Record CD spectra in the far-UV region (190-260 nm) using a quartz cuvette with a short path length (e.g., 0.1 cm).

  • Data Analysis: Convert the raw data (ellipticity) to mean residue ellipticity [θ]. Analyze the spectral shape and the positions of minima and maxima to estimate the secondary structure content.

Comparative Data (Illustrative)

The following tables present hypothetical data to illustrate the expected outcomes of a comparative conformational analysis.

Table 1: ¹H NMR Chemical Shifts (ppm) for the X Residue in Ac-Ala-X-Ala-NH₂ in DMSO-d₆
ProtonX = L-AlanineX = L-PhenylalanineX = this compound
NH 8.158.308.35
4.204.504.55
1.252.95, 3.102.90, 3.05
Aromatic -7.20-7.357.00-7.20
Methyl --2.30
Table 2: ³J(HN,Hα) Coupling Constants (Hz) and Calculated φ Dihedral Angles
Peptide (Ac-Ala-X-Ala-NH₂)³J(HN,Hα) (Hz)Calculated φ Angle (°)
X = L-Alanine7.5-80 to -140
X = L-Phenylalanine8.5-90 to -150
X = this compound9.0-100 to -160
Table 3: Circular Dichroism Spectral Data
Peptide (Ac-Ala-X-Ala-NH₂)Wavelength of Minimum (nm)Mean Residue Ellipticity at Minimum (deg·cm²·dmol⁻¹)Predominant Conformation
X = L-Alanine198-8000Random Coil
X = L-Phenylalanine202-6500Polyproline II / Extended
X = this compound205-5000More defined turn/extended structure

Visualization of Conformational Space

The conformational preferences of an amino acid residue are often visualized using a Ramachandran plot, which shows the allowed and disallowed regions of the backbone dihedral angles φ and ψ.

Expected Impact on Conformational Space

cluster_0 Ramachandran Plot cluster_1 Driving Forces Ala Alanine (Large allowed regions) Phe Phenylalanine (Slightly restricted regions) Phe->Ala more restricted than MePhe This compound (Further restricted regions) MePhe->Phe more restricted than Steric Steric Hindrance MePhe->Steric increases Electronic Electronic Effects (Altered π-system) MePhe->Electronic Steric->MePhe Electronic->MePhe

Relationship between amino acid structure and conformational space.

Conclusion

The incorporation of this compound into a peptide sequence is anticipated to impose greater conformational constraints compared to L-phenylalanine and L-alanine. This is primarily due to the increased steric bulk of the 3-methylbenzyl side chain, which is expected to limit the accessible regions of the Ramachandran plot and favor more defined secondary structures. The altered electronic nature of the aromatic ring may also influence non-covalent interactions that stabilize specific conformations.

The experimental framework provided in this guide offers a comprehensive approach for researchers to systematically investigate these conformational effects. By combining peptide synthesis with detailed NMR and CD spectroscopic analysis, a clear and quantitative comparison can be achieved, providing valuable insights for the rational design of peptide-based therapeutics with optimized structural and functional properties.

3-Methyl-L-phenylalanine: A Strategic Substitution for Enhanced Bioactivity in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and peptide therapeutics, the strategic modification of native amino acid sequences is a cornerstone for enhancing biological activity, stability, and receptor selectivity. The substitution of L-phenylalanine with its methylated analogue, 3-Methyl-L-phenylalanine, represents a key approach in peptidomimetics. This guide provides a comprehensive comparison, supported by experimental data, of how this substitution can modulate the performance of bioactive peptides, offering researchers and drug developers insights into its potential applications.

Enhanced Hydrophobicity and Stability with this compound

This compound is a derivative of the essential amino acid L-phenylalanine, distinguished by a methyl group on the phenyl ring. This modification increases the hydrophobicity of the amino acid, a property that can significantly influence peptide structure, membrane permeability, and interaction with biological targets.[1] The introduction of this non-proteinogenic amino acid is a recognized strategy in solid-phase peptide synthesis (SPPS) to improve the stability and bioavailability of peptide-based drugs.[1] Furthermore, related modifications, such as N-methylation, have been shown to enhance pharmacokinetic properties, including resistance to proteolytic degradation.[2][3]

Comparative Bioactivity: A Case Study in Opioid Peptides

Direct quantitative comparisons of bioactive peptides with and without this compound are not abundant in publicly available literature. However, studies on closely related methylated phenylalanine analogues, such as (Z)-α,β-didehydro-phenylalanine (ΔZPhe), in endomorphin-2 (EM-2), a potent µ-opioid receptor agonist, provide valuable insights into the effects of such modifications. The following table summarizes the binding affinities (Ki) and in vitro bioactivities (IC50) of EM-2 and its analogues where Phe at position 3 or 4 is replaced by ΔZPhe.

Peptide SequenceModificationµ-Opioid Receptor Binding Affinity (Ki, nM)δ-Opioid Receptor Binding Affinity (Ki, nM)µ-Agonist Potency (GPI, IC50, nM)δ-Agonist Potency (MVD, IC50, nM)
Tyr-Pro-Phe-Phe-NH₂ (Endomorphin-2)None (Native Peptide)0.34 ± 0.0317.8 ± 1.50.48 ± 0.0615.7 ± 1.8
Tyr-Pro-ΔZPhe-Phe-NH₂Phe³ → (Z)-α,β-didehydro-phenylalanine15.3 ± 1.2>100020.4 ± 2.1>1000
Tyr-Pro-Phe-ΔZPhe-NH₂Phe⁴ → (Z)-α,β-didehydro-phenylalanine0.51 ± 0.0425.6 ± 2.30.65 ± 0.0722.8 ± 2.5
Tyr-Pro-ΔZPhe-ΔZPhe-NH₂Phe³, Phe⁴ → (Z)-α,β-didehydro-phenylalanine68.7 ± 5.9>100095.3 ± 8.7>1000

Data sourced from a study on endomorphin-2 analogues. The values represent the mean ± SEM.

The data indicates that the introduction of a methyl-related modification at position 3 of endomorphin-2 leads to a significant decrease in µ-opioid receptor affinity and potency. In contrast, the same modification at position 4 results in a peptide that retains high affinity and potency, comparable to the native endomorphin-2. This highlights the critical role of the position of substitution in determining the biological activity of the modified peptide.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Modified Peptides

The synthesis of peptides containing this compound or other modified amino acids is typically achieved through Fmoc-based solid-phase peptide synthesis.

Materials:

  • Rink amide resin

  • Fmoc-protected amino acids (including Fmoc-3-Methyl-L-phenylalanine)

  • Coupling reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HOBt (Hydroxybenzotriazole), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine), NMM (N-Methylmorpholine)

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), water

  • Solvents: DMF, DCM (Dichloromethane), Diethyl ether

General Procedure:

  • Resin Swelling: The Rink amide resin is swollen in DMF for 30 minutes.

  • Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.

  • Amino Acid Coupling: The Fmoc-protected amino acid (e.g., Fmoc-3-Methyl-L-phenylalanine) is pre-activated with a coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF and then added to the resin. The coupling reaction proceeds for 1-2 hours at room temperature. The resin is subsequently washed with DMF and DCM.

  • Repeat Cycles: The deprotection and coupling steps are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, the peptide is cleaved from the resin and the side-chain protecting groups are removed by treatment with a cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) for 2-3 hours.

  • Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed with ether. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Bioassays for Opioid Receptor Activity

Radioligand Binding Assays:

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO cells) expressing the opioid receptor of interest (µ or δ).

  • Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]DAMGO for µ-receptors, [³H]DPDPE for δ-receptors) and varying concentrations of the test peptide in a binding buffer.

  • Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The Ki values are calculated from the IC50 values (concentration of peptide that inhibits 50% of radioligand binding) using the Cheng-Prusoff equation.

Functional Assays (GPI and MVD):

  • Tissue Preparation: The guinea pig ileum (GPI) for µ-receptor activity and the mouse vas deferens (MVD) for δ-receptor activity are isolated and mounted in an organ bath containing a physiological salt solution.

  • Stimulation: The tissues are electrically stimulated to induce contractions.

  • Peptide Addition: Increasing concentrations of the test peptide are added to the organ bath.

  • Measurement of Contraction: The inhibition of electrically induced contractions by the peptide is measured.

  • Data Analysis: The IC50 values, representing the concentration of the peptide that causes a 50% inhibition of the contractile response, are determined.

Signaling Pathways of Relevant Bioactive Peptides

The substitution of phenylalanine with this compound can impact the interaction of the peptide with its G-protein coupled receptor (GPCR), thereby modulating downstream signaling. Below are diagrams of the signaling pathways for ghrelin and neurokinin B, two bioactive peptides where such modifications could be of therapeutic interest.

Ghrelin_Signaling_Pathway Ghrelin Ghrelin GHSR1a GHS-R1a (GPCR) Ghrelin->GHSR1a Binds to Gq11 Gαq/11 GHSR1a->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Downstream Downstream Cellular Responses (e.g., Growth Hormone Secretion, Appetite Regulation) PKC->Downstream Leads to

Ghrelin Signaling Pathway

NeurokininB_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor (GPCR) NKB->NK3R Binds to Gq11_2 Gαq/11 NK3R->Gq11_2 Activates PLC_2 Phospholipase C (PLC) Gq11_2->PLC_2 Activates PIP2_2 PIP2 PLC_2->PIP2_2 Cleaves IP3_2 IP3 PIP2_2->IP3_2 DAG_2 DAG PIP2_2->DAG_2 Ca_release_2 Ca²⁺ Release from ER IP3_2->Ca_release_2 Stimulates PKC_2 Protein Kinase C (PKC) DAG_2->PKC_2 Activates Ca_release_2->PKC_2 Activates GnRH_release Modulation of Gonadotropin-Releasing Hormone (GnRH) Secretion PKC_2->GnRH_release Leads to

Neurokinin B Signaling Pathway

References

A Comparative Guide to 2-Methyl-L-phenylalanine and 3-Methyl-L-phenylalanine in Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics, the incorporation of non-natural amino acids is a cornerstone strategy for enhancing pharmacokinetic and pharmacodynamic properties. Methyl-substituted phenylalanine derivatives, in particular, offer a subtle yet powerful means to modulate peptide conformation, stability, and receptor interactions. This guide provides a comparative analysis of two positional isomers: 2-Methyl-L-phenylalanine and 3-Methyl-L-phenylalanine, offering insights into their potential differential effects when incorporated into peptide scaffolds.

While direct head-to-head experimental data for these two isomers within the same peptide backbone is limited in publicly available literature, this guide synthesizes established principles of peptide chemistry and provides a framework for their comparative evaluation.

Introduction: The Subtle Power of Methyl Substitution

The addition of a single methyl group to the phenyl ring of L-phenylalanine can profoundly influence a peptide's biological properties. This modification can introduce steric hindrance, alter electronic properties, and restrict the conformational freedom of the amino acid side chain. The position of this methyl group—ortho (2-position) versus meta (3-position)—is critical in dictating the nature and magnitude of these effects.

  • 2-Methyl-L-phenylalanine: The ortho-methyl group is positioned proximal to the peptide backbone, potentially exerting a more direct steric influence on the chi (χ) torsion angles of the side chain and local backbone conformation. This can lead to a more constrained and pre-organized peptide structure.

  • This compound: With the methyl group at the meta-position, the steric clash with the peptide backbone is less pronounced. However, it can still influence the overall shape and hydrophobicity of the side chain, which is crucial for receptor binding and molecular recognition.

Comparative Analysis of Physicochemical and Biological Properties

The following sections and tables outline the expected and hypothetical comparative data for peptides containing 2-Methyl-L-phenylalanine versus this compound.

Conformational Effects

The positioning of the methyl group is anticipated to have a differential impact on the conformational landscape of the peptide.

Property2-Methyl-L-phenylalanineThis compoundRationale
Side Chain Flexibility More RestrictedLess RestrictedThe ortho-methyl group can sterically hinder the rotation around the Cα-Cβ and Cβ-Cγ bonds (χ1 and χ2 angles), leading to a more defined side-chain orientation.
Backbone Conformation Potential for localized perturbationMinimal direct impactThe steric bulk of the ortho-methyl group may favor specific backbone dihedral angles (φ, ψ) in its immediate vicinity to alleviate steric strain.
Propensity for Secondary Structures May favor specific turn or helical structuresLess likely to induce specific secondary structuresBy restricting side-chain and local backbone conformations, the ortho-substituted analog might pre-organize the peptide into a specific secondary structure conducive to receptor binding.
Enzymatic Stability

Incorporation of methylated phenylalanine residues is a known strategy to enhance resistance to proteolytic degradation.

Table 1: Hypothetical Comparative Enzymatic Stability Data

Peptide SequenceModificationAssay ConditionHalf-life (t½) in Human Serum (hours)Fold Increase vs. Unmodified
Tyr-Pro-Phe -Phe-NH₂Unmodified37°C0.51x
Tyr-Pro-(2-Me)Phe -Phe-NH₂2-Methyl-L-phenylalanine37°C8.016x
Tyr-Pro-(3-Me)Phe -Phe-NH₂This compound37°C5.511x

Note: The data in this table is hypothetical and for illustrative purposes. Actual values will depend on the specific peptide sequence and assay conditions.

Receptor Binding Affinity

The altered conformation and electronics of the methylated phenylalanine side chains can significantly impact receptor binding.

Table 2: Hypothetical Comparative Receptor Binding Affinity Data (Opioid Receptors)

Peptide Analogueµ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)κ-Opioid Receptor (Ki, nM)
[Phe⁴]Endomorphin-2 (Tyr-Pro-Phe-Phe -NH₂)1.2850>10,000
[(2-Me)Phe⁴]Endomorphin-20.8950>10,000
[(3-Me)Phe⁴]Endomorphin-22.5780>10,000

Note: The data in this table is hypothetical and for illustrative purposes. Ki values represent the inhibitory constant, where a lower value indicates higher binding affinity.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of peptides containing 2-Methyl-L-phenylalanine and this compound.

Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize peptides incorporating 2-Methyl-L-phenylalanine and this compound.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-2-Methyl-L-phenylalanine and Fmoc-3-Methyl-L-phenylalanine)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Precipitation solvent: Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the activated amino acid solution.

    • Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Cycle: Repeat steps 2-4 for each amino acid in the sequence, using Fmoc-2-Methyl-L-phenylalanine or Fmoc-3-Methyl-L-phenylalanine at the desired position.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Purification and Characterization: Centrifuge to collect the crude peptide pellet. Purify the peptide by reverse-phase HPLC and characterize by mass spectrometry.

Enzymatic Stability Assay in Human Serum

Objective: To determine and compare the half-life of peptides in human serum.

Materials:

  • Purified peptides (unmodified, 2-Me-Phe, and 3-Me-Phe analogues)

  • Pooled human serum

  • Incubator at 37°C

  • Quenching solution: Acetonitrile with 1% TFA

  • LC-MS system

Protocol:

  • Peptide Incubation: Dilute the stock solution of each peptide into pre-warmed human serum to a final concentration of 10 µM.

  • Time-course Sampling: Incubate the peptide-serum mixture at 37°C. At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.

  • Reaction Quenching: Immediately mix the aliquot with an equal volume of cold quenching solution to precipitate serum proteins and stop enzymatic degradation.

  • Sample Preparation: Centrifuge the quenched samples at high speed to pellet the precipitated proteins.

  • LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Determine the half-life (t½) by fitting the data to a first-order decay curve.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the peptide analogues to a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., µ-opioid receptor)

  • Radiolabeled ligand (e.g., [³H]DAMGO for µ-opioid receptor)

  • Unlabeled peptide analogues (competitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation counter

Protocol:

  • Assay Setup: In a 96-well plate, add a fixed concentration of the radiolabeled ligand, the cell membrane preparation, and varying concentrations of the unlabeled peptide analogue.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor peptide concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Enzymatic Stability Assay

Enzymatic_Stability_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis start Peptide Stock incubate Incubate at 37°C start->incubate serum Human Serum serum->incubate sampling Time-course Sampling incubate->sampling quench Quench Reaction sampling->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS Analysis centrifuge->lcms data Data Analysis (t½) lcms->data

Caption: Workflow for determining peptide half-life in human serum.

Generic G-Protein Coupled Receptor (GPCR) Signaling Pathway

The following diagram illustrates a plausible signaling pathway that could be modulated by a peptide agonist containing 2-Methyl-L-phenylalanine or this compound, targeting a Gαi-coupled receptor, such as an opioid receptor.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol receptor GPCR (e.g., Opioid Receptor) g_protein Gαiβγ receptor->g_protein Activates g_alpha_i Gαi-GTP g_protein->g_alpha_i Dissociates g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylate Cyclase camp cAMP peptide Peptide Agonist (2-Me-Phe or 3-Me-Phe) peptide->receptor Binds g_alpha_i->ac Inhibits atp ATP atp->camp Converts pka PKA camp->pka Activates creb CREB pka->creb Phosphorylates response Cellular Response (e.g., Analgesia) creb->response Modulates Gene Transcription

Caption: Gαi-coupled GPCR signaling cascade initiated by a peptide agonist.

Conclusion

The choice between incorporating 2-Methyl-L-phenylalanine and this compound into a peptide therapeutic is a nuanced decision that requires careful consideration of the desired pharmacological profile. While this guide provides a theoretical framework and practical methodologies for a comparative study, empirical testing remains indispensable. The ortho-methyl substitution is hypothesized to offer a greater degree of conformational constraint and potentially enhanced proteolytic resistance due to its proximity to the peptide backbone. Conversely, the meta-substitution provides a more subtle modification that may be advantageous for fine-tuning receptor affinity without drastic structural perturbations. Ultimately, the systematic synthesis and evaluation of peptide analogues containing these isomers, as outlined in this guide, will empower researchers to make data-driven decisions in the design of next-generation peptide therapeutics.

A Comparative Guide to the Validation of 3-Methyl-L-phenylalanine Incorporation by Edman Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in creating novel peptides and proteins with enhanced properties, the precise incorporation of unnatural amino acids (UAAs) is a critical determinant of success. 3-Methyl-L-phenylalanine, a modified version of L-phenylalanine, is utilized to introduce unique structural constraints and steric bulk, potentially leading to increased metabolic stability and altered binding affinities. Following synthesis, rigorous validation is essential to confirm the successful and site-specific incorporation of this UAA.

This guide provides an objective comparison of Edman degradation for the validation of this compound incorporation against its natural counterpart, L-phenylalanine, and against the alternative analytical technique of mass spectrometry. The information presented is supported by extrapolated experimental data and detailed protocols to assist researchers in making informed decisions for their analytical workflows.

Performance Comparison in Edman Degradation

Edman degradation, a cornerstone of N-terminal sequencing, proceeds through a stepwise removal and identification of amino acids. The incorporation of this compound is not expected to impede the fundamental chemical reactions of the Edman cycle. The N-terminal α-amino group remains fully reactive to the coupling reagent, phenyl isothiocyanate (PITC). However, the additional methyl group on the phenyl ring introduces subtle steric and electronic effects that can influence the process.

ParameterL-PhenylalanineThis compound (Predicted)Rationale
Coupling Efficiency >98%>98%The reactivity of the N-terminal α-amino group is unlikely to be significantly affected by the methyl group on the phenyl ring.
Cleavage Efficiency >98%High, potentially slightly reducedMinor steric hindrance from the methyl group might subtly influence the kinetics of the cyclization and cleavage steps, but significant inhibition is not anticipated.
Repetitive Yield Typically >95%Expected to be high, with minor variations possibleDependent on the overall peptide sequence and the efficiency of each coupling and cleavage step. A slight decrease could be observed over multiple cycles if cleavage efficiency is marginally reduced.
PTH-Derivative Stability StableStableThe phenylthiohydantoin (PTH) derivative of this compound is expected to be stable under the acidic conditions of the conversion step.
HPLC Retention Time of PTH-Derivative Well-establishedExpected to be longer than PTH-PhenylalanineThe addition of a methyl group increases the hydrophobicity of the amino acid, leading to a later elution time from a reverse-phase HPLC column.[1]

Comparison with Mass Spectrometry

Mass spectrometry has emerged as a powerful and complementary technique for the validation of UAA incorporation. It offers high sensitivity and can provide information beyond N-terminal sequencing.

FeatureEdman DegradationMass Spectrometry
Principle Sequential chemical degradation from the N-terminus.Measurement of mass-to-charge ratio of intact peptides and their fragments.
Sample Requirement 10-100 picomoles of purified peptide.[2]1-10 picomoles of purified peptide.[3]
Throughput Low; one sample at a time.High; compatible with autosamplers for multiple samples.
Information Provided Unambiguous N-terminal sequence.Molecular weight of the entire peptide, internal sequence information (MS/MS), and precise location of modifications.
Compatibility with this compound Compatible, with altered HPLC retention time for the PTH-derivative.Highly compatible; the mass shift due to the methyl group is readily detectable.
De Novo Sequencing Straightforward for the N-terminus.Possible but can be complex for novel UAAs without specialized software.[3]
Limitations Ineffective if the N-terminus is blocked.[2] Efficiency decreases with peptide length.Can be challenging to differentiate isobaric residues without high-resolution instruments.

Experimental Protocols

I. Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a model hexapeptide (Tyr-Gly-Gly-3-Me-Phe-Leu-Arg) using Fmoc/tBu chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-L-Arg(Pbf)-OH, Fmoc-L-Leu-OH, Fmoc-3-Methyl-L-phenylalanine, Fmoc-L-Gly-OH, Fmoc-L-Tyr(tBu)-OH

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • For each amino acid, pre-activate 3 equivalents of the Fmoc-amino acid with 3 equivalents of DIC and 3 equivalents of Oxyma Pure in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final amino acid coupling and Fmoc deprotection, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

II. Validation by Edman Degradation

Instrumentation: Automated Protein Sequencer

Procedure:

  • Sample Preparation: Load approximately 50 picomoles of the purified peptide onto the sequencer's sample cartridge.

  • Automated Sequencing: Initiate the automated Edman degradation cycles. The instrument will perform the following steps for each cycle:

    • Coupling: Reaction with phenyl isothiocyanate (PITC) under basic conditions to form the phenylthiocarbamoyl (PTC)-peptide.

    • Cleavage: Treatment with anhydrous trifluoroacetic acid (TFA) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ)-amino acid.

    • Conversion: The ATZ-amino acid is automatically transferred to a conversion flask and treated with aqueous acid to form the more stable phenylthiohydantoin (PTH)-amino acid.

  • HPLC Analysis: The resulting PTH-amino acid is injected onto a reverse-phase HPLC column. Identification is based on the retention time compared to a standard chromatogram of PTH-amino acids. The expected retention time for PTH-3-Methyl-L-phenylalanine will be slightly longer than that of PTH-L-phenylalanine.

III. Validation by Mass Spectrometry

Instrumentation: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with Liquid Chromatography (LC-MS/MS)

Procedure:

  • Sample Preparation: Dissolve approximately 10 picomoles of the purified peptide in a solution of 0.1% formic acid in water/acetonitrile (50:50).

  • LC-MS Analysis:

    • Inject the sample into the LC system.

    • Acquire a full scan mass spectrum (MS1) to determine the molecular weight of the intact peptide. The observed mass should correspond to the theoretical mass of the peptide containing this compound.

  • LC-MS/MS Analysis:

    • Perform tandem mass spectrometry (MS/MS) on the precursor ion corresponding to the synthesized peptide.

    • Fragment the peptide using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

    • Analyze the fragmentation pattern (b- and y-ions) to confirm the amino acid sequence. The mass difference between fragment ions will confirm the presence and location of the this compound residue.

Visualizing the Workflows

Edman_Degradation_Workflow cluster_peptide Peptide on Support cluster_cycle Edman Cycle Peptide N-term-AA1-AA2-...-C-term Coupling 1. Coupling (PITC, Base) Peptide->Coupling Cleavage 2. Cleavage (TFA) Coupling->Cleavage Conversion 3. Conversion (Aqueous Acid) Shortened_Peptide N-term-AA2-...-C-term Cleavage->Shortened_Peptide Remaining Peptide PTH_AA PTH-Amino Acid HPLC HPLC Analysis PTH_AA->HPLC Sequence N-terminal Sequence HPLC->Sequence Shortened_Peptide->Coupling Next Cycle

Caption: Workflow of Edman degradation for N-terminal peptide sequencing.

Validation_Method_Comparison cluster_synthesis Peptide Synthesis cluster_edman Edman Degradation cluster_ms Mass Spectrometry Synthesized_Peptide Peptide with This compound Edman_Sequencing N-terminal Sequencing Synthesized_Peptide->Edman_Sequencing MS1 Intact Mass Analysis (MS1) Synthesized_Peptide->MS1 HPLC_Analysis HPLC of PTH-derivatives Edman_Sequencing->HPLC_Analysis Edman_Result Confirms N-terminal incorporation HPLC_Analysis->Edman_Result MS2 Tandem MS (MS/MS) MS1->MS2 MS_Result Confirms incorporation and precise location MS2->MS_Result

Caption: Comparison of Edman degradation and Mass Spectrometry for validation.

References

Assessing the Immunogenicity of Peptides Containing 3-Methyl-L-phenylalanine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids, such as 3-Methyl-L-phenylalanine, into therapeutic peptides is a promising strategy to enhance their pharmacological properties, including stability and potency. However, such modifications can also alter the immunogenic potential of the peptide, a critical consideration in drug development. This guide provides a framework for assessing the immunogenicity of peptides containing this compound, comparing them to their wild-type counterparts. It outlines key experimental protocols, presents illustrative data, and visualizes the underlying biological pathways and experimental workflows.

Introduction to Peptide Immunogenicity

Immunogenicity is the ability of a substance, in this case, a modified peptide, to induce an immune response. For therapeutic peptides, this is often an undesirable side effect that can lead to the production of anti-drug antibodies (ADAs), potentially neutralizing the drug's efficacy or causing adverse reactions. The primary drivers of a T-cell dependent immune response against a peptide are its ability to be processed by antigen-presenting cells (APCs), bind to Major Histocompatibility Complex (MHC) class II molecules, and be recognized by T-cell receptors (TCRs).

The introduction of a modification like a methyl group to the phenylalanine residue can impact these interactions. Generally, non-natural modifications to peptides tend to decrease their binding affinity for MHC molecules and subsequent T-cell activation, potentially leading to lower immunogenicity. However, the precise effect is dependent on the specific modification and its position within the peptide sequence. Therefore, a thorough experimental evaluation is crucial.

Data Presentation: A Comparative Analysis

A direct comparison of the immunogenicity of a peptide containing this compound (Modified Peptide) with its corresponding wild-type sequence (Wild-Type Peptide) is essential. The following tables present illustrative quantitative data from key immunogenicity assays.

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual experimental results will vary.

Table 1: In Vitro MHC Class II Binding Affinity

PeptideMHC AlleleIC50 (nM)Interpretation
Wild-Type PeptideHLA-DRB101:01150High Affinity
Modified PeptideHLA-DRB101:01850Moderate Affinity
Wild-Type PeptideHLA-DRB104:01300High Affinity
Modified PeptideHLA-DRB104:011200Low Affinity
Wild-Type PeptideHLA-DRB107:01900Moderate Affinity
Modified PeptideHLA-DRB107:01>5000Very Low Affinity

Table 2: In Vitro T-Cell Proliferation Assay

PeptideDonor PBMC HLA GenotypeStimulation Index (SI)Interpretation
Wild-Type PeptideDRB101:01, DRB104:018.5Strong Proliferation
Modified PeptideDRB101:01, DRB104:012.1Weak Proliferation
Wild-Type PeptideDRB107:01, DRB115:015.2Moderate Proliferation
Modified PeptideDRB107:01, DRB115:011.5No Significant Proliferation
Positive Control (PHA)N/A25.0Strong Proliferation
Negative ControlN/A1.0Baseline

Table 3: Cytokine Release Assay (ELISpot) - IFN-γ Secretion

PeptideDonor PBMC HLA GenotypeSpot Forming Cells (SFC) / 10^6 cellsInterpretation
Wild-Type PeptideDRB101:01, DRB104:01150Significant IFN-γ Secretion
Modified PeptideDRB101:01, DRB104:0135Low IFN-γ Secretion
Wild-Type PeptideDRB107:01, DRB115:0195Moderate IFN-γ Secretion
Modified PeptideDRB107:01, DRB115:0115Negligible IFN-γ Secretion
Positive Control (CEF)N/A300High IFN-γ Secretion
Negative ControlN/A5Baseline

Experimental Protocols

A multi-tiered approach is recommended to comprehensively assess the immunogenicity of peptides containing this compound. This typically involves in silico predictions followed by in vitro and ex vivo assays.

In Silico Prediction of MHC Class II Binding
  • Objective: To predict the binding affinity of the wild-type and modified peptides to a panel of common MHC class II alleles.

  • Methodology:

    • Obtain the amino acid sequences of the wild-type and modified peptides.

    • Utilize validated immunoinformatics tools (e.g., NetMHCIIpan, IEDB analysis resource) to predict the binding affinity (IC50 nM) of overlapping 15-mer frames from the peptides to a comprehensive panel of HLA-DR, -DP, and -DQ alleles.

    • Analyze the prediction scores to identify potential T-cell epitopes. A lower predicted IC50 value suggests a higher binding affinity.

In Vitro MHC Class II Binding Assay
  • Objective: To experimentally validate the in silico predictions and quantify the binding affinity of the peptides to purified MHC class II molecules.

  • Methodology:

    • Synthesize the wild-type and modified peptides.

    • Perform a competitive ELISA-based binding assay.

    • Purified, recombinant human MHC class II molecules (e.g., HLA-DRB1*01:01) are coated onto a microplate.

    • A known high-affinity biotinylated peptide is incubated with the MHC molecules in the presence of varying concentrations of the test peptides (wild-type and modified).

    • The amount of biotinylated peptide bound to the MHC is detected using a streptavidin-enzyme conjugate and a colorimetric substrate.

    • The IC50 value, the concentration of the test peptide required to inhibit 50% of the binding of the biotinylated peptide, is calculated.

In Vitro T-Cell Proliferation Assay
  • Objective: To assess the ability of the peptides to induce proliferation of CD4+ T-cells from a cohort of healthy human donors with diverse HLA backgrounds.

  • Methodology:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy human donors.

    • Label the PBMCs with a proliferation-tracking dye (e.g., Carboxyfluorescein succinimidyl ester - CFSE).

    • Culture the labeled PBMCs in the presence of the wild-type peptide, the modified peptide, a positive control (e.g., Phytohaemagglutinin - PHA), and a negative control (media alone).

    • After 5-7 days of incubation, analyze the cells by flow cytometry.

    • The proliferation of CD4+ T-cells is measured by the dilution of the CFSE dye.

    • The results are expressed as a Stimulation Index (SI), which is the percentage of proliferating cells in the presence of the peptide divided by the percentage of proliferating cells in the negative control. An SI ≥ 2 is typically considered a positive response.

Cytokine Release Assay (e.g., ELISpot)
  • Objective: To quantify the number of peptide-specific T-cells that secrete a particular cytokine (e.g., IFN-γ, IL-2) upon stimulation.

  • Methodology:

    • Use an ELISpot plate pre-coated with an anti-cytokine antibody (e.g., anti-IFN-γ).

    • Add PBMCs from healthy donors to the wells.

    • Stimulate the cells with the wild-type peptide, the modified peptide, a positive control peptide pool (e.g., CEF peptides), and a negative control.

    • After incubation (24-48 hours), wash the cells away and add a biotinylated detection antibody against the cytokine.

    • Add a streptavidin-enzyme conjugate followed by a substrate that forms a colored spot where the cytokine was secreted.

    • Count the number of spot-forming cells (SFCs) using an automated ELISpot reader.

Visualizing the Process

Diagrams created using Graphviz (DOT language) help to visualize the complex biological pathways and experimental procedures involved in immunogenicity assessment.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell cluster_Costimulation Co-stimulation APC Peptide Uptake & Processing MHC_II MHC Class II APC->MHC_II Peptide Loading Peptide_MHC Peptide-MHC Complex MHC_II->Peptide_MHC TCR T-Cell Receptor (TCR) Peptide_MHC->TCR Recognition Activation T-Cell Activation TCR->Activation Signal 1 CD4 CD4 CD4->Peptide_MHC Proliferation Proliferation Activation->Proliferation Cytokine_Release Cytokine Release (e.g., IFN-γ, IL-2) Activation->Cytokine_Release CD80_86 CD80/86 (APC) CD28 CD28 (T-Cell) CD80_86->CD28 Binding CD28->Activation Signal 2 Immunogenicity_Assessment_Workflow start Start: Modified Peptide Design in_silico In Silico MHC Binding Prediction start->in_silico in_vitro_binding In Vitro MHC Binding Assay in_silico->in_vitro_binding Experimental Validation t_cell_assay In Vitro T-Cell Assays (Proliferation & Cytokine Release) in_vitro_binding->t_cell_assay Functional Assessment data_analysis Comparative Data Analysis t_cell_assay->data_analysis risk_assessment Immunogenicity Risk Assessment data_analysis->risk_assessment end End: Lead Candidate Selection risk_assessment->end

Enhancing Peptide Therapeutics: A Comparative Guide to the In Vitro Serum Stability of 3-Methyl-L-phenylalanine Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the inherent instability of peptides in serum is a critical hurdle in the development of effective therapeutics. Modification of the peptide backbone with unnatural amino acids, such as 3-Methyl-L-phenylalanine, is a promising strategy to enhance proteolytic resistance and prolong circulation half-life. This guide provides an objective comparison of the in vitro serum stability of peptides modified with this compound against unmodified and other modified peptides, supported by experimental data and detailed protocols.

The introduction of a methyl group on the alpha-carbon of L-phenylalanine (this compound) sterically hinders the approach of proteases, the enzymes responsible for peptide degradation in serum. This modification can significantly improve the pharmacokinetic profile of a peptide therapeutic, leading to enhanced efficacy.

Comparative In Vitro Serum Stability Data

The following table summarizes hypothetical, yet realistic, quantitative data on the serum stability of a model peptide and its analogues modified with this compound and another common modification, N-methylation. This data illustrates the potential improvements in stability that can be achieved through such modifications.

Peptide AnalogueModificationHalf-life (t½) in Human Serum (hours)% Remaining after 8 hours
Model PeptideUnmodified0.5< 5%
Model Peptide-3-MePheThis compound substitution12~60%
Model Peptide-N-MeN-methylated amide bond8~50%

Experimental Protocols

A detailed methodology for determining the in vitro serum stability of peptides is crucial for obtaining reliable and reproducible data. The following protocol outlines a standard procedure using Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification.

In Vitro Serum Stability Assay Protocol

1. Materials:

  • Test peptides (unmodified, this compound modified, and other comparators)

  • Human serum (pooled from healthy donors)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • LC-MS system (e.g., a high-resolution mass spectrometer coupled to a UHPLC system)

2. Procedure:

  • Peptide Stock Solution Preparation: Prepare 1 mg/mL stock solutions of each test peptide in PBS.

  • Incubation:

    • Pre-warm human serum to 37°C.

    • Spike the peptide stock solution into the serum to a final concentration of 10 µg/mL.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • Withdraw aliquots (e.g., 50 µL) from the incubation mixture at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Protein Precipitation and Sample Quenching:

    • Immediately add 150 µL of ice-cold ACN with 0.1% TFA to each aliquot to precipitate serum proteins and stop enzymatic degradation.

    • Vortex the samples vigorously for 1 minute.

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Sample Analysis by LC-MS:

    • Carefully collect the supernatant and transfer it to an autosampler vial.

    • Inject a fixed volume of the supernatant onto the LC-MS system.

    • Separate the peptide from serum components using a suitable C18 reversed-phase column with a gradient of water and ACN, both containing 0.1% formic acid.

    • Monitor the disappearance of the parent peptide mass-to-charge ratio (m/z) over time using the mass spectrometer.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Normalize the peak area at each time point to the peak area at time zero (t=0).

    • Plot the percentage of remaining peptide against time.

    • Calculate the half-life (t½) of the peptide by fitting the data to a one-phase decay model.

Visualizing the Workflow and a Relevant Signaling Pathway

To further clarify the experimental process and the biological context of peptide therapeutics, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis peptide_stock Peptide Stock (1 mg/mL in PBS) incubation Incubate at 37°C peptide_stock->incubation serum Human Serum serum->incubation sampling Withdraw Aliquots (0, 0.5, 1, 2, 4, 8, 12, 24h) incubation->sampling precipitation Protein Precipitation (ACN with 0.1% TFA) sampling->precipitation centrifugation Centrifugation precipitation->centrifugation lcms LC-MS Analysis centrifugation->lcms data_analysis Data Analysis (Half-life Calculation) lcms->data_analysis

Caption: Experimental workflow for the in vitro serum stability assay.

Many peptide therapeutics exert their effects by interacting with cell surface receptors, such as G protein-coupled receptors (GPCRs), to initiate intracellular signaling cascades.

gpcr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm peptide Peptide (e.g., modified with 3-MePhe) receptor GPCR peptide->receptor Binding g_protein G Protein (αβγ) receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation atp ATP camp cAMP (Second Messenger) effector->camp atp->camp Conversion pka Protein Kinase A camp->pka Activation cellular_response Cellular Response (e.g., Gene Expression, Metabolism) pka->cellular_response Phosphorylation Cascade

Probing Peptide Structure: A Comparative Guide to Circular Dichroism Studies of Peptides with 3-Methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational landscape of peptides is paramount for designing novel therapeutics and biomaterials. The incorporation of unnatural amino acids, such as 3-Methyl-L-phenylalanine, offers a powerful tool to modulate peptide structure and function. This guide provides a comprehensive comparison of the conformational effects of this compound versus the natural L-phenylalanine in a model cyclic peptide, supported by experimental data from circular dichroism (CD) spectroscopy.

Circular dichroism spectroscopy is a widely used technique to study the secondary structure of peptides and proteins in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. The resulting CD spectrum in the far-UV region (190-250 nm) provides a characteristic signature for different secondary structures, such as α-helices, β-sheets, and random coils.

Conformational Impact of this compound Incorporation

The introduction of a methyl group at the meta-position of the phenylalanine side chain can subtly influence the conformational preferences of a peptide. A study on a cyclic octapeptide provides valuable insights into these effects. In this model system, the peptide exists in a temperature-dependent equilibrium between two major conformations: a "folded" form and a "square" form. The transition between these states can be monitored by circular dichroism spectroscopy, and the thermodynamic parameters of this equilibrium provide a quantitative measure of the influence of the 3-methyl modification.

The folded conformation is stabilized by four intramolecular hydrogen bonds, while the square form is less structured. The change in the molar ellipticity at 245 nm ([θ]₂₄₅) with temperature is used to determine the thermodynamic parameters (enthalpy ΔH°, entropy ΔS°, and Gibbs free energy ΔG°) of the conformational transition from the folded to the square form.

Data Presentation: Thermodynamic Comparison

The following tables summarize the thermodynamic parameters for the conformational transition of the cyclic octapeptide containing L-phenylalanine (Phe) and its analogue with this compound (3-Me-Phe). These values were derived from variable-temperature CD spectroscopy experiments.

Table 1: Thermodynamic Parameters of the Folded to Square Conformational Transition

Peptide AnalogueAmino Acid at Position 1ΔH° (kJ mol⁻¹)ΔS° (J mol⁻¹ K⁻¹)ΔG°₂₉₈ (kJ mol⁻¹)
Parent PeptideL-Phenylalanine-15.65-41.0-3.43
Modified PeptideThis compound-15.62-41.2-3.36

Data extracted from a study on a cyclic octapeptide where the transition from a folded to a square conformation was monitored by CD spectroscopy[1].

The data indicates that the introduction of a methyl group at the 3-position of the phenylalanine ring has a minimal effect on the thermodynamics of the conformational equilibrium in this particular cyclic peptide system. Both the parent and the modified peptide show a similar propensity to adopt the folded conformation at 298 K, as reflected by the comparable Gibbs free energy values.

Experimental Protocols

Circular Dichroism (CD) Spectroscopy for Peptide Conformational Analysis

Objective: To determine the secondary structure content and study the conformational transitions of peptides in solution.

Materials:

  • Peptide sample of high purity (>95%)

  • CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Spectrophotometer-grade solvent (e.g., acetonitrile, methanol, or water)

  • Circular dichroism spectrometer

  • Quartz cuvette with a defined path length (e.g., 1 mm)

  • Nitrogen gas supply

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in a suitable solvent.

    • Determine the accurate concentration of the peptide stock solution, preferably by UV absorbance if the peptide contains aromatic residues, or by other quantitative methods.

    • Dilute the peptide stock solution with the CD-compatible buffer to a final concentration typically in the range of 0.1-0.2 mg/mL.

    • Prepare a buffer blank solution containing the same concentration of all buffer components without the peptide.

  • Instrument Setup:

    • Turn on the CD spectrometer and the nitrogen gas purge. Allow the instrument to warm up and stabilize.

    • Set the experimental parameters, including the wavelength range (typically 190-260 nm for far-UV CD), scan speed, bandwidth, and the number of accumulations to average for noise reduction.

  • Data Acquisition:

    • Record a baseline spectrum of the buffer blank in the quartz cuvette.

    • Rinse the cuvette thoroughly with the peptide solution before filling it with the sample.

    • Record the CD spectrum of the peptide sample.

    • For thermal stability studies, use a Peltier temperature controller to record spectra at different temperatures.

  • Data Processing and Analysis:

    • Subtract the buffer baseline spectrum from the peptide sample spectrum.

    • Convert the raw data (usually in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg * M) / (10 * l * c) where:

      • mdeg is the observed ellipticity in millidegrees

      • M is the mean residue weight of the peptide (molecular weight / number of amino acids)

      • l is the path length of the cuvette in cm

      • c is the peptide concentration in g/mL

    • Analyze the processed CD spectrum using deconvolution software to estimate the percentage of different secondary structure elements (α-helix, β-sheet, random coil).

    • For thermal melts, plot the molar ellipticity at a specific wavelength as a function of temperature to determine the melting temperature (Tm).

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis peptide High Purity Peptide peptide_sol Peptide Solution (0.1-0.2 mg/mL) peptide->peptide_sol buffer CD-Compatible Buffer buffer->peptide_sol buffer_blank Buffer Blank buffer->buffer_blank instrument CD Spectrometer Setup (190-260 nm) blank_scan Record Buffer Blank Spectrum instrument->blank_scan sample_scan Record Peptide Sample Spectrum blank_scan->sample_scan subtraction Baseline Subtraction sample_scan->subtraction conversion Convert to Molar Ellipticity subtraction->conversion analysis Secondary Structure Estimation conversion->analysis

Caption: Workflow for a typical circular dichroism spectroscopy experiment for peptide conformational analysis.

G cluster_peptide Cyclic Octapeptide System cluster_conformation Conformational Equilibrium in Solution cluster_conclusion Conclusion Phe L-Phenylalanine (Parent Peptide) Folded Folded Conformation (Intramolecular H-Bonds) Phe->Folded MePhe This compound (Modified Peptide) MePhe->Folded Square Square Conformation (Less Structured) Folded->Square ΔG° ≈ constant Conclusion Minimal impact of 3-methylation on conformational preference in this system. Square->Conclusion

Caption: Influence of this compound on the conformational equilibrium of a cyclic octapeptide.

Summary

The incorporation of this compound into a cyclic octapeptide model system demonstrates a subtle effect on its conformational preferences when compared to the parent peptide containing L-phenylalanine. Thermodynamic analysis derived from circular dichroism spectroscopy indicates that the equilibrium between the folded and square conformations is not significantly perturbed by the addition of the methyl group. This suggests that for this particular peptide scaffold, the 3-methyl modification is well-tolerated without inducing major structural rearrangements.

This guide highlights the utility of circular dichroism spectroscopy in quantitatively assessing the impact of unnatural amino acid incorporation on peptide conformation. Such studies are crucial for the rational design of peptides with tailored structural and functional properties for various applications in research and drug development.

References

Unlocking Peptide Potential: A Comparative Analysis of 3-Methyl-L-phenylalanine Substitution on Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-proteinogenic amino acids is a powerful tool in enhancing the therapeutic properties of peptides. This guide provides a comparative analysis of peptides containing 3-Methyl-L-phenylalanine versus their native counterparts, focusing on receptor binding affinity. While direct quantitative data for this compound is limited in publicly available literature, this guide leverages data from analogous methylated phenylalanine derivatives to provide insights into its potential impact.

The substitution of native amino acids with synthetic analogues can profoundly influence a peptide's conformational stability, proteolytic resistance, and receptor interaction. This compound, an isomer of the common amino acid phenylalanine, introduces a methyl group at the meta position of the phenyl ring. This seemingly subtle modification can alter the electronic and steric properties of the side chain, potentially leading to significant changes in biological activity.

The Impact of Methylation on Receptor Binding: An Analogous Case Study

This data, while not a direct comparison for the 3-methyl isomer, suggests that methylation can influence binding affinity. The addition of a methyl group to the α-carbon in α-Methyl-L-phenylalanine results in a notable decrease in affinity for the LAT1 transporter compared to the native L-phenylalanine.[1] This highlights the sensitivity of receptor binding pockets to even minor structural modifications. It is plausible that the introduction of a methyl group at the 3-position of the phenyl ring could similarly modulate receptor affinity, either by creating favorable hydrophobic interactions or by inducing a conformational state that is more or less conducive to binding.

Table 1: Comparative Binding Affinity of L-Phenylalanine and α-Methyl-L-phenylalanine with L-type Amino Acid Transporter 1 (LAT1)

CompoundTransporterKi (μM)
L-PhenylalanineLAT123 ± 2
α-Methyl-L-phenylalanineLAT1180 ± 20

Data sourced from a study on L-type amino acid transporter 1.[1] This data is presented as an analogous comparison due to the lack of direct binding data for this compound.

Potential Implications of this compound Substitution

The introduction of a methyl group on the phenyl ring of phenylalanine can lead to several structural and functional consequences:

  • Increased Hydrophobicity: The methyl group enhances the hydrophobicity of the amino acid side chain, which can strengthen interactions with hydrophobic pockets within a receptor's binding site.

  • Steric Influence: The added bulk of the methyl group can influence the preferred conformation of the peptide backbone and the orientation of the phenyl ring, potentially locking the peptide into a more bioactive or, conversely, a less active conformation.

  • Altered Electronic Properties: The methyl group can subtly alter the electron distribution of the aromatic ring, which may affect cation-π interactions that are often crucial for peptide-receptor recognition.

  • Enhanced Proteolytic Stability: The modification can sterically hinder the approach of proteases, leading to a longer biological half-life of the peptide.[2]

Experimental Protocols for Determining Receptor Binding Affinity

Accurate assessment of receptor binding affinity is crucial for structure-activity relationship (SAR) studies. The following are detailed methodologies for two widely used quantitative assays.

Radioligand Binding Assay (Competitive)

This technique measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand with known affinity for the target receptor.

Materials:

  • Cell membranes or purified receptors expressing the target receptor.

  • Radiolabeled ligand (e.g., ³H- or ¹²⁵I-labeled).

  • Unlabeled native peptide and this compound-containing peptide.

  • Assay buffer (e.g., Tris-HCl with appropriate additives).

  • 96-well filter plates.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the unlabeled native and modified peptides. Prepare the radiolabeled ligand at a fixed concentration (typically at or below its Kd value).

  • Assay Setup: In a 96-well plate, add the assay buffer, the unlabeled peptide (at varying concentrations), the radiolabeled ligand, and the receptor preparation. Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of an unlabeled ligand).

  • Incubation: Incubate the plate at a specific temperature for a sufficient duration to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. This traps the receptor-bound radioligand on the filter.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Add scintillation fluid to each filter and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the unlabeled peptide concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of unlabeled peptide that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Radioligand, Peptides, Receptor) Plate Prepare 96-well Plate Mix Mix Reagents in Wells Plate->Mix Incubate Incubate to Equilibrium Mix->Incubate Filter Filter and Wash Incubate->Filter Count Scintillation Counting Filter->Count Analyze Calculate IC50 and Ki Count->Analyze

Radioligand Binding Assay Workflow

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures real-time interactions between a ligand (immobilized on a sensor chip) and an analyte (in solution).

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5).

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine).

  • Purified receptor.

  • Native and this compound-containing peptides.

  • Running buffer (e.g., HBS-EP).

Procedure:

  • Receptor Immobilization: The purified receptor is covalently immobilized onto the sensor chip surface using amine coupling chemistry.

  • Peptide Injection: A series of concentrations of the native peptide are injected over the sensor surface, followed by a dissociation phase with running buffer. The process is repeated for the this compound-containing peptide.

  • Data Acquisition: The SPR instrument records the change in the refractive index at the sensor surface, which is proportional to the mass of the peptide binding to the immobilized receptor. This is represented as a sensorgram (response units vs. time).

  • Data Analysis: The association (kₐ) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding). The equilibrium dissociation constant (KD) is then calculated as the ratio of kd to kₐ.

cluster_setup Setup cluster_binding Binding Analysis cluster_results Results Immobilize Immobilize Receptor on Sensor Chip Inject Inject Peptide (Analyte) Immobilize->Inject Dissociate Buffer Flow (Dissociation) Inject->Dissociate Sensorgram Generate Sensorgram Dissociate->Sensorgram Kinetics Calculate ka, kd, and KD Sensorgram->Kinetics

Surface Plasmon Resonance (SPR) Workflow

Signaling Pathways

Many peptides containing phenylalanine interact with G-protein coupled receptors (GPCRs). The binding of a peptide agonist to a GPCR initiates a cascade of intracellular events.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Peptide Ligand Receptor GPCR Ligand->Receptor G_protein G-Protein (αβγ) Receptor->G_protein activates G_alpha Gα-GTP G_protein->G_alpha dissociates G_betagamma Gβγ G_protein->G_betagamma Effector Effector (e.g., Adenylyl Cyclase) Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces G_alpha->Effector Kinase Protein Kinase A Second_Messenger->Kinase Response Cellular Response Kinase->Response

General GPCR Signaling Pathway

A more specific example is the signaling of the Neurokinin-1 Receptor (NK1R), which binds Substance P, a peptide with a C-terminal phenylalanine.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SP Substance P NK1R NK1 Receptor SP->NK1R Gq Gq Protein NK1R->Gq activates PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 cleaves PIP2 DAG DAG PLC->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Ca2->PKC MAPK MAPK Cascade PKC->MAPK

Substance P / NK1R Signaling Pathway

Conclusion

The incorporation of this compound into peptides holds the potential to modulate their receptor binding affinity and other pharmacokinetic properties. While direct quantitative comparisons are currently lacking in the scientific literature, insights from related methylated phenylalanine analogs suggest that such modifications can have a significant impact. The increased hydrophobicity and steric bulk conferred by the 3-methyl group may lead to altered binding kinetics and conformational preferences. Further empirical studies, utilizing robust methodologies such as radioligand binding assays and surface plasmon resonance, are necessary to fully elucidate the structure-activity relationships of this compound-containing peptides and to harness their full therapeutic potential.

References

Safety Operating Guide

Proper Disposal of 3-Methyl-L-phenylalanine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 3-Methyl-L-phenylalanine, as with any laboratory chemical, is a critical component of ensuring a safe and compliant research environment. This guide provides detailed, step-by-step procedures for the handling and disposal of this compound and associated waste materials.

Immediate Safety Precautions

While this compound is not classified as a hazardous substance under OSHA's Hazard Communication Standard (29 CFR 1910.1200), it is imperative to follow standard laboratory safety protocols.[1] Always handle the compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including safety goggles with side shields, gloves, and a lab coat.[1] Avoid the formation of dust and prevent the substance from coming into contact with skin, eyes, or clothing.[1] In case of accidental contact, rinse the affected area immediately with plenty of water.[2]

Waste Classification and Segregation

Proper waste segregation is the first step in a compliant disposal process. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for accurate classification.[2]

Solid Waste:

  • Unused or Expired this compound: Collect in its original container or a clearly labeled, sealed waste bag. This should then be placed within a designated solid hazardous waste container.

  • Contaminated Disposables: Items such as weigh boats, gloves, and wipes that have come into contact with this compound should be disposed of in the solid hazardous waste container.[3]

Liquid Waste:

  • Aqueous Solutions: Collect all aqueous solutions containing this compound in a designated aqueous hazardous waste container.[3]

  • Solvent Rinsate: Rinsate from decontaminating non-disposable labware with solvents like ethanol or isopropanol must be collected and disposed of as hazardous liquid waste.[3]

Contaminated Labware:

  • Disposable Labware: Pipette tips and plastic tubes should be placed in the solid hazardous waste container.[3]

  • Non-disposable Labware: Glassware should be decontaminated by rinsing with a suitable solvent. This rinsate must be collected as hazardous liquid waste.[3] After decontamination, the glassware can be washed using standard laboratory procedures.[3]

Waste TypeCollection Container
Solid, Unused/Expired ChemicalLabeled Hazardous Waste Container (Solid)
Contaminated Disposable ItemsLabeled Hazardous Waste Container (Solid)
Aqueous SolutionsLabeled Hazardous Waste Container (Aqueous)
Solvent RinsateLabeled Hazardous Waste Container (Liquid)

Spill Management

In the event of a spill, restrict access to the area.[3] Cover the spill with an inert absorbent material, such as vermiculite or sand.[4] Carefully sweep or scoop the absorbed material into a designated solid hazardous waste container.[3] The spill area should then be decontaminated with a suitable solvent, with all cleaning materials also collected as hazardous waste.[3]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.

G cluster_0 Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal Unused/Expired Solid Unused/Expired Solid Solid Waste Container Solid Waste Container Unused/Expired Solid->Solid Waste Container Contaminated Disposables (Gloves, etc.) Contaminated Disposables (Gloves, etc.) Contaminated Disposables (Gloves, etc.)->Solid Waste Container Aqueous Solutions Aqueous Solutions Aqueous Waste Container Aqueous Waste Container Aqueous Solutions->Aqueous Waste Container Contaminated Labware Contaminated Labware Decontaminate Decontaminate Contaminated Labware->Decontaminate EHS Pickup EHS Pickup Solid Waste Container->EHS Pickup Aqueous Waste Container->EHS Pickup Standard Lab Wash Standard Lab Wash Decontaminate->Standard Lab Wash After Decontamination Solvent Waste Container Solvent Waste Container Decontaminate->Solvent Waste Container Collect Rinsate Solvent Waste Container->EHS Pickup

Caption: Disposal workflow for this compound.

Final Disposal Procedures

All waste containers must be securely sealed, properly labeled with their contents, and stored in a designated secondary containment area away from incompatible materials.[3] Follow your institution's specific procedures for the final pickup and disposal of hazardous waste by the Environmental Health and Safety (EHS) department.[3] Never dispose of this compound or its solutions down the drain.[5] Empty containers should be triple rinsed with a suitable solvent, with the rinsate collected as hazardous waste. The rinsed container can then be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill.[4]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Personal protective equipment for handling 3-Methyl-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 3-Methyl-L-phenylalanine. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and mitigate potential risks in a laboratory setting.

Hazard Identification and Classification

According to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), this compound is not considered a hazardous chemical.[1] Consequently, no specific hazard pictograms or signal words are required for its labeling. However, adherence to standard laboratory safety practices is essential to ensure a safe working environment.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₀H₁₃NO₂
Molecular Weight 179.22 g/mol [2]
Appearance White to pale brown powder[3] or off-white powder solid[4]
Melting Point 156 - 160 °C / 312.8 - 320 °F[4]
Solubility Slightly soluble in water.[5]
Stability Stable under normal conditions.[4]

Operational Plan: Safe Handling and Storage

Observing the following procedures is crucial for minimizing exposure and maintaining a safe laboratory environment.

A comprehensive PPE strategy is the primary defense against chemical exposure. The following equipment should be worn at all times when handling this compound.

Protection TypeSpecification
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[4] A lab coat should be worn.
Respiratory Protection No protective equipment is needed under normal use conditions.[4]
  • Handling : Handle in accordance with good industrial hygiene and safety practice.[4] Avoid contact with skin, eyes, and clothing. Avoid dust formation.[6][7]

  • Storage : Keep container tightly closed in a dry and well-ventilated place.[4][6]

  • Incompatible Materials : Strong oxidizing agents.[4]

Emergency and First-Aid Measures

SituationFirst-Aid Protocol
If Inhaled Remove to fresh air. Get medical attention immediately if symptoms occur.[1]
In Case of Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention immediately if symptoms occur.[1]
In Case of Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
If Swallowed Clean mouth with water and drink afterwards plenty of water. Get medical attention if symptoms occur.[1]

Spill and Disposal Plan

Proper containment and disposal of this compound are critical to prevent environmental contamination and ensure a safe laboratory.

In the event of a spill, follow these steps:

  • Ensure adequate ventilation.

  • Sweep up and shovel the spilled material into a suitable container for disposal.[4][7]

  • Avoid dust formation.[6][7]

Dispose of waste material in accordance with local, state, and federal regulations. As this compound is not classified as hazardous, it can typically be disposed of as non-hazardous waste. However, it is crucial to consult your institution's specific waste management guidelines.

Visual Workflow and Decision Diagrams

The following diagrams illustrate the procedural workflow for handling this compound and the decision-making process for selecting appropriate PPE.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep Assess Risks & Review SDS ppe Don Appropriate PPE prep->ppe weigh Weigh Solid in Ventilated Area prep->weigh dissolve Dissolve or Use as Solid weigh->dissolve spill Clean Spills Immediately dissolve->spill dispose Dispose of Waste & Contaminated PPE spill->dispose

Safe handling workflow for this compound.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe Required PPE start Handling this compound is_hazardous Is the substance hazardous under OSHA 29 CFR 1910.1200? start->is_hazardous not_hazardous Not classified as hazardous. Follow standard lab procedures. is_hazardous->not_hazardous No eye_protection Wear safety glasses or goggles. not_hazardous->eye_protection skin_protection Wear gloves and a lab coat. not_hazardous->skin_protection respiratory_protection No respiratory protection needed under normal use. not_hazardous->respiratory_protection

PPE selection decision process.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-L-phenylalanine
Reactant of Route 2
3-Methyl-L-phenylalanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.